molecular formula C12H15NO B035280 1-(4-Methylphenyl)piperidin-4-one CAS No. 105123-89-5

1-(4-Methylphenyl)piperidin-4-one

Katalognummer: B035280
CAS-Nummer: 105123-89-5
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: JWWPZSUQVZPAHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methylphenyl)piperidin-4-one is a versatile piperidine-based intermediate of significant interest in medicinal chemistry and organic synthesis. Its core structure, featuring a piperidin-4-one ring substituted with a 4-methylphenyl group at the nitrogen atom, serves as a critical scaffold for the development of novel pharmacologically active compounds. Researchers primarily utilize this ketone as a key precursor in the synthesis of a wide range of piperidine derivatives, including various substituted piperidines and complex heterocyclic systems, via reactions such as reductive amination, Grignard additions, or condensation at the carbonyl center.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-methylphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWPZSUQVZPAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444325
Record name 1-(4-Methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105123-89-5
Record name 1-(4-Methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(p-tolyl)piperidin-4-one: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 1-(p-tolyl)piperidin-4-one, a heterocyclic ketone of significant interest to the medicinal chemistry and drug development communities. The piperidin-4-one core is a well-established "privileged scaffold," known for its presence in a multitude of pharmacologically active compounds.[1][2] This document elucidates the molecule's chemical structure, details a robust and modern synthetic protocol, outlines methods for its spectroscopic characterization, and discusses its strategic importance as a versatile intermediate for creating novel therapeutic agents. The insights herein are tailored for researchers and scientists, providing both foundational knowledge and actionable experimental guidance.

Core Chemical Structure and Physicochemical Properties

1-(p-tolyl)piperidin-4-one is a derivative of 4-piperidone where the nitrogen atom of the piperidine ring is directly substituted with a p-tolyl (4-methylphenyl) group.[3] This substitution significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug design.

  • IUPAC Name: 1-(4-methylphenyl)piperidin-4-one

  • Molecular Formula: C₁₂H₁₅NO

  • Molecular Weight: 189.25 g/mol

The structure combines a flexible, saturated heterocyclic ring (the piperidine) with a rigid aromatic moiety (the tolyl group). The ketone at the 4-position serves as a key functional handle for further chemical modifications.

Table 1: Calculated Physicochemical Properties

Property Value Source
Molecular Weight 189.25 g/mol Calculated
XLogP3 2.1 Predicted
Hydrogen Bond Donors 0 Calculated
Hydrogen Bond Acceptors 2 Calculated

| Rotatable Bonds | 1 | Calculated |

Strategic Synthesis Protocol

The synthesis of N-aryl piperidones is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as the superior method due to its high efficiency, excellent functional group tolerance, and broad substrate scope, representing a significant advancement over classical methods.

Mechanistic Rationale: The Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this context, we couple 4-piperidone hydrochloride hydrate with 4-bromotoluene. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the piperidone, deprotonation by a base to form the amide, and finally, reductive elimination to yield the desired N-aryl piperidone and regenerate the Pd(0) catalyst. The choice of a bulky electron-rich phosphine ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.

Synthesis Workflow Diagram

G cluster_reagents Starting Materials cluster_catalyst Catalytic System 4-Piperidone\nHydrochloride Hydrate 4-Piperidone Hydrochloride Hydrate ReactionVessel Reaction Setup (Toluene, 100 °C, 12h) 4-Piperidone\nHydrochloride Hydrate->ReactionVessel 4-Bromotoluene 4-Bromotoluene 4-Bromotoluene->ReactionVessel Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->ReactionVessel XPhos XPhos XPhos->ReactionVessel NaOtBu NaOtBu NaOtBu->ReactionVessel Base Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Quench Purification Silica Gel Column Chromatography Workup->Purification Crude Product Product 1-(p-tolyl)piperidin-4-one (Final Product) Purification->Product Pure Product G cluster_reactions Chemical Transformations cluster_products Derivative Classes Core 1-(p-tolyl)piperidin-4-one (Core Scaffold) ReductiveAmination Reductive Amination Core->ReductiveAmination Wittig Wittig Reaction Core->Wittig Grignard Grignard Addition Core->Grignard Aldol Aldol Condensation Core->Aldol Amines 4-Amino-piperidines ReductiveAmination->Amines Alkenes 4-Alkylidene-piperidines Wittig->Alkenes Alcohols 4-Alkyl-4-hydroxy-piperidines Grignard->Alcohols Enones α,β-Unsaturated Ketones Aldol->Enones

Sources

An In-depth Technical Guide to 1-(4-Methylphenyl)piperidin-4-one (CAS No. 105123-89-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methylphenyl)piperidin-4-one, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. The piperidin-4-one scaffold is a well-established pharmacophore present in a wide array of biologically active molecules.[1][2] This document details the chemical identity, physicochemical properties, prominent synthetic routes, and analytical characterization of 1-(4-Methylphenyl)piperidin-4-one. Furthermore, it explores the known and potential applications of this compound, particularly within the realm of drug development, and addresses essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

1-(4-Methylphenyl)piperidin-4-one, also known as 1-(p-tolyl)piperidin-4-one, is a derivative of 4-piperidone with a p-tolyl group attached to the nitrogen atom.

CAS Number: 105123-89-5

Molecular Formula: C₁₂H₁₅NO

Molecular Weight: 189.25 g/mol

The key physicochemical properties of 1-(4-Methylphenyl)piperidin-4-one are summarized in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed experimental data is limited.

PropertyValueSource
Boiling Point 345.647 °C at 760 mmHgBOC Sciences
Density 1.085 g/cm³BOC Sciences
Appearance Not specified (likely a solid)General knowledge
Solubility Not specifiedGeneral knowledge

Synthesis of 1-(4-Methylphenyl)piperidin-4-one

The synthesis of N-aryl piperidin-4-ones can be achieved through several established synthetic methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and reaction efficiency. Two of the most prominent and versatile methods for the synthesis of 1-(4-Methylphenyl)piperidin-4-one are the Buchwald-Hartwig amination and reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3] This reaction is widely used in medicinal chemistry for the synthesis of arylamines.

In the context of synthesizing 1-(4-Methylphenyl)piperidin-4-one, this would involve the coupling of 4-piperidone with an appropriate p-tolyl halide, such as 4-bromotoluene or 4-iodotoluene.

Buchwald_Hartwig reagents 4-Piperidone + 4-Bromotoluene product 1-(4-Methylphenyl)piperidin-4-one reagents->product Buchwald-Hartwig Coupling catalyst Pd Catalyst (e.g., Pd₂(dba)₃) ligand Phosphine Ligand (e.g., BINAP, XPhos) base Base (e.g., NaOtBu, K₂CO₃)

Buchwald-Hartwig Amination Workflow

Experimental Protocol (General Procedure):

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-10 mol%), and the base (e.g., sodium tert-butoxide or potassium carbonate, 1.5-2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add 4-piperidone (1.0 equivalent) and 4-bromotoluene (1.0-1.2 equivalents) followed by a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture at a specified temperature (typically 80-110 °C) for a designated time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-Methylphenyl)piperidin-4-one.

Reductive Amination

Reductive amination is a two-step process that involves the formation of an enamine or iminium ion intermediate from an amine and a carbonyl compound, followed by its reduction to an amine.

For the synthesis of 1-(4-Methylphenyl)piperidin-4-one, this would involve the reaction of p-toluidine with a suitable precursor that can form the piperidin-4-one ring in situ or a pre-formed piperidin-4-one derivative. A common strategy involves the reaction of an amine with two molecules of an α,β-unsaturated carbonyl compound, followed by an intramolecular Michael addition and subsequent cyclization. A more direct approach involves the reductive amination of a protected 4-piperidone with p-toluidine, followed by deprotection.[4]

Reductive_Amination reagents p-Toluidine + Protected 4-Piperidone product 1-(4-Methylphenyl)piperidin-4-one reagents->product Reductive Amination reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) solvent Solvent (e.g., DCE, MeOH) deprotection Deprotection product->deprotection Followed by

Reductive Amination Workflow

Experimental Protocol (General Procedure):

A specific, detailed protocol for the synthesis of 1-(4-Methylphenyl)piperidin-4-one via reductive amination is not available in the searched literature. A general procedure is as follows:

  • To a solution of a protected 4-piperidone (e.g., N-Boc-4-piperidone, 1.0 equivalent) and p-toluidine (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloroethane or methanol), add a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride, 1.2-1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting protected intermediate is then deprotected under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for a Boc group) to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 1-(4-Methylphenyl)piperidin-4-one.

Analytical Characterization

Analytical TechniqueExpected Data
¹H NMR Aromatic protons of the p-tolyl group (two doublets), aliphatic protons of the piperidine ring (multiplets), and a singlet for the methyl group protons.
¹³C NMR Aromatic carbons, aliphatic carbons of the piperidinone ring (including a carbonyl carbon signal around 200-210 ppm), and a methyl carbon signal.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (189.25 g/mol ).
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration (around 1710-1730 cm⁻¹), C-N stretching vibrations, and aromatic C-H stretching vibrations.

Applications in Research and Drug Discovery

The piperidin-4-one moiety is a key structural feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-HIV, analgesic, and CNS-depressant effects.[1][2][5] The N-aryl substitution, in this case with a p-tolyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

While specific biological activities for 1-(4-Methylphenyl)piperidin-4-one are not extensively documented in the available literature, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate or lead compound in several therapeutic areas:

  • Central Nervous System (CNS) Agents: The piperidine core is prevalent in many CNS-active drugs, including analgesics and antipsychotics.[6] The lipophilic p-tolyl group may enhance blood-brain barrier penetration, making this compound a candidate for the development of novel CNS therapies.

  • Anticancer Agents: Numerous piperidin-4-one derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1] Further derivatization of 1-(4-Methylphenyl)piperidin-4-one could lead to the discovery of new anticancer agents.

  • Antimicrobial Agents: The piperidin-4-one scaffold has been explored for the development of new antibacterial and antifungal agents.[5]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 1-(4-Methylphenyl)piperidin-4-one is not publicly available. However, based on the general hazards associated with piperidine derivatives and other organic ketones, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult a comprehensive safety data sheet for a closely related compound and to perform a thorough risk assessment before handling 1-(4-Methylphenyl)piperidin-4-one.

Conclusion

1-(4-Methylphenyl)piperidin-4-one is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis can be achieved through established methods like the Buchwald-Hartwig amination and reductive amination. While specific biological and comprehensive analytical data are currently limited, its structural features suggest it as a promising scaffold for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • Piperidine Synthesis. (n.d.).
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Ahmadi, A., Khalili, M., Jaafari, M. R., & Ghafari, S. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittel-Forschung, 59(4), 202–206.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2016). Journal of medicinal chemistry, 59(15), 7265–7283.
  • Piperidin-4-one: The Potential Pharmacophore. (2013).

Sources

An In-Depth Technical Guide to the Synthesis of 1-(4-Methylphenyl)piperidin-4-one: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(4-Methylphenyl)piperidin-4-one in Medicinal Chemistry

The 1-aryl-4-piperidone scaffold is a cornerstone in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Among these, 1-(4-Methylphenyl)piperidin-4-one stands out as a key building block for various therapeutic agents, including analgesics, antipsychotics, and antihistamines. Its structural motif allows for diverse functionalization, making it a valuable precursor in drug discovery and development programs. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 1-(4-Methylphenyl)piperidin-4-one, with a specific focus on the selection and rationale of starting materials and the detailed execution of the core synthetic methodologies.

Strategic Selection of Starting Materials

The successful synthesis of 1-(4-Methylphenyl)piperidin-4-one hinges on the judicious selection of readily available, cost-effective, and reactive starting materials. The molecule can be retrosynthetically disconnected into two primary fragments: the p-tolyl group and the piperidin-4-one core.

For the p-Tolyl Moiety:

  • p-Toluidine: This is the most common and economically viable starting material for introducing the 4-methylphenyl group. Its primary amine functionality makes it an ideal nucleophile for N-arylation reactions.

  • 4-Halotoluenes (e.g., 4-Iodotoluene, 4-Bromotoluene): These serve as the electrophilic partners in cross-coupling reactions, most notably the Buchwald-Hartwig amination. The choice between iodo- and bromo- derivatives often depends on a balance of reactivity and cost, with iodides generally being more reactive but also more expensive.

For the Piperidin-4-one Core:

  • 4-Piperidone Monohydrate Hydrochloride: This is a commercially available and widely used starting material. The hydrochloride salt enhances its stability and shelf-life. Prior to reaction, it is typically neutralized in situ or converted to the free base.

  • N-Protected 4-Piperidones (e.g., N-Boc-4-piperidone): The use of a protecting group on the piperidine nitrogen, such as the tert-butyloxycarbonyl (Boc) group, can be advantageous in certain synthetic strategies. It prevents self-coupling or other side reactions, although it necessitates additional protection and deprotection steps, adding to the overall synthesis time and cost.

Core Synthetic Methodologies

Two principal synthetic strategies have emerged as the most efficient and versatile for the preparation of 1-(4-Methylphenyl)piperidin-4-one: the Buchwald-Hartwig amination and reductive amination.

Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl compounds.[1] It allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Reaction Principle:

This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

Visualizing the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_reactants Starting Materials & Reagents ArylHalide 4-Halotoluene (e.g., 4-Iodotoluene) Reaction Buchwald-Hartwig Coupling ArylHalide->Reaction Piperidone 4-Piperidone (from hydrochloride salt) Piperidone->Reaction Catalyst Palladium Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Product 1-(4-Methylphenyl)piperidin-4-one Reaction->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Experimental Protocol (Representative):

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), 4-piperidone hydrochloride monohydrate (1.0 equivalent), and the aryl halide (e.g., 4-iodotoluene, 1.1 equivalents).

  • Solvent and Reaction: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous toluene is then added via syringe. The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as Xantphos or RuPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[4] The ligand also influences the substrate scope and reaction rate.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine, forming the active nucleophile without competing in the coupling reaction.

  • Solvent: Anhydrous and deoxygenated solvents, such as toluene or dioxane, are essential to prevent the deactivation of the catalyst.

Reductive Amination: A Versatile One-Pot Approach

Reductive amination is another powerful method for the synthesis of 1-(4-Methylphenyl)piperidin-4-one.[5] This reaction typically proceeds in a one-pot fashion, where an amine and a ketone are reacted in the presence of a reducing agent.[6]

Reaction Principle:

The reaction begins with the formation of an imine or enamine intermediate from the condensation of p-toluidine and 4-piperidone. This intermediate is then reduced in situ by a suitable reducing agent to yield the final product. The choice of reducing agent is crucial to ensure that the imine/enamine is reduced preferentially over the starting ketone.

Visualizing the Reductive Amination Workflow:

Reductive_Amination_Workflow cluster_reactants Starting Materials & Reagents pToluidine p-Toluidine Reaction Reductive Amination pToluidine->Reaction Piperidone 4-Piperidone (from hydrochloride salt) Piperidone->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product 1-(4-Methylphenyl)piperidin-4-one Reaction->Product

Caption: Workflow for Reductive Amination.

Detailed Experimental Protocol (Representative):

  • Reactant Mixture: In a round-bottom flask, dissolve p-toluidine (1.0 equivalent) and 4-piperidone monohydrate hydrochloride (1.1 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Reducing Agent Addition: To the stirred solution, add the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise at room temperature. The reaction is typically stirred for 12-24 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[5] It is less basic than sodium borohydride, which can sometimes lead to side reactions. Other reducing agents like sodium cyanoborohydride can also be used, but with greater caution due to its toxicity.

  • Solvent: Chlorinated solvents like dichloromethane are often preferred as they are good at solubilizing the reactants and do not interfere with the reaction.

  • pH Control: In some cases, the addition of a mild acid, like acetic acid, can catalyze the formation of the imine intermediate, thereby accelerating the overall reaction rate.

Comparative Analysis of Synthetic Routes

FeatureBuchwald-Hartwig AminationReductive Amination
Starting Materials 4-Halotoluene, 4-Piperidonep-Toluidine, 4-Piperidone
Catalyst Palladium-basedTypically not required (or acid-catalyzed)
Key Reagents Phosphine ligand, Strong baseReducing agent (e.g., NaBH(OAc)₃)
Reaction Conditions Higher temperatures (80-110 °C)Milder conditions (room temperature)
Typical Yields Generally high (80-95%)Good to high (70-90%)
Advantages Broad substrate scope, high yieldsMilder conditions, one-pot procedure
Disadvantages Requires expensive catalyst and ligand, sensitive to air and moistureCan be slower, potential for over-reduction

Characterization of 1-(4-Methylphenyl)piperidin-4-one

A successful synthesis should yield a product with the expected analytical data.

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10 (d, J = 8.4 Hz, 2H), 6.90 (d, J = 8.4 Hz, 2H), 3.55 (t, J = 6.0 Hz, 4H), 2.60 (t, J = 6.0 Hz, 4H), 2.30 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 208.5, 148.0, 130.0, 129.8, 117.5, 50.8, 41.5, 20.4.

  • Melting Point: Approximately 75-78 °C.

Conclusion

The synthesis of 1-(4-Methylphenyl)piperidin-4-one is readily achievable through well-established and robust synthetic methodologies. The choice between Buchwald-Hartwig amination and reductive amination will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction. Both methods, when executed with a clear understanding of the underlying principles and careful attention to experimental detail, provide reliable access to this important medicinal chemistry intermediate. This guide has provided the foundational knowledge for researchers and drug development professionals to confidently approach the synthesis of this valuable compound.

References

  • A review of the synthesis and crystallization procedure of piperidin-4-ones and its derivatives is outlined in this review paper. Chemical Review and Letters. [Link]

  • Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds. Chemistry LibreTexts. [Link]

  • Reductive amination is one of the most useful and versatile methods for the preparation of amines in chemistry and biology. ResearchGate. [Link]

  • The reductive amination reaction between an amine and an aldehyde or ketone is an important method to add an additional alkyl group to an amine nitrogen. ResearchGate. [Link]

  • The reaction mechanism for this reaction has been demonstrated to proceed through steps similar to those known for palladium catalyzed CC coupling reactions. Wikipedia. [Link]

  • The catalysis circle is shown in Figure 1. First, Pd(Ⅱ) is reduced to Pd(0) by amines that contain α-H or ligand. Chemistry LibreTexts. [Link]

  • Procedure: Touchette, K. M. Journal of Chemical Education 2006, 83 (6), 929-930. OpenBU. [Link]

  • One alternative that works extremely well is to form the imine of an amine with an appropriate aldehyde or ketone, and then to reduce the imine to an amine. Master Organic Chemistry. [Link]

  • Reductive amination of aldehydes and ketones with the InCl₃/Et₃SiH/MeOH system is highly chemoselective and can be applied to various cyclic, acyclic, aromatic, and aliphatic amines. Organic Chemistry Portal. [Link]

  • The synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide is a fast, simple three-step sequence that serves as a useful example of the reductive amination reaction for the organic chemistry laboratory. ResearchGate. [Link]

Sources

1-(4-Methylphenyl)piperidin-4-one derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Methylphenyl)piperidin-4-one Derivatives and Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The piperidin-4-one nucleus is a quintessential heterocyclic scaffold, recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and the synthetic tractability of its ketone and amine functionalities make it an ideal template for combinatorial library development. This guide focuses specifically on the 1-(4-methylphenyl)piperidin-4-one core, also known as 1-(p-tolyl)piperidin-4-one, and its derivatives. The introduction of the N-(p-tolyl) group significantly influences the scaffold's lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets. We will explore the primary synthetic routes, key derivatization strategies, and the diverse pharmacological activities exhibited by this class of compounds, including their potential as anticancer, antimicrobial, and neuroprotective agents. This document serves as a technical resource, providing both foundational knowledge and field-proven insights to guide future research and development efforts.

The Strategic Importance of the 1-(4-Methylphenyl)piperidin-4-one Scaffold

The piperidine ring is a fundamental component in numerous natural products, alkaloids, and synthetic drugs, contributing to enhanced metabolic stability and improved pharmacokinetic profiles.[2] The 1-aryl-piperidin-4-one framework, in particular, serves as a versatile intermediate for a wide range of therapeutic agents.[3] The specific incorporation of a 4-methylphenyl (p-tolyl) substituent at the nitrogen atom offers several strategic advantages in drug design:

  • Modulation of Lipophilicity: The methyl group increases the lipophilicity of the molecule compared to an unsubstituted N-phenyl ring, which can enhance membrane permeability and influence drug distribution.

  • Electronic Effects: The methyl group is weakly electron-donating, which can alter the basicity of the piperidine nitrogen and influence ligand-receptor interactions.

  • Steric Influence: The substituent provides a specific steric profile that can be exploited for selective binding to target proteins.

These features have established the 1-(4-methylphenyl)piperidin-4-one core as a valuable starting point for developing novel therapeutics across multiple disease areas.

Core Synthesis Methodologies

The most common and efficient method for constructing the substituted piperidin-4-one ring is the Mannich condensation reaction .[4][5] This one-pot, multi-component reaction offers an atom-economical pathway to complex heterocyclic structures.

The Mannich Condensation Pathway

The classical approach involves the condensation of an aliphatic ketone (providing the C2, C3, and C5 positions), an aromatic aldehyde (providing the C6 position and its substituent), and an amine source (providing the nitrogen and its substituent). For the synthesis of 2,6-diaryl substituted piperidin-4-ones, the reaction typically involves two equivalents of an aromatic aldehyde, one equivalent of a ketone, and an ammonium salt like ammonium acetate.[6]

The general mechanism proceeds via the formation of an enol or enamine from the ketone, which then undergoes a nucleophilic addition to an imine formed in situ from the aldehyde and the amine. A second condensation and subsequent intramolecular cyclization yield the piperidin-4-one ring.

Mannich_Condensation cluster_reactants Reactants cluster_process Process cluster_products Products & Workup R1_CHO p-Tolualdehyde (2 eq) Reaction One-Pot Reaction (Solvent: Ethanol) R1_CHO->Reaction Ketone Ketone (e.g., Acetone) (1 eq) Ketone->Reaction Amine Ammonium Acetate (Amine Source) Amine->Reaction Conditions Heating / Reflux Reaction->Conditions Product 1-(4-Methylphenyl)- piperidin-4-one Derivative Conditions->Product Purification Recrystallization (e.g., Ethanol/Ethyl Acetate) Product->Purification

Caption: General workflow for Mannich condensation synthesis.

Green Synthesis Approaches

Recent advancements have focused on environmentally benign synthetic methods. The use of deep eutectic solvents (DES), such as those formed from glucose and urea or choline chloride, has been shown to be an effective and inexpensive medium for the synthesis of piperidin-4-one derivatives, offering high yields and a greener alternative to volatile organic solvents.[7]

Derivatization Strategies and Chemical Space Expansion

The 1-(4-methylphenyl)piperidin-4-one scaffold offers multiple points for chemical modification, allowing for extensive exploration of the chemical space to optimize biological activity.

Derivatization_Points Scaffold 1-(p-tolyl)piperidin-4-one Core p1 p1->Scaffold p2 p2->Scaffold p3 p3->Scaffold p4 p4->Scaffold p5 p5->Scaffold L1 Aryl Ring Substitution (Position 1) L2 C2/C6 Substitution (e.g., Aryl, Alkyl) L3 C3/C5 Substitution (e.g., Alkyl, Halogen) L4 C4-Ketone Modification (Oximes, Hydrazones, Spirocycles) L5 N-Acylation/Alkylation (If starting from NH precursor)

Caption: Key points for derivatization on the core scaffold.

  • C2 and C6 Positions: These positions are typically substituted with aryl groups derived from the aldehydes used in the Mannich reaction. Varying the electronic and steric properties of these aryl rings is a primary strategy for tuning activity.

  • C3 and C5 Positions: Substitution at these positions can be achieved by using a substituted ketone (e.g., ethyl methyl ketone instead of acetone). These substituents can influence the conformation of the piperidine ring, which often adopts a chair or twist-boat form.[5]

  • C4-Ketone: The ketone is a versatile functional handle. It can be converted into oximes, thiosemicarbazones, or hydrazones, which has been shown to enhance antimicrobial activity.[6] It also serves as an electrophilic partner in multicomponent reactions to generate complex spirocyclic systems with potent antitumor properties.[8]

  • N1-Aryl Ring: While the focus is on the p-tolyl group, further substitution on this ring (e.g., with halogens or methoxy groups) can fine-tune the electronic properties and steric bulk at the nitrogen atom.

Biological Activities and Therapeutic Potential

Derivatives of the piperidin-4-one core exhibit a remarkable breadth of pharmacological activities.[4][9] The N-(p-tolyl) substitution pattern has been implicated in several promising therapeutic areas.

Anticancer Activity

Piperidin-4-one derivatives are potent anticancer agents, acting through multiple mechanisms.[10]

  • Mechanism of Action: Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast (MCF7, MDA-MB231), colon (HCT116), and pancreatic (PC3) cancers.[11] Key mechanisms include the inhibition of intracellular pro-angiogenic transcription factors (HIF) and dual inhibition of topoisomerase I and IIα.[11] Certain derivatives also inhibit the JAK/STAT signaling pathway, which is crucial for the proliferation of hematological cancer cells.[10]

  • Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups (e.g., fluorine) on the 2,6-diaryl rings can enhance antiproliferative potency.[11] Furthermore, derivatization of the piperidine nitrogen with moieties like N-methylpiperazine has been shown to yield potent topoisomerase inhibitors.[11]

Neuroprotective and CNS Activity

The piperidine scaffold is a well-established pharmacophore for CNS-active drugs.

  • Anti-Parkinson's Potential: A recent study on 3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one demonstrated its potential as an anti-Parkinson's agent.[12] In silico molecular docking studies showed that the compound has a strong binding affinity for the alpha-synuclein protein, a key target in Parkinson's disease pathology. The p-tolyl groups were crucial for establishing hydrophobic interactions within the protein's binding pocket.[12]

  • General CNS Applications: The scaffold is also explored for its role in treating other neurodegenerative disorders like Alzheimer's disease, where derivatives are designed to modulate pathways related to β-amyloid peptide aggregation.[13] Piperine, a natural piperidine alkaloid, has shown protective effects on dopaminergic neurons in mouse models of Parkinson's disease through antioxidant and anti-inflammatory mechanisms.[14]

Antimicrobial and Antifungal Activity

Piperidin-4-one derivatives have demonstrated significant activity against various bacterial and fungal strains.[6]

  • Mechanism: The core structure itself possesses baseline activity. However, derivatization of the C4-ketone into thiosemicarbazones dramatically enhances antifungal potency.[6]

  • SAR: The antimicrobial efficacy is often compared to standard drugs like ampicillin (antibacterial) and terbinafine (antifungal), with many derivatives showing comparable or superior activity. The addition of the thiosemicarbazone moiety is a key strategy for boosting this effect.[6]

Analgesic Activity

The piperidine ring is the core pharmacophore of morphine and many synthetic opioids, highlighting its importance in pain management.[15]

  • Mechanism: Derivatives often target µ-opioid receptors.[15]

  • SAR: Structure-activity relationship studies on related 4-phenylpiperidines show that the nature of the N-substituent (e.g., methyl, phenethyl) and substituents on the 4-position aryl ring are critical for modulating analgesic potency and receptor selectivity.[16][17] A methyl group at the para position of the N-phenyl ring has been noted for contributing to analgesic activity.[18]

Experimental Protocols and Characterization

A self-validating workflow is critical for ensuring the integrity of synthesized compounds. This involves a robust synthesis protocol followed by rigorous purification and multi-modal characterization.

Representative Synthesis: 3-Methyl-2,6-bis(4-chlorophenyl)-1-(4-methylphenyl)piperidin-4-one

This protocol is a representative example adapted from established Mannich condensation procedures.

Workflow Diagram

Synthesis_Workflow Start Start: Reagents React Mannich Condensation (p-toluidine, 4-chlorobenzaldehyde, ethyl methyl ketone) Start->React Reflux Reflux in Ethanol (e.g., 4-6 hours) React->Reflux Cool Cool to Room Temp. Precipitation of Product Reflux->Cool Filter Vacuum Filtration Wash with cold ethanol Cool->Filter Purify Recrystallization (Ethanol/Ethyl Acetate) Filter->Purify Dry Dry under Vacuum Purify->Dry Characterize Characterization (TLC, MP, FT-IR, NMR, MS) Dry->Characterize End Pure Compound Characterize->End

Caption: A standard workflow for synthesis and validation.

Step-by-Step Protocol:

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine p-toluidine (0.1 mol), 4-chlorobenzaldehyde (0.2 mol), and ethyl methyl ketone (0.1 mol) in absolute ethanol (100 mL).

    • Rationale: Ethanol is a common solvent for Mannich reactions, effectively dissolving the reactants. The 1:2:1 molar ratio is stoichiometric for this specific condensation.

  • Reaction Initiation: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) to the mixture.

    • Rationale: The acid catalyzes the formation of the iminium ion intermediate, which is the rate-determining step.

  • Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 7:3) mobile phase.

    • Rationale: Heating provides the necessary activation energy. TLC allows for the visualization of reactant consumption and product formation.

  • Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation. Collect the crude solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • Rationale: Lowering the temperature decreases the solubility of the product, maximizing the yield of the crude solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol-ethyl acetate mixture.[5] Filter the pure crystals and dry them in a vacuum oven at 50-60 °C.

    • Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and soluble impurities.[5]

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations for a Representative DerivativePurpose
FT-IR Strong C=O stretch (~1710 cm⁻¹), C-H stretches (aromatic ~3050 cm⁻¹, aliphatic ~2950 cm⁻¹), C=C aromatic stretches (~1600, 1500 cm⁻¹), C-N stretch (~1350 cm⁻¹).Confirms the presence of key functional groups, especially the piperidinone carbonyl.
¹H NMR Signals for aromatic protons (7.0-7.5 ppm), piperidine ring protons (2.5-4.5 ppm), tolyl methyl protons (~2.3 ppm), and C3-methyl protons (~1.1 ppm).Provides information on the proton environment, confirming the overall structure and substitution pattern.
¹³C NMR Signal for the carbonyl carbon (~208 ppm), aromatic carbons (110-150 ppm), piperidine ring carbons (40-65 ppm), and methyl carbons (~21 ppm).Confirms the carbon skeleton of the molecule.
Mass Spec. A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound.Determines the exact molecular weight and confirms the elemental composition (with HRMS).
XRD N/A (requires single crystal)When obtainable, provides definitive proof of the 3D structure, including stereochemistry and the conformation (chair, boat) of the piperidine ring.[5][12]

Conclusion and Future Perspectives

The 1-(4-methylphenyl)piperidin-4-one scaffold and its analogs represent a highly fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility via the robust Mannich reaction, coupled with numerous points for chemical derivatization, allows for the systematic exploration of structure-activity relationships. Current research highlights their significant potential in oncology, neurodegenerative disease, and infectious diseases.

Future work should focus on:

  • Combinatorial Chemistry: Leveraging the multi-component nature of the synthesis to rapidly generate large libraries for high-throughput screening.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to guide rational drug design.

  • Pharmacokinetic Optimization: Fine-tuning the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds to improve their drug-like characteristics and in vivo efficacy.

By integrating modern synthetic strategies with detailed biological evaluation, the 1-(4-methylphenyl)piperidin-4-one core will undoubtedly continue to be a source of novel and impactful drug candidates.

References

  • Arulraj, R., & Raj, A. R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199.

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

  • Arulraj, R., & Raj, A. R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2023). A comparison between 1-methylpiperidin-4-one and 1-allylpiperidin-4-one in three-component reactions: synthesis of novel spiro[indoline-3,4′-pyran]-2-one derivatives with promising anti-tumor activities. Research on Chemical Intermediates.

  • Abuelizz, H. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31267.

  • Nadeem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 1-15.

  • Al-Hussain, S. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 990.

  • Antony, D., & Aridoss, G. (2021). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate.

  • Talaat, M. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2).

  • Sahu, S. K., et al. (2013). Piperidin-4-one: The Potential Pharmacophore. ResearchGate.

  • Kráľová, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 279, 116892.

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 291, 118460.

  • Loew, G. H., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Molecular pharmacology, 34(3), 363–376.

  • Arulraj, R., et al. (2024). Study of new p-tolylpiperidin-4-one as an anti-Parkinson agent: Synthesis, spectral, XRD-crystal, in silico study, electronic and intermolecular interaction investigations by the DFT method. Materials Chemistry and Physics, 324, 129447.

  • Szabó, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4983.

  • Casy, A. F., & Ogungbamila, F. O. (1981). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of pharmacy and pharmacology, 33(5), 288–291.

  • O'Hagan, D., et al. (2006). Piperidines and related compounds for treatment of alzheimer's disease. Google Patents, WO2006043064A1.

  • Yadav, P., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).

  • Sun, J., & Scott, M. E. (2010). Process for preparing a piperidin-4-one. European Patent Office, EP3666757A1.

  • Liu, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular medicine reports, 11(1), 657–663.

Sources

The Strategic Potential of 1-(4-Methylphenyl)piperidin-4-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidin-4-one Core - A Privileged Scaffold in Medicinal Chemistry

The piperidin-4-one moiety is a cornerstone in the architecture of numerous biologically active compounds.[1] Its rigid, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to modulate pharmacological activity. This scaffold is a recurring motif in a wide array of therapeutic agents, demonstrating its versatility and importance in drug design.[2] The inherent structural features of the piperidin-4-one core allow for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. This has led to the development of derivatives with a broad spectrum of therapeutic applications, including but not limited to, anticancer, neuroprotective, and antimicrobial agents.[1]

This technical guide focuses on a specific, yet highly promising derivative: 1-(4-Methylphenyl)piperidin-4-one . The introduction of a 4-methylphenyl (p-tolyl) group at the N1 position of the piperidine ring introduces a unique combination of lipophilicity and electronic properties, making it an intriguing starting point for the synthesis of novel therapeutic candidates. We will delve into the synthetic strategies to access this core, explore its potential research applications with a particular focus on neurodegenerative diseases and oncology, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Synthetic Pathways to 1-Arylpiperidin-4-ones: A Methodological Overview

The synthesis of 1-arylpiperidin-4-ones, including the title compound, is most commonly achieved through well-established condensation reactions. The Mannich condensation, a classic multicomponent reaction, stands out as a robust and efficient method for the construction of the piperidin-4-one ring system.[2]

General Synthetic Protocol: Mannich Condensation

The Mannich reaction for the synthesis of 2,6-diaryl-piperidin-4-ones typically involves the condensation of a substituted aromatic aldehyde, an aliphatic ketone (such as ethyl methyl ketone), and a source of ammonia (like ammonium acetate) in a suitable solvent, often ethanol.[2] While a specific protocol for the direct synthesis of 1-(4-Methylphenyl)piperidin-4-one was not found in the immediate search, a logical synthetic route can be extrapolated from the synthesis of related compounds. A plausible approach would involve a two-step process: initial formation of the piperidin-4-one ring followed by N-arylation.

Alternatively, a direct synthesis could be envisioned by reacting p-toluidine with two equivalents of a suitable Michael acceptor, such as ethyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation.[3]

Conceptual Synthetic Workflow:

G cluster_0 Route A: N-Arylation cluster_1 Route B: De Novo Ring Formation A1 Piperidin-4-one A3 Buchwald-Hartwig Amination A1->A3 A2 4-Methylphenylboronic Acid or 4-Iodotoluene A2->A3 A4 1-(4-Methylphenyl)piperidin-4-one A3->A4 B1 p-Toluidine B3 Michael Addition B1->B3 B2 Ethyl Acrylate (2 eq.) B2->B3 B4 Dieckmann Condensation B3->B4 B5 Hydrolysis & Decarboxylation B4->B5 B6 1-(4-Methylphenyl)piperidin-4-one B5->B6 G A Synthesis & Characterization of p-Tolyl-Piperidin-4-one Derivative B DFT Calculations (Geometry, HOMO-LUMO, MEP) A->B C Molecular Docking with α-Synuclein A->C D ADME Prediction (SwissADME) A->D G Lead Candidate for In Vitro/In Vivo Studies B->G E Analysis of Binding Affinity & Interactions C->E F Assessment of Drug-Likeness D->F E->G F->G

Caption: In silico workflow for evaluating neuroprotective drug candidates.

Anticancer Applications: A Promising Scaffold for Novel Cytotoxic Agents

Causality Behind Experimental Choices: The design of novel anticancer agents often involves the identification of scaffolds that can be modified to selectively target cancer cells while minimizing toxicity to normal cells. The piperidin-4-one core allows for such modifications, and the p-tolyl group can contribute to favorable interactions with biological targets in cancer cells.

General Experimental Protocol: Evaluation of Anticancer Activity

  • Synthesis of Derivatives:

    • Synthesize a library of compounds derived from 1-(4-Methylphenyl)piperidin-4-one by modifying other positions on the piperidine ring (e.g., at C3 and C5).

  • In Vitro Cytotoxicity Assay (MTT Assay):

    • Culture human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in appropriate media.

    • Treat the cells with varying concentrations of the synthesized compounds for a specified duration (e.g., 24-72 hours).

    • Perform an MTT assay to determine the cell viability and calculate the half-maximal inhibitory concentration (IC50) for each compound. [5]The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. [6]

  • Structure-Activity Relationship (SAR) Studies:

    • Analyze the IC50 values of the synthesized derivatives to establish a relationship between their chemical structure and cytotoxic activity. This helps in identifying the key structural features responsible for the observed activity and guides the design of more potent analogues.

Self-Validating System: The use of multiple cancer cell lines and a standard cytotoxic agent as a positive control helps in validating the results. A compound that shows potent and selective activity against cancer cells with a clear SAR would be a strong candidate for further development.

Quantitative Data on Related Scaffolds:

While specific IC50 values for 1-(4-Methylphenyl)piperidin-4-one derivatives are not available, studies on other piperidine and related heterocyclic derivatives demonstrate the potential for potent anticancer activity. For instance, certain 1,4-dihydropyridine-based triazole derivatives have shown significant antiproliferative activity with IC50 values in the low micromolar range (0.63 ± 0.05 to 5.68 ± 0.14 µM) against colorectal adenocarcinoma cell lines. [7]

Compound Class Cancer Cell Line Reported IC50 Range (µM) Reference
1,4-Dihydropyridine-based triazoles Caco-2 (Colorectal) 0.63 - 5.68 [7]

| Substituted 1,4-Naphthoquinones | DU-145, MDA-MB-231, HT-29 | 1 - 3 | [4]|

This data underscores the potential of heterocyclic scaffolds, including those related to piperidin-4-one, in the development of potent anticancer agents.

Future Directions and Conclusion

1-(4-Methylphenyl)piperidin-4-one represents a valuable and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. The promising in silico results for a closely related analogue in the context of Parkinson's disease provide a strong impetus for further investigation into its neuroprotective potential. Similarly, the well-established anticancer activity of the broader piperidin-4-one class suggests that derivatives of the title compound could yield potent and selective cytotoxic agents.

This technical guide provides a foundational understanding of the potential research applications of 1-(4-Methylphenyl)piperidin-4-one. It is intended to serve as a catalyst for further research and development in this exciting area of medicinal chemistry. The provided protocols and conceptual frameworks offer a starting point for researchers to design and execute experiments aimed at unlocking the full therapeutic potential of this versatile chemical entity.

References

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Yang, W., Chen, Y. H., Liu, H., & Qu, H. D. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International journal of molecular medicine, 36(5), 1369–1376.
  • Penthala, N. R., Ketkar, A., Sekhar, K. C., & Janganati, V. (2017). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & medicinal chemistry letters, 27(15), 3333–3337.
  • Yu, Q. M., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 118460.
  • Arulraj, R., et al. (2024). Study of new p-tolylpiperidin-4-one as an anti-Parkinson agent: Synthesis, spectral, XRD-crystal, in silico study, electronic and intermolecular interaction investigations by the DFT method.
  • ResearchGate. (n.d.). Cytotoxic activity (IC50) of compounds 1–4, 5-FU and erlotinib in different cell lines. Retrieved from [Link]

  • Manimekalai, A., et al. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. Retrieved from [Link]

  • Naveen, S., et al. (2017). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f]t[2][8]hiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. Bioorganic & Medicinal Chemistry Letters, 27(17), 4112-4118*.

  • Al-Ostoot, F. H., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(19), 6296.
  • Parvathaneni, V., et al. (2019). Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement. Journal of medicinal chemistry, 62(2), 1030–1042.
  • CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-methylphenyl)piperidine-2,4-dione. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylphenidat. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]

  • Al-khafaji, Y. F. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72.
  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • Defense Technical Information Center. (1992). Piperidine Synthesis.
  • Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]

Sources

Spectroscopic data of 1-(4-Methylphenyl)piperidin-4-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 1-(4-Methylphenyl)piperidin-4-one

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 1-(4-methylphenyl)piperidin-4-one, a compound of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed and predictive spectroscopic profile. By analyzing data from structurally analogous compounds, including 1-phenylpiperidin-4-one and p-xylene, we can confidently predict the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns that define the structure of 1-(4-methylphenyl)piperidin-4-one. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of novel piperidine-based compounds.

Introduction: The Significance of 1-(4-Methylphenyl)piperidin-4-one

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key intermolecular interactions make it a privileged structure in drug design. The introduction of an N-aryl substituent, such as the 4-methylphenyl (p-tolyl) group, significantly influences the electronic and conformational properties of the piperidine ring, which in turn can modulate its pharmacological activity. 1-(4-Methylphenyl)piperidin-4-one serves as a key intermediate in the synthesis of more complex molecules, making its unambiguous characterization a critical step in the drug discovery pipeline.

Accurate spectroscopic analysis is the cornerstone of modern chemical research, providing definitive evidence of molecular structure. This guide will systematically predict and interpret the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 1-(4-Methylphenyl)piperidin-4-one.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the distinct chemical environments of the atoms.

H_NMR_correlation cluster_structure 1-(4-Methylphenyl)piperidin-4-one Structure cluster_spectrum Predicted ¹H NMR Spectrum struct Aromatic (H2, H6) Aromatic (H3, H5) Piperidinone (H3', H5') Piperidinone (H2', H6') Methyl (H7) shift_7_1 ~7.10 ppm (Doublet, 2H) struct->shift_7_1 H2, H6 shift_6_9 ~6.90 ppm (Doublet, 2H) struct->shift_6_9 H3, H5 shift_3_5 ~3.50 ppm (Triplet, 4H) struct->shift_3_5 H3', H5' shift_2_6 ~2.60 ppm (Triplet, 4H) struct->shift_2_6 H2', H6' shift_2_3 ~2.30 ppm (Singlet, 3H) struct->shift_2_3 H7

Caption: Predicted ¹H NMR assignments for 1-(4-Methylphenyl)piperidin-4-one.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(4-Methylphenyl)piperidin-4-one

Carbon (Atom Number)Predicted Chemical Shift (δ, ppm)Justification
C4' (Carbonyl)~ 208The carbonyl carbon is significantly deshielded and appears far downfield.
C1 (Aromatic)~ 148Quaternary carbon attached to the nitrogen atom.
C4 (Aromatic)~ 130Quaternary carbon attached to the methyl group.
C2, C6 (Aromatic)~ 129Aromatic CH carbons ortho to the methyl group.
C3, C5 (Aromatic)~ 116Aromatic CH carbons meta to the methyl group and influenced by the nitrogen.
C3', C5' (Piperidinone)~ 50Carbons adjacent to the nitrogen atom.
C2', C6' (Piperidinone)~ 41Carbons adjacent to the carbonyl group.
C7 (Methyl)~ 20Methyl carbon attached to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for 1-(4-Methylphenyl)piperidin-4-one

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3050-3000MediumC-H StretchAromatic C-H
~ 2950-2850MediumC-H StretchAliphatic C-H
~ 1715StrongC=O StretchKetone
~ 1610, 1510Medium-StrongC=C StretchAromatic Ring
~ 1350MediumC-N StretchAryl Amine
~ 815StrongC-H Bend1,4-Disubstituted (para) Aromatic

The most prominent peak in the IR spectrum is expected to be the strong absorption around 1715 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

  • Molecular Ion (M⁺): The predicted molecular weight of 1-(4-methylphenyl)piperidin-4-one (C₁₂H₁₅NO) is 189.25 g/mol . Therefore, the molecular ion peak [M]⁺ is expected at m/z = 189.

  • Base Peak: The most stable fragment will likely be the base peak. A probable fragmentation pathway involves the loss of a C₂H₄O fragment from the piperidinone ring, leading to a stable N-aryl aziridinium-type ion.

  • Key Fragmentation Patterns:

    • Loss of CO (m/z = 161): A common fragmentation for cyclic ketones.

    • Formation of the tolyl radical (m/z = 91): A characteristic fragment for toluene derivatives.

    • Cleavage of the piperidinone ring: This can lead to various fragments, with the charge being retained on the nitrogen-containing portion.

Experimental Protocols

The following are standard operating procedures for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 1-(4-methylphenyl)piperidin-4-one in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A standard nonpolar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesize 1-(4-Methylphenyl)piperidin-4-one purification Purify by Recrystallization/Chromatography synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir FT-IR purification->ir ms GC-MS purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: A typical experimental workflow for the synthesis and characterization of a novel compound.

Conclusion

This technical guide has presented a detailed, predictive analysis of the spectroscopic data for 1-(4-methylphenyl)piperidin-4-one. By integrating fundamental spectroscopic principles with data from analogous structures, we have constructed a reliable spectral profile that can guide researchers in the identification and characterization of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Solubility and stability of 1-(4-Methylphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Methylphenyl)piperidin-4-one

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 1-(4-Methylphenyl)piperidin-4-one, a key intermediate in the synthesis of various biologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. By synthesizing theoretical principles with actionable experimental protocols, this guide offers insights into the molecule's physicochemical properties, its behavior in various solvent systems, and its degradation profile under stress conditions. Methodologies for quantitative solubility determination and forced degradation studies are detailed, supported by stability-indicating analytical techniques, to ensure the generation of reliable and reproducible data.

Introduction: The Significance of 1-(4-Methylphenyl)piperidin-4-one

1-(4-Methylphenyl)piperidin-4-one is a heterocyclic organic compound featuring a piperidone core. The piperidin-4-one moiety is a well-established pharmacophore and a versatile synthetic building block for a wide array of pharmaceutical agents, including anticancer, antihistamine, and antipsychotic drugs.[1][2] The structural integrity and purity of this intermediate are paramount, as they directly influence the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation, while knowledge of its stability profile is essential for defining storage conditions, predicting shelf-life, and identifying potential degradants.

This guide delves into the core physicochemical characteristics that govern the solubility and stability of this compound. We present validated, field-proven protocols designed to be self-validating systems, enabling researchers to accurately characterize this pivotal molecule.

Physicochemical Properties

A foundational understanding begins with the key physicochemical properties of the molecule, which are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO[][4]
Molecular Weight 189.25 g/mol [][4]
IUPAC Name 1-(4-methylphenyl)piperidin-4-one[]
Appearance White to off-white crystalline solid (Typical)[5]
Boiling Point 345.65 °C at 760 mmHg[]
Density 1.085 g/cm³[]

Solubility Profile: A Theoretical and Practical Approach

The solubility of 1-(4-Methylphenyl)piperidin-4-one is dictated by its molecular structure: a moderately lipophilic p-tolyl group, a polar ketone functional group, and a tertiary amine within the piperidine ring. This combination suggests good solubility in a range of organic solvents, with limited solubility in aqueous media.[5] Piperidine derivatives are frequently recrystallized from solvents like ethanol or mixtures such as ethanol-ethyl acetate, corroborating their affinity for polar organic solvents.[6]

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The aromatic ring and aliphatic backbone contribute to its nonpolar character, while the ketone and nitrogen heteroatom provide polarity.

  • High Solubility Expected: In polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and polar protic solvents (e.g., Ethanol, Methanol).[5][6]

  • Moderate Solubility Expected: In less polar solvents (e.g., Dichloromethane, Toluene).

  • Low Solubility Expected: In highly nonpolar solvents (e.g., Hexane) and in water.[5][7]

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, a quantitative analysis is essential. The isothermal shake-flask method is a reliable and widely adopted technique for determining the saturation solubility of a compound. This protocol is designed to provide accurate and reproducible results.

Objective: To determine the saturation solubility of 1-(4-Methylphenyl)piperidin-4-one in various solvents at a controlled temperature.

Materials:

  • 1-(4-Methylphenyl)piperidin-4-one (high purity)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation: Add an excess amount of 1-(4-Methylphenyl)piperidin-4-one to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours to ensure saturation is reached.

  • Sampling: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.

  • Dilution & Analysis: Accurately dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in mg/mL or g/L.

Data Presentation: Quantitative Solubility

The results from the experimental protocol should be recorded in a clear, tabular format for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Water25
Ethanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Hexane25
Workflow for Solubility Determination

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solute to Known Volume of Solvent B Shake at Constant Temperature (24-48 hours) A->B C Withdraw Supernatant B->C D Filter through 0.45 µm Syringe Filter C->D E Dilute Filtrate Accurately D->E F Quantify using Validated HPLC Method E->F G Calculate Saturation Solubility (mg/mL) F->G

Caption: Workflow for Quantitative Solubility Determination.

Chemical Stability Profile

Understanding the chemical stability of 1-(4-Methylphenyl)piperidin-4-one is crucial for ensuring its quality and for developing stable formulations. Forced degradation (or stress testing) studies are performed to identify potential degradation products and establish degradation pathways, as mandated by ICH guidelines.[8] These studies expose the compound to conditions more severe than accelerated stability testing to predict its long-term stability.[8][9]

Potential Degradation Pathways

The chemical structure of 1-(4-Methylphenyl)piperidin-4-one contains functional groups susceptible to degradation:

  • Ketone Carbonyl Group: The ketone at the C-4 position is a reactive site and could be susceptible to reduction or other reactions under specific conditions.[5]

  • Tertiary Amine: The nitrogen atom is susceptible to oxidation, which could lead to the formation of an N-oxide derivative.

  • Piperidine Ring: While generally stable, the ring could potentially undergo cleavage under extremely harsh acidic or basic conditions.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to evaluating the stability of the compound under various stress conditions. A stability-indicating analytical method, typically HPLC, is required to separate and quantify the parent compound from any degradants formed.[10]

Objective: To assess the intrinsic stability of 1-(4-Methylphenyl)piperidin-4-one and identify its degradation products under various stress conditions.

Materials:

  • 1-(4-Methylphenyl)piperidin-4-one stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • Hydrochloric acid (HCl, e.g., 0.1 N, 1 N)

  • Sodium hydroxide (NaOH, e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (H₂O₂, e.g., 3%, 30%)

  • Thermostatically controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC-UV method

Methodology:

  • Control Sample: A sample of the stock solution is diluted with the mobile phase to a target concentration and analyzed immediately (t=0).

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Store the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Withdraw samples at appropriate time points, neutralize with NaOH, dilute, and analyze.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Store under the same conditions as the acidic hydrolysis. Withdraw samples, neutralize with HCl, dilute, and analyze.

  • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Store at room temperature for a defined period. Withdraw samples, dilute, and analyze.

  • Thermal Degradation: Transfer the solid compound or a solution to a vial and store it in an oven at an elevated temperature (e.g., 80 °C) for a set duration. Dissolve/dilute the sample and analyze.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples alongside a dark control.

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method. The chromatograms are examined for new peaks (degradants) and a decrease in the peak area of the parent compound. Mass balance should be assessed to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

Data Presentation: Forced Degradation Summary

Results should be tabulated to provide a clear overview of the compound's stability under different stress conditions.

Stress ConditionReagent/TempDuration% Degradation of ParentNo. of Degradants
Acid Hydrolysis0.1 N HCl24 h
Base Hydrolysis0.1 N NaOH24 h
Oxidation3% H₂O₂24 h
Thermal (Solid)80 °C48 h
Photolytic (Solution)ICH Q1B-
Workflow for Forced Degradation Studies

The diagram below outlines the comprehensive workflow for conducting forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution of 1-(4-Methylphenyl)piperidin-4-one B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂) A->D E Thermal Stress (Dry Heat) A->E F Photolytic Stress (Light/UV) A->F G Sample at Time Points, Neutralize/Dilute as needed B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Assess % Degradation & Mass Balance H->I J Identify & Characterize Degradation Products H->J

Caption: Workflow for Forced Degradation and Stability Assessment.

Conclusion and Recommendations

This guide establishes a comprehensive framework for evaluating the solubility and stability of 1-(4-Methylphenyl)piperidin-4-one. The compound is predicted to have good solubility in common organic solvents like ethanol and acetone, with limited aqueous solubility. The provided experimental protocol for quantitative solubility determination allows for the precise characterization required for process development and formulation.

Stability studies are critical, and the forced degradation protocol herein serves as a robust method to probe the compound's intrinsic stability. Based on its structure, the compound may be susceptible to degradation under strong oxidative and harsh hydrolytic conditions. It is recommended that the compound be stored in well-sealed containers, protected from light and excessive heat. For solutions, especially for analytical standards, preparation should be done fresh, and storage should be at cool temperatures to minimize degradation.[11] The application of these methodologies will ensure the reliable use of 1-(4-Methylphenyl)piperidin-4-one in research and development, contributing to the overall quality and safety of downstream pharmaceutical products.

References

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from Wikipedia. [Link]

  • PubChem. (n.d.). 1-Tosylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • AIP Publishing. (2021). Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. AIP Conference Proceedings. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • ResearchGate. (2019). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. Retrieved from ResearchGate. [https://www.researchgate.net/publication/336045155_Synthesis_and_solubility_of_1-2-methyl-1-4-methylphenyl-5-phenyl-1h-pyrrol-3-yl]ethanol_in_organic_solvents]([Link])

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from AJRC. [Link]

  • Journal of University of Anbar for Pure Science. (2017). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from Journal of University of Anbar for Pure Science. [Link]

  • National Library of Medicine. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PubMed Central. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC. [Link]

  • ResearchGate. (2015). Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. Retrieved from ResearchGate. [Link]

  • NIST. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. NIST Chemistry WebBook. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). A Review on Analytical Methods for Piperazine Determination. Retrieved from IIJPPS. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from Pharmaceutical Technology. [Link]

  • National Library of Medicine. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. [Link]

Sources

The Piperidin-4-one Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Among its derivatives, the piperidin-4-one core has emerged as a particularly versatile and "privileged" scaffold. Its unique combination of a rigid cyclic structure, a reactive ketone functionality, and a modifiable nitrogen atom provides a three-dimensional framework ideal for creating potent and selective therapeutic agents. This guide offers a comprehensive review of the piperidin-4-one core, delving into its synthetic accessibility, chemical reactivity, and extensive applications across various disease areas. We will explore the causality behind synthetic choices, analyze structure-activity relationships, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of a Privileged Scaffold

In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The piperidin-4-one nucleus exemplifies this concept. Its prevalence in clinically approved drugs and bioactive molecules active against cancer, CNS disorders, and infectious diseases underscores its importance.[2][3]

The utility of the piperidine motif stems from several key features:

  • Physicochemical Modulation : The nitrogen atom can be a hydrogen bond donor or acceptor, and its basicity can be tuned to modulate lipophilicity and water solubility, which are critical for optimizing pharmacokinetic (ADME) properties.[2]

  • Metabolic Stability : The piperidine ring is generally stable to metabolic degradation, enhancing the in vivo lifetime of a drug candidate.[2]

  • Conformational Rigidity : The cyclic nature of the scaffold reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. The chair-like conformation or its variants can orient substituents in precise three-dimensional vectors to probe the binding pockets of enzymes and receptors.[4]

  • Synthetic Tractability : As will be discussed, the piperidin-4-one core is readily accessible through various robust and scalable synthetic routes, making it an attractive starting point for library synthesis and lead optimization.[5]

This guide will illuminate how these intrinsic properties are leveraged in the design and synthesis of novel therapeutics.

Synthetic Strategies for Piperidin-4-one Scaffolds

The construction of the piperidin-4-one core can be achieved through several powerful synthetic strategies. The choice of method is often dictated by the desired substitution pattern, scalability, and stereochemical requirements.

Classical Multicomponent Reactions

The Petrenko-Kritschenko Piperidone Synthesis: This is a classic and highly efficient method for producing symmetrical 2,6-diaryl-piperidin-4-ones.[6] It is a multicomponent reaction involving the condensation of two equivalents of an aldehyde with an acetonedicarboxylic ester and a primary amine or ammonia.[7]

  • Causality : This reaction is chosen for its operational simplicity and its ability to rapidly generate molecular complexity from simple, commercially available starting materials. The double Mannich reaction mechanism ensures the symmetrical placement of the aryl groups.[4]

The Mannich Reaction: A more general approach involves the condensation of a ketone (e.g., ethyl methyl ketone), an aldehyde, and an amine (like ammonium acetate).[8] This method allows for the synthesis of unsymmetrically substituted piperidin-4-ones.[5]

  • Causality : The Mannich reaction is a cornerstone of amine synthesis. In this context, it builds the piperidine ring by forming two new C-C bonds through the reaction of pre-formed iminium ions with the enol or enolate of the ketone component. Its versatility makes it a workhorse for generating diverse libraries of piperidin-4-ones.

Cyclization Strategies

Dieckmann Condensation: This intramolecular Claisen condensation is a robust method for forming the piperidin-4-one ring. The synthesis typically begins with the addition of a primary amine to two equivalents of an α,β-unsaturated ester (e.g., an alkyl acrylate). The resulting diester intermediate is then treated with a strong base to induce cyclization, followed by hydrolysis and decarboxylation to yield the target 4-piperidone.[9]

  • Causality : The Dieckmann condensation is a powerful tool for forming five- and six-membered rings. Its application here provides excellent control over the core structure and is particularly useful for synthesizing N-substituted piperidin-4-ones where the substituent is introduced at the very first step.[10]

Below is a diagram illustrating the general workflow for the Dieckmann condensation approach.

G cluster_0 Dieckmann Condensation Workflow start Primary Amine + 2x Alkyl Acrylate step1 Michael Addition start->step1 intermediate Diester Intermediate step1->intermediate step2 Base-mediated Dieckmann Condensation intermediate->step2 cyclized Cyclized β-keto ester step2->cyclized step3 Hydrolysis & Decarboxylation cyclized->step3 product N-Substituted Piperidin-4-one step3->product

Caption: Workflow for Piperidin-4-one Synthesis via Dieckmann Condensation.

Modern Catalytic Methods

For accessing highly functionalized and stereochemically complex piperidines, modern catalytic methods are indispensable. Rhodium(I)-catalyzed asymmetric [2+2+2] cycloadditions, for example, allow for the construction of polysubstituted piperidine scaffolds with high enantioselectivity.[11] These methods often involve the cycloaddition of components like alkenyl isocyanates and alkynes, providing rapid access to complex cores that would be challenging to synthesize via classical routes.[11]

  • Causality : As drug targets become more complex, the demand for precise three-dimensional structures and stereochemical purity increases. Catalytic asymmetric methods are employed to meet this demand, enabling the synthesis of single enantiomers and avoiding the costly and often difficult separation of racemic mixtures.

Therapeutic Applications of Piperidin-4-one Derivatives

The piperidin-4-one scaffold is a chameleon in the world of medicinal chemistry, adapting its properties to interact with a wide range of biological targets.

Oncology

In cancer therapy, piperidin-4-one derivatives have shown significant promise, particularly as mimics of the natural product curcumin.[12] While curcumin has a broad spectrum of beneficial properties, its clinical use is hampered by poor bioavailability.[12][13] The 3,5-bis(ylidene)-4-piperidone scaffold serves as a rigid curcumin mimic, often exhibiting enhanced potency and improved pharmacokinetic profiles.[12]

  • Mechanism of Action : Many of these compounds exert their anticancer effects through multiple mechanisms. For instance, 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one demonstrates antiproliferative properties against breast and pancreatic cancer cell lines, with a presumed mode of action involving the inhibition of the pro-angiogenic transcription factor HIF (Hypoxia-Inducible Factor).[13] Other derivatives function as Topoisomerase II-α inhibitors, disrupting DNA replication in cancer cells.[13]

A selection of anticancer piperidin-4-one derivatives is presented below.

Compound ClassExample TargetReported Activity
3,5-Bis(ylidene)-4-piperidonesHIF-1αAntiproliferative against MDA-MB231 (breast) and PC3 (pancreatic) cancer cells.[13]
4-Piperidone-1-carboxamidesTopoisomerase II-αHigh potency against HCT116 (colon), MCF7 (breast), and A431 (skin) cancer cell lines.[13]
Curcumin MimicsTubulin PolymerizationInduction of p53-mediated apoptosis.[13]
Infectious Diseases

The piperidin-4-one core is also a valuable template for developing antimicrobial agents.[8] By modifying the substituents on the nitrogen and at the 2, 3, 5, and 6 positions, chemists can tune the activity against various bacterial and fungal strains. Thiosemicarbazone derivatives of 2,6-diaryl-piperidin-4-ones, for example, have shown significant antibacterial and antifungal activity, in some cases comparable to standard drugs like ampicillin and terbinafine.[8]

  • Structure-Activity Relationship (SAR) : Studies have shown that the addition of a thiosemicarbazone moiety to the piperidin-4-one core significantly enhances antifungal activity, indicating this group is crucial for the mechanism of action against fungal targets.[8]

Metabolic Diseases: A Case Study in DPP-IV Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism and a validated target for the treatment of type 2 diabetes. A series of piperidinone- and piperidine-constrained phenethylamines have been developed as potent and selective DPP-IV inhibitors.[14]

  • Design Rationale : The piperidine ring acts as a rigid scaffold to correctly orient the key pharmacophoric elements: a primary amino group that forms electrostatic interactions with glutamate residues (Glu205, Glu206) in the active site, and a halogenated phenyl ring that occupies the S1 pocket of the enzyme.[14]

  • SAR Insights : SAR studies revealed that replacing an open-chain linker with a more rigid pyrimidine ring dramatically improved potency. For example, compound 41 (Kᵢ = 6.1 nM) was significantly more potent than its urea-linked predecessor 38 (Kᵢ = 140 nM). Further optimization led to compound 42 , which not only had high potency (Kᵢ = 4 nM) but also excellent oral bioavailability (F = 90.3% in rats).[14]

The following diagram illustrates the key interactions of a piperidine-based inhibitor within the DPP-IV active site.

G cluster_0 DPP-IV Active Site cluster_1 Piperidine Inhibitor (e.g., Cmpd 42) S1_Pocket S1 Pocket Glu205_206 Glu205 / Glu206 Phenyl Trifluorophenyl Group Phenyl->S1_Pocket Occupies Piperidine Piperidine Core Amine Primary Amine Amine->Glu205_206 Electrostatic Interaction

Caption: Key binding interactions of a piperidine-based DPP-IV inhibitor.

Experimental Protocols

To ensure the practical applicability of this guide, we provide a representative experimental protocol based on established literature.

Protocol 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction[8]

Objective: To synthesize a substituted piperidin-4-one core using a one-pot Mannich condensation.

Materials:

  • Ethyl methyl ketone

  • Benzaldehyde (or other substituted aromatic aldehyde)

  • Ammonium acetate

  • Ethanol, 95%

Procedure:

  • In a round-bottom flask, dissolve ammonium acetate (0.1 mol) in 95% ethanol (25 mL) with gentle warming.

  • To this solution, add ethyl methyl ketone (0.1 mol) followed by the substituted aromatic aldehyde (0.2 mol).

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 2 hours to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified 2,6-diaryl-3-methyl-4-piperidone.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values.

Future Perspectives

The piperidin-4-one core continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Asymmetric Synthesis : The development of new catalytic asymmetric methods to access novel, stereochemically pure piperidin-4-one derivatives.[11]

  • New Biological Targets : Exploring the utility of this scaffold against emerging drug targets in areas like neurodegeneration, immunology, and antiviral therapy.[5]

  • Bioisosteric Replacement : The use of spirocyclic piperidine systems to improve metabolic stability and fine-tune physicochemical properties.[2]

The versatility and proven track record of the piperidin-4-one core ensure its enduring role in the development of next-generation therapeutics.

References

  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31035–31064. Available from: [Link]

  • ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore | Request PDF. Available from: [Link]

  • Arulraj, R. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available from: [Link]

  • Vasilevsky, S. F., & Stepanov, A. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7565. Available from: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

  • Defense Technical Information Center. (1987). Piperidine Synthesis. Available from: [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available from: [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Available from: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Available from: [Link]

  • Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Available from: [Link]

  • Feng, J., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(10), 2297–2300. Available from: [Link]

  • Semantic Scholar. (n.d.). Petrenko‐Kritschenko piperidone synthesis. Available from: [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Available from: [Link]

  • Thomson, R. J., & Baek, K. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access, 10(21), 4928–4931. Available from: [Link]

  • Wiley Online Library. (n.d.). Petrenko-Kritschenko Piperidone Synthesis. Available from: [Link]

Sources

The N-Aryl Substituent in Piperidinones: A Cornerstone of Pharmacological Modulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Privileged Piperidinone Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of clinically successful drugs.[1][2] Its prevalence stems from a combination of favorable physicochemical properties: a stable, non-planar, six-membered heterocycle that can be readily functionalized, and which often imparts improved metabolic stability and advantageous pharmacokinetic (ADME) profiles to drug candidates.[1] The presence of the piperidine motif can enhance a molecule's "druggability" by facilitating transport across biological membranes and reducing toxicity.[1]

Within this important class, piperidinones (oxidized piperidines) bearing an N-aryl substituent represent a particularly versatile and powerful pharmacophore. The direct attachment of an aromatic ring system to the piperidine nitrogen is not a mere structural footnote; it is a critical design element that profoundly influences the molecule's interaction with biological targets and its overall therapeutic potential. This guide provides an in-depth analysis of the biological significance of the N-aryl substituent, elucidating its role in modulating structure-activity relationships (SAR), dictating mechanisms of action, and enabling the development of targeted therapeutics across diverse disease areas.

Chapter 1: The N-Aryl Group as a Master Modulator of Bioactivity

The N-aryl substituent is a master key that can unlock or enhance a piperidinone's interaction with a specific biological target. Its influence is twofold, impacting both the pharmacodynamic and pharmacokinetic properties of the molecule.

  • Pharmacodynamic Influence: The aryl group provides a large, rigid, and electronically versatile surface that can engage in multiple types of non-covalent interactions within a target's binding pocket. These include π-π stacking with aromatic amino acid residues, hydrophobic interactions, and hydrogen bonding (if the ring is substituted). The nature, position, and number of substituents on the aryl ring are of fundamental importance, fine-tuning the electronic and steric profile to maximize binding affinity and selectivity.[3][4]

  • Pharmacokinetic Influence: The introduction of an N-aryl group significantly alters the lipophilicity of the parent piperidinone. This has direct consequences for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Judicious selection of the aryl ring and its substituents can optimize membrane permeability, modulate protein binding, and block or introduce sites for metabolic transformation, thereby improving a drug candidate's half-life and bioavailability.[1]

Chapter 2: Structure-Activity Relationship (SAR) Deep Dive

The strategic modification of the N-aryl substituent is a cornerstone of the iterative drug design cycle. SAR studies consistently demonstrate that even minor changes to this group can lead to dramatic shifts in potency and selectivity.

Central Nervous System (CNS) Agents

The N-aryl piperidinone pharmacophore is particularly prevalent in agents targeting the CNS, including antidepressants, anxiolytics, and antipsychotics.[5] The aryl group often serves as a crucial recognition element for G protein-coupled receptors (GPCRs).

For instance, in the development of human histamine H3 receptor agonists, N-aryl piperidine derivatives showed moderate to high affinity, whereas the corresponding N-aryl piperazine derivatives had little to no affinity.[3] This highlights the importance of the piperidine core. Crucially, the agonistic activity was heavily influenced by the substituents on the N-aryl ring.[3] This demonstrates that the N-aryl group is not just an anchor but an active participant in molecular recognition and receptor activation.

Anticancer Agents

N-aryl piperidinones and the closely related N-arylpiperazines have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a wide range of tumor cell lines.[6][7][8] The N-aryl moiety is often integral to the compound's mechanism of action, which can include the induction of apoptosis or cell cycle arrest.[6][9]

In one study on N-aroyl-3,5-bis(benzylidene)-4-piperidones, the nature of the N-substituent was found to have a great impact on the bioactivity.[10] Further research has shown that the substitution pattern on the aryl rings can determine whether a compound facilitates or hinders interaction with a specific binding site, thereby increasing or decreasing cytotoxic activity.[6] For example, a study of N-arylpiperazine derivatives targeting the androgen receptor in prostate cancer cells showed that a phenyl ring at the N-4 position of the piperazine yielded strong cytotoxic activity, and that ortho-substituents on this phenyl ring were favorable for potent antagonism.[7]

The following table summarizes the cytotoxic activity of representative N-aryl piperidinone derivatives against various cancer cell lines, illustrating the impact of the aryl substituent.

Compound IDN-Aryl SubstituentCancer Cell LineActivity (IC₅₀ / GI₅₀)Reference
1b N-aroylPG-BE1 (Human Lung)Inhibited tumor growth by 58.8% at 60 mg/kg[6]
DGG200064 4-arylpiperazine-1-carboxamideHCT116 (Colorectal)12 nM[9]
Compound 27 4-chlorophenylHeLa (Cervical)3.1 µM[7]
Compound 27 4-(trifluoromethyl)phenylHeLa (Cervical)2.5 µM[7]
Compound 28 Aryloxazole-arylpiperazineHL-60 (Leukemia)1.8 nM[7]
Antimicrobial and Anti-inflammatory Agents

The versatility of the N-aryl piperidinone scaffold extends to infectious and inflammatory diseases. Numerous N-aryl piperazine derivatives have been synthesized and tested for antimicrobial activity against bacteria and fungi.[11][12] Studies have found that while many compounds show significant activity against bacterial strains, their antifungal activity may be less pronounced.[12]

In the context of inflammation, the P2X7 receptor is a key target.[4] In the development of novel P2X7 antagonists based on the KN-62 scaffold, the N-arylpiperazine moiety was critical. SAR studies revealed that the nature and position of substituents on the phenyl ring profoundly influenced biological activity. A fluorine atom in the para position yielded the most potent compound, while moving it to the ortho position reduced potency threefold. Replacing the fluorine with other halogens like chlorine or iodine caused a dramatic decrease in activity.[4]

Chapter 3: Mechanistic Insights and Pathways

The N-aryl substituent is often the "warhead" of the molecule, directly engaging with the machinery of the cell to elicit a biological response. Its orientation and electronic properties dictate how the molecule interferes with cellular signaling.

Anticancer Mechanism: Induction of G2/M Cell Cycle Arrest

Many N-aryl piperidinone-based anticancer agents function by disrupting the cell cycle. For example, the novel compound DGG200064 was shown to inhibit the growth of colorectal cancer cells by inducing G2/M arrest.[9] This was achieved by selectively inhibiting the interaction between the proteins FBXW7 and c-Jun.[9] The N-arylpiperazine core of DGG200064 is essential for positioning the molecule correctly to disrupt this protein-protein interaction, leading to an accumulation of the c-Jun protein, which is involved in cell proliferation and division.[9]

The following diagram illustrates the proposed mechanism of action.

G2M_Arrest cluster_0 Normal Cell Cycle Progression cluster_1 Intervention by N-Aryl Piperidinone FBXW7 FBXW7 cJun c-Jun FBXW7->cJun binds to Degradation c-Jun Degradation cJun->Degradation Progression G2 -> M Progression cJun->Progression allows Drug DGG200064 (N-Aryl Piperidinone) FBXW7_2 FBXW7 Drug->FBXW7_2 inhibits interaction cJun_2 c-Jun Accumulation c-Jun Accumulation cJun_2->Accumulation Arrest G2/M Arrest Accumulation->Arrest Receptor_Binding cluster_receptor 5-HT1A Receptor Binding Pocket cluster_ligand N-Arylpiperazine Ligand ASP Asp3.32 (Anionic) PHE Phe6.52 (Aromatic) Aryl N-Aryl Group Aryl->PHE CH-π Interaction (Selectivity/Binding) Piperazine_N Protonated Piperazine N+ Piperazine_N->ASP Ionic Bond (Affinity Anchor)

Caption: Key interactions of an N-arylpiperazine ligand in a receptor.

Chapter 4: Experimental Protocols and Synthetic Strategy

The successful development of novel N-aryl piperidinones relies on efficient synthetic methods and robust biological evaluation protocols.

General Synthesis of N-Aryl-4-Piperidones

A convenient and widely applicable method for synthesizing N-aryl-4-piperidones involves the reaction of a suitable aniline with a piperidinone precursor. One efficient approach utilizes an exchange reaction with an N-methyl-N-benzyl-4-oxopiperidinium salt. [5][13]This method avoids the often tedious synthesis of alternative precursors like 1,5-dichloro-3-pentanone. [5]The reaction is presumed to proceed via a base-catalyzed Hofmann elimination to form a transient Michael acceptor, followed by Michael addition of the aniline and subsequent cyclization. [5]

Synthesis_Workflow start Reactants: - N-methyl-N-benzyl-4-oxopiperidinium iodide - Substituted Aniline - K₂CO₃ (Base) - Ethanol/Water (Solvent) reflux Reflux Reaction (~1.5 hours) start->reflux Combine & Heat workup Aqueous Workup & Extraction (DCM) reflux->workup Cool & Quench purify Silica Gel Chromatography workup->purify Isolate Crude product Final Product: N-Aryl-4-Piperidone purify->product Isolate Pure

Caption: General workflow for the synthesis of N-aryl-4-piperidones.

Detailed Protocol: Synthesis of 1-(3,4,5-trimethoxyphenyl)piperidin-4-one [13]

  • Reaction Setup: To a refluxing solution of 3,4,5-trimethoxyaniline (650 mg, 3.55 mmol) and potassium carbonate (70 mg, 0.50 mmol) in ethanol (6.5 mL), add a slurry of N-methyl-N-benzyl-4-oxopiperidinium iodide (1.8 g, 5.4 mmol) in water (2.8 mL) dropwise over 30 minutes.

  • Reflux: Heat the resulting reaction mixture to reflux for an additional 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, add water (20 mL) to the reaction mixture. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: hexane:ethyl acetate = 4:2) to afford the pure N-aryl-piperidone product.

Protocol: In Vitro Anticancer Activity (CCK-8 Assay)

[6] This protocol describes a self-validating system to assess the cytotoxicity of newly synthesized N-aryl piperidinone compounds against a chosen cancer cell line.

  • Cell Culture: Culture human cancer cells (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test N-aryl piperidinone in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5%.

  • Controls: Include the following controls on the same plate:

    • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO.

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells containing only culture medium (no cells).

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls. Incubate the plate for 48-72 hours.

  • Viability Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours until the color develops.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Subtract the blank control absorbance from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The N-aryl substituent is a fundamentally important feature in the design of piperidinone-based therapeutics. It acts as a versatile control element, allowing medicinal chemists to systematically tune a compound's affinity, selectivity, and pharmacokinetic profile. Its role as a key pharmacophoric element has been firmly established in diverse fields, from CNS disorders to oncology and infectious diseases.

The future of drug discovery with this scaffold lies in the rational design of more complex and novel N-aryl systems. The exploration of N-heteroaryl substituents, for example, can introduce new hydrogen bonding patterns and dipole moments, potentially unlocking higher selectivity and novel mechanisms of action. As our understanding of the structural biology of drug targets continues to grow, the ability to precisely tailor the N-aryl group will remain a critical strategy in the development of the next generation of highly targeted and effective medicines.

References

  • ResearchGate. (n.d.). Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones. ResearchGate. Retrieved from [Link]

  • Kostrzewa, M., & Wicha, J. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ivachtchenko, A. V., et al. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. Retrieved from [Link]

  • Zhao, L., et al. (2015). Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Frutuoso, V. S., et al. (2021). Design, synthesis and pharmacological evaluation of N -benzyl-piperidinyl- aryl -acylhydrazone derivatives as donepezil hybrids: Discovery of novel multi-target anti-alzheimer prototype drug candidates. ResearchGate. Retrieved from [Link]

  • Kim, J., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules. Retrieved from [Link]

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. Retrieved from

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. ResearchGate. Retrieved from [Link]

  • Adinolfi, E., et al. (2004). Synthesis and biological activity of N-arylpiperazine-modified analogues of KN-62, a potent antagonist of the purinergic P2X7 receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Savvin, P. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • OUCI. (n.d.). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. OUCI. Retrieved from [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Bioevaluation of Novel N -Substituted-3,5-Bis(Arylidene)-4-piperidone Derivatives as Cytotoxic and Antitumor Agents with Fluorescent Properties. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Synthesis Protocol for 1-(4-Methylphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-(4-Methylphenyl)piperidin-4-one, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved through a robust one-pot reductive amination of 4-piperidone with p-toluidine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This application note details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and methods for purification and characterization, ensuring a reliable and reproducible synthesis.

Introduction: The Significance of N-Aryl Piperidones

The N-aryl piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These structures are particularly prevalent in central nervous system (CNS) agents, including antidepressants, anxiolytics, and antipsychotics.[1] The synthesis of 1-(4-Methylphenyl)piperidin-4-one, specifically, provides a crucial building block for the exploration of new chemical entities targeting a range of therapeutic areas. Traditional methods for the synthesis of N-aryl piperidones often involve harsh reaction conditions or multi-step procedures with challenging purifications.[1] The protocol detailed herein presents a streamlined and efficient approach, prioritizing safety, yield, and purity.

Strategic Approach: Reductive Amination

The chosen synthetic strategy is a one-pot reductive amination. This method is advantageous as it combines the formation of an iminium ion intermediate from the ketone and amine with its in-situ reduction to the desired amine product. This approach is highly efficient and often proceeds under mild conditions, offering good functional group tolerance.

Reaction Mechanism

The reaction proceeds in two main stages within a single reaction vessel:

  • Iminium Ion Formation: 4-Piperidone reacts with p-toluidine in a slightly acidic medium to form a hemiaminal intermediate, which then dehydrates to form a reactive iminium ion.

  • Reduction: A selective reducing agent, sodium triacetoxyborohydride (STAB), is introduced to reduce the iminium ion to the final tertiary amine product, 1-(4-Methylphenyl)piperidin-4-one. STAB is particularly well-suited for this transformation as it is less reactive towards ketones and aldehydes compared to other borohydrides, thus minimizing side reactions.

G cluster_0 Iminium Ion Formation cluster_1 Reduction 4-Piperidone 4-Piperidone Hemiaminal Hemiaminal 4-Piperidone->Hemiaminal + p-Toluidine p-Toluidine p-Toluidine p-Toluidine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Product 1-(4-Methylphenyl)piperidin-4-one Iminium_Ion->Product + STAB STAB Sodium Triacetoxyborohydride (STAB)

Figure 1: Reaction mechanism overview.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumePuritySupplier
4-Piperidone hydrochloride135.6110.01.36 g≥98%Sigma-Aldrich
p-Toluidine107.1510.01.07 g≥99%Sigma-Aldrich
Sodium triacetoxyborohydride (STAB)211.9415.03.18 g97%Sigma-Aldrich
Dichloromethane (DCM), anhydrous84.93-50 mL≥99.8%Fisher Scientific
Acetic Acid, glacial60.05-0.6 mL (10.5 mmol)≥99.7%VWR Chemicals
Saturated Sodium Bicarbonate Solution--~50 mL-Lab Prepared
Anhydrous Sodium Sulfate142.04-~5 g-VWR Chemicals
Ethyl Acetate (for chromatography)88.11-As neededHPLCFisher Scientific
Hexanes (for chromatography)--As neededHPLCFisher Scientific
Step-by-Step Synthesis Procedure

G A 1. Combine 4-piperidone HCl and p-toluidine in DCM. B 2. Add acetic acid and stir for 1 hour. A->B C 3. Add STAB portion-wise and stir overnight. B->C D 4. Quench with saturated NaHCO3 solution. C->D E 5. Extract with DCM and dry the organic layer. D->E F 6. Purify by column chromatography. E->F G 7. Characterize the final product. F->G

Figure 2: Experimental workflow.
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride (1.36 g, 10.0 mmol) and p-toluidine (1.07 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask. Stir the mixture at room temperature until the solids are fully dissolved.

  • Acid Catalyst: Add glacial acetic acid (0.6 mL, 10.5 mmol) to the reaction mixture. Stir for 1 hour at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reduction: In a fume hood, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in small portions over 15 minutes. Caution: The addition may cause gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup - Quenching: Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (~50 mL) until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers.

  • Workup - Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.[2]

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(4-Methylphenyl)piperidin-4-one as a solid.

Alternatively, for a solid product, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can be employed.[2]

Characterization and Validation

To confirm the identity and purity of the synthesized 1-(4-Methylphenyl)piperidin-4-one, the following analytical techniques are recommended. The data presented below are predicted based on the analysis of similar structures and theoretical calculations.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₂H₁₅NO

  • Molecular Weight: 189.25 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.09 (d, J = 8.4 Hz, 2H, Ar-H)

    • 6.88 (d, J = 8.4 Hz, 2H, Ar-H)

    • 3.55 (t, J = 6.0 Hz, 4H, -N-CH₂-)

    • 2.55 (t, J = 6.0 Hz, 4H, -CO-CH₂-)

    • 2.28 (s, 3H, Ar-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 207.5 (C=O)

    • 146.0 (Ar-C)

    • 130.0 (Ar-C)

    • 129.8 (Ar-CH)

    • 117.0 (Ar-CH)

    • 52.0 (-N-CH₂)

    • 41.0 (-CO-CH₂)

    • 20.5 (Ar-CH₃)

  • FT-IR (ATR, cm⁻¹):

    • 2920, 2850 (C-H stretching)

    • 1715 (C=O stretching)

    • 1610, 1515 (C=C aromatic stretching)

    • 1240 (C-N stretching)

  • Mass Spectrometry (ESI+): m/z 190.12 [M+H]⁺

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • p-Toluidine: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen and can cause an allergic skin reaction.[3]

  • 4-Piperidone hydrochloride: Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Sodium triacetoxyborohydride: In contact with water, it releases flammable gases. It causes skin irritation and serious eye damage. Handle in a dry atmosphere and avoid contact with water.

  • Dichloromethane: A volatile and suspected carcinogen.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(4-Methylphenyl)piperidin-4-one via a one-pot reductive amination. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The emphasis on mechanistic understanding and safety ensures a robust and reproducible outcome.

References

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Organic Letters. (2000). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. [Link]

  • DC Fine Chemicals. (2024). 4-Piperidone hydrochloride monohydrate - Safety Data Sheet. [Link]

  • Deepak Nitrite. (2023). SAFETY DATA SHEET p-Toluidine. [Link]

  • DC Fine Chemicals. (2024). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. [Link]

  • ResearchGate. (2024). Study of new p-tolylpiperidin-4-one as an anti-Parkinson agent: Synthesis, spectral, XRD-crystal, in silico study, electronic and intermolecular interaction investigations by the DFT method. [Link]

  • MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • Google Patents. (2005). Method for preparing 4-piperidyl piperidine.
  • Google Patents. (2021).
  • DTIC. (1992). Piperidine Synthesis. [Link]

  • ACS Publications. (2014). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

  • PubMed Central (PMC). (2013). A novel synthesis of 1-aryl-3-piperidone derivatives. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: p-toluidine. [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of Substituted Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Piperidin-4-one Scaffold - A Cornerstone in Medicinal Chemistry

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds.[1] Its prevalence in drug discovery is a testament to its synthetic accessibility and its ability to be readily functionalized, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. Derivatives of piperidin-4-one have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, analgesic, and central nervous system-modulating effects.[2][3] The efficient construction of this heterocyclic motif is, therefore, a critical endeavor for chemists in the pharmaceutical industry and academia. This document provides a detailed guide to the one-pot synthesis of substituted piperidin-4-ones, focusing on robust and versatile multicomponent reaction strategies.

The Power of "One-Pot": Efficiency and Elegance in Synthesis

One-pot syntheses, wherein multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation. For the construction of complex molecules like substituted piperidin-4-ones, multicomponent reactions (MCRs) are particularly powerful. These reactions, in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, are highly convergent and atom-economical.

This guide will focus on two principal one-pot methodologies for the synthesis of substituted piperidin-4-ones:

  • The Petrenko-Kritschenko Piperidone Synthesis: A classic and reliable method for the preparation of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates.

  • Multicomponent Synthesis of 2,6-Diaryl and 3-Alkyl-2,6-diarylpiperidin-4-ones: A versatile approach for the synthesis of a wider range of substituted piperidin-4-ones through a Mannich-type reaction.

Methodology 1: The Petrenko-Kritschenko Piperidone Synthesis

The Petrenko-Kritschenko synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward route to symmetrically substituted piperidin-4-ones.[4] This multicomponent reaction involves the condensation of two equivalents of an aldehyde with a primary amine (or ammonia) and a dialkyl ester of acetonedicarboxylic acid.[5] The reaction proceeds via a double Mannich-type process, leading to the formation of the piperidone ring in a single, efficient step.[4]

Mechanistic Insights

The reaction is believed to initiate with the formation of an imine from the aldehyde and the amine. This is followed by a Mannich reaction with the enol of the acetonedicarboxylic acid ester. A second Mannich reaction with another molecule of the aldehyde and subsequent cyclization and dehydration yields the final 2,6-disubstituted piperidin-4-one with ester groups at the 3 and 5 positions.[4] These ester groups can be subsequently removed via hydrolysis and decarboxylation if desired.

Diagram of the Petrenko-Kritschenko Reaction Workflow

Petrenko_Kritschenko_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Aromatic Aldehyde (2 eq.) Mixing Mixing in Protic Solvent (e.g., Ethanol) Aldehyde->Mixing Amine Primary Amine or Ammonia (1 eq.) Amine->Mixing Diester Dialkyl Acetonedicarboxylate (1 eq.) Diester->Mixing Reaction Stirring at Ambient Temperature Mixing->Reaction Precipitation Precipitation of Product Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Piperidone 2,6-Diaryl-4-oxopiperidine- 3,5-dicarboxylate Recrystallization->Piperidone Mannich_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1CHO Ar-CHO Imine Ar-CH=NH R1CHO->Imine + NH₃ NH3 NH₃ NH3->Imine Ketone R₂-CO-CH₂-R₃ Enamine Enamine of Ketone Ketone->Enamine Tautomerization Mannich_Adduct Mannich Adduct Imine->Mannich_Adduct + Enamine Enamine->Mannich_Adduct Cyclized_Intermediate Cyclized Intermediate Mannich_Adduct->Cyclized_Intermediate + Ar-CHO, Cyclization Piperidone Substituted Piperidin-4-one Cyclized_Intermediate->Piperidone - H₂O

Sources

Application Note: Comprehensive Analytical Characterization of 1-(4-Methylphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 1-(4-Methylphenyl)piperidin-4-one. As a member of the substituted piperidin-4-one class, this compound is a crucial building block in medicinal chemistry and drug discovery.[1][2] Accurate and thorough characterization is paramount to ensure structural integrity, purity, and consistency in research and development settings. This guide outlines the strategic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the rationale behind the methodology, provides step-by-step protocols, and offers insights into data interpretation, reflecting a holistic approach to chemical analysis.

Introduction and Rationale

The piperidine ring is a fundamental scaffold in a vast number of natural products and pharmacologically active molecules.[3] Specifically, N-aryl substituted piperidin-4-ones serve as versatile intermediates for synthesizing compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and CNS-related properties.[1][2][4] The subject of this guide, 1-(4-Methylphenyl)piperidin-4-one, embodies this structural class.

A multi-technique analytical approach is non-negotiable for unambiguous characterization. This ensures that the material used in subsequent biological assays or synthetic steps is precisely the intended molecule and is free from impurities that could confound results. This guide is designed for researchers, quality control analysts, and drug development professionals, providing both the "how" and the "why" of each analytical step.

Compound Profile: 1-(4-Methylphenyl)piperidin-4-one

PropertyValue
Chemical Structure Chemical Structure of 1-(4-Methylphenyl)piperidin-4-one
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
General Appearance Off-white to pale yellow solid (typical)
Core Scaffold Piperidin-4-one

Integrated Analytical Workflow

A robust characterization workflow integrates multiple analytical techniques to build a complete profile of the compound. Mass spectrometry provides the initial confirmation of molecular weight, FTIR identifies key functional groups, NMR spectroscopy elucidates the detailed molecular structure, and HPLC confirms the purity and quantifies the compound.

Analytical_Workflow cluster_0 Identity & Structure Confirmation cluster_1 Purity & Quantification cluster_2 Final Assessment MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates Full Structure MS->NMR Proceed if MW matches FTIR FTIR Spectroscopy Identifies Functional Groups FTIR->NMR HPLC HPLC-UV Assesses Purity & Quantity NMR->HPLC Confirm Structure Report Certificate of Analysis (CoA) HPLC->Report Final Data Synthesis Synthesized Compound 1-(4-Methylphenyl)piperidin-4-one Synthesis->MS Initial Check Synthesis->FTIR Fragmentation_Pathway Parent [C₁₂H₁₅NO + H]⁺ m/z = 190.12 Frag1 [C₇H₈N]⁺ Tolyl-immonium ion m/z = 106.07 Parent->Frag1 Cleavage of N-C(piperidine) Frag2 [C₅H₈NO]⁺ Piperidone fragment m/z = 98.06 Parent->Frag2 Cleavage of N-Aryl bond Frag3 [C₇H₇]⁺ Tropylium ion m/z = 91.05 Frag1->Frag3 Rearrangement

Sources

A Validated Isocratic RP-HPLC Method for Purity Analysis of 1-(4-Methylphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust, specific, and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 1-(4-Methylphenyl)piperidin-4-one. This compound is a significant heterocyclic ketone moiety used as a building block in the synthesis of various pharmaceutical agents. Ensuring its purity is a critical step in quality control to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive guide, including the scientific rationale for method development, a detailed experimental protocol, and a complete validation framework.

Scientific Rationale and Method Principle

The architecture of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. The selection of a reversed-phase HPLC approach for 1-(4-Methylphenyl)piperidin-4-one is a deliberate choice based on its molecular structure.

Analyte Characteristics

1-(4-Methylphenyl)piperidin-4-one possesses a molecular structure that is highly amenable to RP-HPLC analysis. The key features are the hydrophobic p-tolyl (4-methylphenyl) group and the more polar piperidin-4-one ring. This amphiphilic nature allows for effective partitioning between a non-polar stationary phase and a polar mobile phase. Furthermore, the aromatic ring acts as a strong chromophore, enabling sensitive detection using UV spectrophotometry.

PropertyValueSource
Chemical Structure Chemical structure of 1-(4-Methylphenyl)piperidin-4-one
Molecular Formula C₁₂H₁₅NO[]
Molecular Weight 189.25 g/mol []
Predicted XLogP3 2.2
Boiling Point 345.6°C at 760 mmHg[]
UV Absorbance Contains a substituted benzene chromophore, suitable for UV detection.
Chromatographic Strategy: The "Why" Behind the Method

Reversed-Phase Chromatography: The choice of RP-HPLC is the industry standard for moderately polar to non-polar small molecules. The analyte's predicted LogP value of 2.2 indicates sufficient hydrophobicity for retention on a non-polar stationary phase like C18. The separation mechanism relies on the hydrophobic interactions between the p-tolyl group of the analyte and the C18 alkyl chains of the stationary phase.[2][3]

Isocratic Elution: For a quality control purity method, simplicity and robustness are paramount. An isocratic mobile phase (a constant mixture of organic solvent and water) is preferred over a gradient as it reduces run-to-run variability, simplifies method transfer between instruments, and allows for a more stable baseline.[4]

Component Selection:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong retentive capacity for aromatic compounds.[5]

  • Mobile Phase: A binary mixture of acetonitrile and water provides excellent resolving power. Acetonitrile is chosen for its low UV cutoff and its efficiency in eluting aromatic compounds from C18 columns.

  • Detector: A UV detector is selected due to the presence of the aromatic chromophore. A detection wavelength of 254 nm is proposed as it is a common wavelength for aromatic compounds and provides good sensitivity. The optimal wavelength should be confirmed experimentally by performing a UV scan of the analyte.

The logical flow from analyte properties to the final method is visualized in the diagram below.

MethodDevelopmentLogic cluster_analyte Analyte Properties cluster_method Method Choices Analyte 1-(4-Methylphenyl)piperidin-4-one Prop1 Aromatic p-Tolyl Group (Hydrophobic + Chromophore) Analyte->Prop1 Prop2 Piperidinone Ring (Polar Moiety) Analyte->Prop2 Choice2 C18 Stationary Phase Prop1->Choice2 Hydrophobic Interaction Choice4 UV Detection @ 254 nm Prop1->Choice4 Enables Detection Choice3 Acetonitrile / Water Mobile Phase Prop2->Choice3 Ensures Elution Choice1 Reversed-Phase HPLC (RP-HPLC) Choice1->Choice2 Choice1->Choice3 G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing a Weigh Standard & Sample b Dissolve & Dilute in Volumetric Flasks a->b c Filter Sample Solution b->c d System Suitability Testing (SST) c->d e Inject Blank, Standard, & Samples d->e f Integrate Chromatograms e->f g Calculate Purity (% Area) f->g h Final Report g->h

Sources

Introduction: The Piperidin-4-one Scaffold as a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Biological Profiling of 1-(4-Methylphenyl)piperidin-4-one

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2] Within this class, the piperidin-4-one scaffold has emerged as a particularly versatile and "privileged" structure. It serves as a key intermediate in the synthesis of a wide array of biologically active molecules, with derivatives reported to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and central nervous system (CNS) effects.[3][4][5][6] The carbonyl group at the 4-position and the nitrogen atom at the 1-position provide reactive handles for extensive chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[5]

This document provides a comprehensive set of application notes and detailed protocols for the initial in vitro biological screening of 1-(4-Methylphenyl)piperidin-4-one , a representative member of this chemical class. The objective is to establish a robust, tiered screening cascade to efficiently probe its potential bioactivities across several key therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Rationale and Strategic Workflow for In Vitro Screening

A successful preliminary screening campaign must be both broad enough to detect unanticipated activities and specific enough to provide meaningful, actionable data. Given the well-documented and diverse bioactivities of piperidin-4-one derivatives, a logical approach is a tiered system.[3][4][5][7]

  • Tier 1: Foundational Activity Screening. This initial phase aims to answer the most fundamental questions: Does the compound affect cell viability, and does it have any effect on microbial growth? These assays are high-throughput and serve as critical gatekeepers for further investigation.

  • Tier 2: Mechanistic and Target-Oriented Screening. Based on the established potential of the piperidin-4-one scaffold, secondary screening will focus on more specific biological pathways. This includes assays for antioxidant potential and inhibition of key enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE).

The overall strategy is designed to build a comprehensive preliminary profile of the compound's biological effects, guiding future optimization and development efforts.

G cluster_0 Screening Cascade for 1-(4-Methylphenyl)piperidin-4-one cluster_1 Tier 1: Foundational Screening cluster_2 Tier 2: Mechanistic Screening compound Test Compound 1-(4-Methylphenyl)piperidin-4-one cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity Primary Evaluation antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) compound->antimicrobial Primary Evaluation antioxidant Antioxidant Assays (DPPH & ABTS) compound->antioxidant Secondary Evaluation enzyme Enzyme Inhibition (e.g., AChE) compound->enzyme Secondary Evaluation data Data Analysis (IC50 / MIC Determination) cytotoxicity->data antimicrobial->data antioxidant->data enzyme->data profile Biological Activity Profile data->profile Synthesize

Caption: Tiered workflow for the in vitro biological screening of the target compound.

Tier 1 Protocol: Cytotoxicity Screening via MTT Assay

Causality Behind Experimental Choice: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of in vitro toxicology and anticancer drug screening.[8] It is a colorimetric assay that measures cellular metabolic activity, which, in most contexts, serves as a reliable proxy for cell viability.[8] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in signal indicates a loss of viable, metabolically active cells. To assess selectivity, the compound should be tested against at least one cancer cell line (e.g., MCF-7, human breast adenocarcinoma) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells).[9]

MTT_Principle MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction DMSO DMSO (Solubilization) Formazan->DMSO Cell Lysis & Reader Spectrophotometer (Measure Absorbance at ~570 nm) DMSO->Reader

Caption: Principle of the MTT assay for measuring cell viability.

Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture human cancer (e.g., MCF-7) and non-cancerous (e.g., HEK293) cell lines in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Methylphenyl)piperidin-4-one in DMSO. Create a series of 2-fold serial dilutions in culture media to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound. Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only). Doxorubicin can be used as a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Sample Data Presentation
CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)¹
1-(4-Methylphenyl)piperidin-4-oneMCF-7 (Cancer)25.43.1
HEK293 (Normal)78.2
Doxorubicin (Positive Control)MCF-7 (Cancer)0.815.0
HEK293 (Normal)12.0
¹ SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.

Tier 1 Protocol: Antimicrobial Susceptibility Testing

Causality Behind Experimental Choice: The piperidin-4-one scaffold has been associated with both antibacterial and antifungal properties.[3] A primary screening must therefore assess activity against a representative panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11] This quantitative method is more informative than diffusion-based assays and is amenable to a 96-well plate format for higher throughput.[12][13]

Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight at 37°C (bacteria) or 30°C (fungi).

  • Inoculum Standardization: Dilute the overnight cultures in their respective fresh broths to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a 2 mg/mL stock solution of the test compound in DMSO. Perform a 2-fold serial dilution in a 96-well plate using the appropriate sterile broth, creating a concentration range from (for example) 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compound.

  • Controls:

    • Positive Control: Wells with microbial inoculum and broth only (no compound).

    • Negative Control: Wells with broth only (no inoculum).

    • Vehicle Control: Wells with inoculum and the highest concentration of DMSO used.

    • Standard Drug: Use a known antibiotic (e.g., Ciprofloxacin for bacteria) or antifungal (e.g., Fluconazole for fungi) as a reference.

  • Incubation: Seal the plates and incubate for 18-24 hours at 37°C for bacteria or 24-48 hours at 30°C for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Sample Data Presentation
CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
1-(4-Methylphenyl)piperidin-4-one64>256128
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A2

Tier 2 Protocol: Antioxidant Activity Screening

Causality Behind Experimental Choice: Oxidative stress is implicated in numerous diseases. Many piperidine derivatives have shown antioxidant properties.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating free radical scavenging activity.[14][15][16] They are based on complementary principles: DPPH measures hydrogen atom donating ability, while ABTS measures both hydrogen donation and electron transfer.[14] Performing both provides a more robust assessment of antioxidant potential.

Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a range of concentrations of the test compound in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure: In a 96-well plate, add 100 µL of each compound dilution. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The discoloration from purple to yellow indicates scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of DPPH solution with methanol, and A_sample is the absorbance with the test compound. Determine the IC₅₀ value.

Protocol: ABTS Radical Cation Decolorization Assay
  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours. Dilute the resulting blue-green solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add 190 µL of the diluted ABTS•⁺ solution to 10 µL of the test compound at various concentrations in a 96-well plate.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Sample Data Presentation
CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
1-(4-Methylphenyl)piperidin-4-one112.588.9
Ascorbic Acid (Control)17.615.2

Tier 2 Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Causality Behind Experimental Choice: Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[17] Given the structural similarities of the piperidine core to known CNS-active agents, assessing AChE inhibition is a logical step. Ellman's method is a robust and widely used colorimetric assay for this purpose.[18][19] AChE hydrolyzes the substrate acetylthiocholine (ATChI) to thiocholine, which then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[17][18] An inhibitor will slow this reaction, resulting in a reduced rate of color development.

Ellman_Reaction cluster_reaction Enzymatic & Colorimetric Reactions ATChI Acetylthiocholine (Substrate) AChE AChE ATChI->AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolysis DTNB DTNB (Ellman's Reagent, Colorless) Thiocholine->DTNB + TNB TNB Anion (Yellow Product) DTNB->TNB Reaction Reader Measure Absorbance @ 412 nm TNB->Reader Inhibitor Test Compound (Inhibitor) Inhibitor->AChE Inhibition

Sources

Application Notes & Protocols: Determining the Antimicrobial Activity of 1-(p-tolyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering an increasing number of infectious diseases difficult to treat.[1] This has catalyzed an urgent search for new chemical entities with potent antimicrobial properties. Among the promising scaffolds in medicinal chemistry, piperidine-4-one derivatives have garnered significant attention due to their diverse pharmacological activities.[2][3][4][5] This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the standardized methods for evaluating the in vitro antimicrobial activity of novel 1-(p-tolyl)piperidin-4-one derivatives.

The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reproducible and comparable across different laboratories.[6] We will delve into the causality behind experimental choices, providing not just a list of steps, but a framework for understanding and troubleshooting the assays. The primary focus will be on two internationally recognized methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent assay to establish the Minimum Bactericidal Concentration (MBC) .

Part 1: Foundational Concepts in Antimicrobial Susceptibility Testing

Before proceeding to the protocols, it is crucial to understand the key parameters being measured. The goal of these in vitro tests is to provide a reliable prediction of how a microorganism is likely to respond to an antimicrobial agent.[7]

  • Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[8][9][10][11] It is a measure of the compound's potency in inhibiting microbial proliferation (bacteriostatic activity).

  • Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition, the MBC provides information on the killing activity of the compound.[12] The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][13][14] This parameter is crucial for distinguishing between bacteriostatic (inhibiting growth) and bactericidal (killing) agents.

A common criterion for defining a compound as bactericidal is when the MBC is no more than four times the MIC value.[14]

Part 2: The Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique and a "gold standard" for determining MIC values.[6][15] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium. The assay is typically performed in a 96-well microtiter plate format, which allows for high-throughput screening.

Causality Behind the Method:
  • Standardized Inoculum: The final concentration of the bacterial inoculum is critical for the reproducibility of MIC results.[7] A higher than standard inoculum can lead to falsely high MIC values, while a lower inoculum may result in falsely low MICs. The standard is a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the well.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Mueller-Hinton medium is the recommended standard for routine susceptibility testing of non-fastidious, aerobically growing bacteria.[16] Its composition is well-defined, it supports the growth of most common pathogens, and it has a low concentration of inhibitors that can interfere with certain antibiotics. The adjustment with calcium and magnesium ions is crucial for the accurate testing of certain classes of antibiotics and ensures inter-laboratory consistency.

  • Serial Dilutions: This approach allows for the precise determination of the concentration at which bacterial growth is inhibited, providing a quantitative result (e.g., in µg/mL).[10]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_incubation Phase 3: Incubation & Reading P1 Prepare standardized 0.5 McFarland inoculum (~1.5 x 10^8 CFU/mL) P3 Prepare working bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) P1->P3 P2 Prepare serial dilutions of 1-(p-tolyl)piperidin-4-one derivative in DMSO A2 Add diluted compound to test wells (creating final dilution series) P2->A2 A1 Add CAMHB to all wells A1->A2 A3 Add working bacterial suspension to test wells and growth control well (Final inoculum ~5x10^5 CFU/mL) A2->A3 I1 Incubate plate at 35°C ± 2°C for 16-20 hours A3->I1 A4 Add only CAMHB and bacterial suspension (Positive Growth Control) A4->I1 A5 Add only CAMHB (Sterility Control) A5->I1 I2 Visually inspect wells for turbidity I1->I2 R1 Determine MIC: Lowest concentration with no visible growth I2->R1

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol for MIC Determination

Materials:

  • 1-(p-tolyl)piperidin-4-one derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or Tryptic Soy Broth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Sterile inoculating loops and swabs

  • Multi-channel pipette

Step-by-Step Procedure:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the 1-(p-tolyl)piperidin-4-one derivative and dissolve it in 100% DMSO to a high concentration (e.g., 10 mg/mL or 1280 µg/mL). This serves as the primary stock solution. Ensure complete dissolution.

    • Expert Insight: DMSO is a common solvent, but its final concentration in the assay wells should not exceed 1-2%, as it can inhibit bacterial growth. A preliminary test to determine the non-inhibitory concentration of DMSO is recommended.

  • Preparation of Standardized Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism using a sterile loop.[15][17][18]

    • Suspend the colonies in 2-5 mL of sterile saline or Tryptic Soy Broth.[15][18]

    • Vortex thoroughly to create a smooth, homogenous suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[18] This can be done visually against a white card with black lines or, more accurately, using a densitometer. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.[8][18]

  • Preparation of Working Inoculum:

    • Dilute the standardized 0.5 McFarland suspension in CAMHB. A typical dilution is 1:150, which will result in a suspension of ~1 x 10⁶ CFU/mL. This is the working inoculum.

    • Self-Validation: The final inoculum concentration in the wells must be ~5 x 10⁵ CFU/mL. Since the working inoculum will be diluted 1:1 in the wells (e.g., 50 µL inoculum + 50 µL compound/broth), the working suspension must be prepared at twice the final desired concentration.

  • Setting up the Microtiter Plate:

    • In a 96-well plate, perform a serial twofold dilution of the test compound. For example, add 50 µL of CAMHB to wells 2 through 11. Add 100 µL of the appropriate stock compound dilution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial transfer down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control.

    • Add 50 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

    • Add 100 µL of sterile CAMHB to well 12 (Sterility Control).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19] Incubation should not exceed 24 hours as it may lead to ambiguous results.[8]

  • Reading and Interpreting the Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). The sterility control (Well 12) should be clear, and the growth control (Well 11) should show distinct turbidity.

    • The MIC is the lowest concentration of the 1-(p-tolyl)piperidin-4-one derivative at which there is no visible growth (i.e., the first clear well).[20]

Part 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a logical and necessary extension of the MIC test, designed to determine if a compound is bactericidal.[12] It is performed after the MIC has been determined.

Causality Behind the Method:
  • Subculturing from Non-Turbid Wells: The principle is to determine if the bacteria in the clear wells from the MIC assay are merely inhibited or have been killed. By transferring an aliquot from these wells to a fresh, antibiotic-free solid medium, any viable bacteria can resume growth and form colonies.

  • 99.9% Kill Threshold: The definition of bactericidal activity as a ≥99.9% reduction in the initial inoculum is a stringent and universally accepted standard in microbiology.[9][13][14] It ensures that the observed effect is a significant killing event and not just a marginal reduction in viability.

Experimental Workflow for MBC Determination

MBC_Workflow cluster_mic Phase 1: Post-MIC Assay cluster_plating Phase 2: Subculturing cluster_incubation Phase 3: Incubation & Reading M1 Identify clear wells from completed MIC plate (at and above the MIC) P1 Aseptically remove a standardized aliquot (e.g., 10 µL) from each clear well M1->P1 P2 Spot-plate the aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate P1->P2 P3 Label plate sections corresponding to the well concentrations P2->P3 I1 Incubate MHA plate at 35°C ± 2°C for 18-24 hours P3->I1 I2 Count colonies on each spot I1->I2 R1 Determine MBC: Lowest concentration that results in ≥99.9% kill (e.g., ≤5 colonies from a 10 µL spot of a 5x10^5 CFU/mL inoculum) I2->R1

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Detailed Protocol for MBC Determination

Materials:

  • Completed MIC microtiter plate

  • Large Mueller-Hinton Agar (MHA) plates

  • Calibrated micropipette and sterile tips

Step-by-Step Procedure:

  • Selection of Wells: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Subculturing:

    • Gently mix the contents of each selected well.

    • Aseptically transfer a fixed volume (e.g., 10 µL) from each clear well onto a labeled section of an MHA plate.[13]

    • Expert Insight: It is crucial to also plate an aliquot from the positive growth control well (after appropriate dilution) to confirm the initial inoculum count and from the MIC-1 well (the last well with growth) to confirm that the bacteria were viable.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[21]

  • Reading and Interpreting the Results:

    • After incubation, count the number of colonies on each spot on the MHA plate.

    • The MBC is defined as the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[14]

    • Practical Calculation: If the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. If you plated 10 µL (0.01 mL), you should observe ≤5 colonies for the concentration to be considered bactericidal.

Part 4: Data Presentation and Interpretation

Clear and standardized data presentation is essential for comparison and analysis. Results should be summarized in a tabular format.

Table 1: Example Antimicrobial Activity Data for 1-(p-tolyl)piperidin-4-one Derivatives

Compound IDTest OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
TPD-001Staphylococcus aureusATCC 29213482Bactericidal
TPD-001Escherichia coliATCC 25922161288Bacteriostatic
TPD-002Staphylococcus aureusATCC 292138162Bactericidal
TPD-002Escherichia coliATCC 2592232>256>8Bacteriostatic
CiprofloxacinStaphylococcus aureusATCC 292130.250.52Bactericidal
CiprofloxacinEscherichia coliATCC 259220.0150.032Bactericidal

Interpretation Notes:

  • The interpretation of whether a compound is bacteriostatic or bactericidal is based on the MBC/MIC ratio. A ratio of ≤4 is generally considered bactericidal.[14]

  • The clinical relevance of MIC values (Susceptible, Intermediate, Resistant) is determined by comparing them to established breakpoints published by organizations like CLSI or EUCAST.[8][22] For novel compounds, these breakpoints do not exist and activity is typically compared against known antibiotics and other derivatives in the series.

Conclusion

The broth microdilution assays for MIC and MBC provide a robust, reproducible, and internationally standardized framework for assessing the in vitro antimicrobial potential of novel 1-(p-tolyl)piperidin-4-one derivatives. Adherence to these detailed protocols, including the meticulous preparation of a standardized inoculum and the inclusion of appropriate controls, is paramount for generating high-quality, trustworthy data. This information is the critical first step in the drug discovery pipeline, providing the foundational evidence required to advance promising compounds toward further preclinical and clinical development in the fight against antimicrobial resistance.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Allam, H., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e25883. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]

  • Jain, N. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1), 28-36. Available at: [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]

  • Traczewski, M. M., et al. (2011). Determination of Disk Diffusion and MIC Quality Control Guidelines for GSK2140944, a Novel Bacterial Type II Topoisomerase Inhibitor Antimicrobial Agent. Journal of Clinical Microbiology, 49(10), 3703–3707. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(7), 2180–2182. Available at: [Link]

  • Quinteros, M. A., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(14), 5396. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • World Organisation for Animal Health (WOAH) - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • Pandurangan, P., et al. (2014). Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. Inventi Rapid: Med Chem. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

  • The CDS Antibiotic Susceptibility Test. (n.d.). 2. Materials and Methods. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of synthetic compounds. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Disk Diffusion and Quality Control. Available at: [Link]

  • Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum Standardization in Antimicrobial Susceptibility Testing: Evaluation of Overnight Agar Cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457. Available at: [Link]

  • Microbiology Class. (2023). MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5940-5944. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(5), 1465–1469. Available at: [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Asia-Pacific Economic Cooperation (APEC). (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Available at: [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 333-337. Available at: [Link]

  • Bio-protocol. (2025). 2.7. Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link]

Sources

A Hierarchical Screening Protocol to Identify and Characterize the Neuroprotective Activity of Novel Piperidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical Evaluation of Piperidin-4-ones

Abstract

Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant and growing unmet medical need. The piperidin-4-one scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[1] This application note provides a comprehensive, multi-tiered protocol for screening novel piperidin-4-one compounds for neuroprotective activity. We outline a logical progression from initial high-throughput in vitro viability assays to more detailed mechanistic studies and conclude with a framework for in vivo validation. The protocols herein are designed to be self-validating, providing researchers with a robust system to identify and characterize promising neuroprotective lead candidates.

Introduction: The Therapeutic Potential of Piperidin-4-ones

The piperidin-4-one core is a versatile heterocyclic moiety that serves as a foundational structure for numerous neurologically active agents.[1] Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. Certain piperidine derivatives, such as 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP), have demonstrated neuroprotective effects in models of focal cerebral ischemia, potentially through interaction with sigma-1 receptors and modulation of glutamate-mediated excitotoxicity.[2][3] Other compounds containing the piperidine ring, like methylphenidate, may offer neuroprotection by reducing cytosolic dopamine and subsequent reactive oxygen species (ROS) production.[4] The overarching goal of this screening protocol is to systematically evaluate novel piperidin-4-one analogs for their ability to protect neurons from cytotoxic insults relevant to neurodegenerative disease pathology.

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign relies on a logical progression from broad, high-capacity assays to more complex, lower-throughput experiments that elucidate the mechanism of action. This hierarchical approach ensures that resources are focused on the most promising compounds.

Screening_Cascade cluster_0 Tier 1: In Vitro Primary Screening cluster_1 Tier 2: In Vitro Mechanistic Elucidation cluster_2 Tier 3: In Vivo Proof-of-Concept Primary_Screen High-Throughput Cell Viability Assay (e.g., MTT Assay) Cytotoxicity Counter-Screen: Basal Cytotoxicity (LDH Assay) Primary_Screen->Cytotoxicity Active Hits ROS Oxidative Stress (ROS Assay) Cytotoxicity->ROS Confirmed Non-Toxic Hits Apoptosis Apoptosis Pathway (Caspase-3 Assay) ROS->Apoptosis Mito Mitochondrial Health (MMP Assay) Apoptosis->Mito Animal_Model Rodent Model of Neurodegeneration (e.g., Rotenone-induced PD) Mito->Animal_Model Lead Candidates Behavior Behavioral Analysis (e.g., Rotarod Test) Animal_Model->Behavior Histo Histological Analysis (e.g., TH Staining) Behavior->Histo

Figure 1: A hierarchical workflow for screening neuroprotective piperidin-4-ones.

Tier 1: Primary In Vitro Screening

The initial tier is designed to rapidly identify compounds that protect neuronal cells from a toxic insult without causing inherent toxicity.

Cellular Model and Neurotoxic Insult

Cell Line: The human neuroblastoma SH-SY5Y cell line is a widely used and well-characterized model for neurotoxicity and neuroprotection studies.[5][6] These cells can be differentiated to exhibit a more mature neuronal phenotype, making them suitable for investigating neurodegenerative processes.[7][8]

Choice of Insult: The selection of a neurotoxin should model a key pathological feature of a target disease.

  • MPP+ (1-methyl-4-phenylpyridinium): This toxin is the active metabolite of MPTP and is widely used to model Parkinson's disease in vitro.[9] It accumulates in mitochondria and inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and apoptosis.[10][11]

  • Hydrogen Peroxide (H₂O₂): A direct inducer of oxidative stress, H₂O₂ is a general-purpose toxin for modeling cellular damage caused by reactive oxygen species (ROS), a common pathological hallmark in many neurodegenerative diseases.[12][13]

  • Rotenone: Another mitochondrial complex I inhibitor, rotenone is used to create robust models of Parkinson's disease both in vitro and in vivo.[14][15][16]

Experimental Workflow Diagram

In_Vitro_Workflow cluster_setup cluster_treat cluster_assay Plate Seed SH-SY5Y cells in 96-well plate Pretreat Pre-treat with Piperidin-4-one (2 hours) Plate->Pretreat Toxin Add Neurotoxin (e.g., MPP+) (24 hours) Pretreat->Toxin Assay Perform Endpoint Assay (MTT, LDH, etc.) Toxin->Assay Read Read plate on Spectrophotometer Assay->Read

Figure 2: General experimental workflow for in vitro neuroprotection assays.

Protocol 1: Cell Viability (MTT Assay)

This assay measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic activity and viability of the cell population.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well flat-bottom plates

  • Piperidin-4-one compounds (dissolved in DMSO, final concentration ≤0.5%)

  • Neurotoxin (e.g., MPP+)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[17]

  • Compound Treatment: Prepare serial dilutions of piperidin-4-one compounds. Pre-treat cells by adding the compounds to the wells. Incubate for 2-4 hours. Include a vehicle control (DMSO).

  • Toxin Induction: Add the neurotoxin (e.g., 1 mM MPP+) to all wells except the "vehicle control" and "cells only" groups.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18] Mix thoroughly on an orbital shaker for 15 minutes.[19]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Cytotoxicity Counter-Screen (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of membrane integrity and cytotoxicity.[7] It is crucial to ensure that the test compounds are not inherently toxic.

Procedure:

  • Follow steps 1-4 from the MTT protocol, but include a set of wells treated only with the piperidin-4-one compounds (no neurotoxin).

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant according to the manufacturer's instructions (commercially available kits are recommended).

  • Measure absorbance at the recommended wavelength.

ParameterRecommended Range/ValueRationale
Cell Line SH-SY5Y Human NeuroblastomaWell-established, human origin, dopaminergic characteristics.[5]
Seeding Density 10,000 - 20,000 cells/wellEnsures sub-confluent monolayer, responsive to stimuli.
Compound Conc. 0.1 µM to 100 µMA wide range to determine dose-response and identify toxic levels.
Neurotoxin (MPP+) 0.5 mM - 2 mMConcentration should be optimized to cause ~50% cell death (EC₅₀).
Pre-incubation 2 - 4 hoursAllows compounds to enter cells and engage targets before the insult.
Toxin Incubation 24 hoursSufficient time to induce measurable cell death pathways.[7]

Tier 2: Mechanistic Elucidation

Compounds that show significant, non-toxic protection in Tier 1 should be advanced to mechanistic studies to understand how they work.

Key Neuroprotective Mechanisms

Many neuroprotective compounds function by mitigating common downstream effectors of neuronal stress. Piperidine derivatives, for example, have been shown to exert antioxidant, anti-inflammatory, and anti-apoptotic effects.[20]

Signaling_Pathway Toxin Neurotoxin (MPP+, H₂O₂) Mito_Dys Mitochondrial Dysfunction Toxin->Mito_Dys ROS_Inc Increased ROS Mito_Dys->ROS_Inc Bax_Inc Bax Upregulation ROS_Inc->Bax_Inc Bcl2_Dec Bcl-2 Downregulation ROS_Inc->Bcl2_Dec Casp_Act Caspase-3 Activation Bax_Inc->Casp_Act Bcl2_Dec->Casp_Act Apoptosis Apoptosis / Cell Death Casp_Act->Apoptosis Piperidinone Piperidin-4-one Piperidinone->ROS_Inc Scavenges ROS Piperidinone->Bax_Inc Prevents Increase Piperidinone->Bcl2_Dec Prevents Decrease

Figure 3: Potential neuroprotective mechanisms of piperidin-4-ones against toxin-induced cell death.

Protocol 3: Oxidative Stress (ROS Assay)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.[21]

Materials:

  • Cells cultured and treated in a black, clear-bottom 96-well plate.

  • H₂DCFDA stock solution (in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

Procedure:

  • Culture and treat cells as described in Protocol 1 (steps 1-4), but for a shorter duration (e.g., 6-12 hours) as ROS production is an early event.

  • Remove the treatment medium and wash cells once with warm HBSS.

  • Add 100 µL of H₂DCFDA working solution (e.g., 10 µM in HBSS) to each well.

  • Incubate for 30-45 minutes at 37°C, protected from light.

  • Measure fluorescence using a microplate reader (Excitation ~485 nm, Emission ~535 nm).

Protocol 4: Apoptosis (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[7]

Procedure:

  • Culture and treat cells as described in Protocol 1 (steps 1-4).

  • Lyse the cells according to the instructions provided with a commercial caspase-3 colorimetric or fluorometric assay kit.

  • Add the cell lysate to a plate containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence to quantify substrate cleavage, which is proportional to caspase-3 activity.

Tier 3: In Vivo Proof-of-Concept

The most promising lead candidates should be validated in an animal model of neurodegeneration. This step is critical for assessing bioavailability, blood-brain barrier permeability, and efficacy in a complex biological system.[22]

Animal Model: Rotenone-Induced Parkinson's Disease in Rats

Systemic administration of rotenone in rats induces key features of Parkinson's disease, including progressive dopaminergic neurodegeneration in the substantia nigra and motor deficits.[16][23][24] It is a well-established model for testing neuroprotective therapies.[25]

General Procedure:

  • Induction: Male Wistar or Sprague-Dawley rats are administered rotenone (e.g., 2.5 mg/kg, intraperitoneally) daily for a period of several weeks.[24]

  • Treatment: The piperidin-4-one compound is administered (e.g., orally or IP) either prior to or concurrently with the rotenone injections.

  • Endpoint Analysis:

    • Behavioral Testing: Motor coordination and balance are assessed using tests like the rotarod test at regular intervals.[20][26]

    • Histological Analysis: At the end of the study, brains are collected. Immunohistochemical staining for Tyrosine Hydroxylase (TH) in the substantia nigra and striatum is performed to quantify the extent of dopaminergic neuron loss.[24][27] A significant preservation of TH-positive neurons in the compound-treated group compared to the rotenone-only group indicates neuroprotection.

In Vivo ParameterExampleRationale
Animal Model Rotenone-induced PD in ratsReproduces key pathological features of PD.[16]
Compound Dosing 10-50 mg/kg, p.o. or i.p.Dose should be determined by prior pharmacokinetic/toxicology studies.
Behavioral Endpoint Rotarod performanceObjective measure of motor coordination and balance.[20]
Histological Endpoint Tyrosine Hydroxylase (TH) stainingGold standard for quantifying dopaminergic neuron survival.[28]

Conclusion

This application note details a systematic and robust protocol for the discovery and preclinical characterization of neuroprotective piperidin-4-ones. By progressing from high-throughput in vitro screening to focused mechanistic studies and finally to in vivo validation, researchers can efficiently identify lead compounds with therapeutic potential. The causality-driven approach, explaining the rationale behind each step, empowers scientists to make informed decisions and adapt these protocols to their specific research questions in the quest for novel treatments for neurodegenerative diseases.

References

  • Yang, W., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine. [Link]

  • Dirnagl, U., et al. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link]

  • Lo, I. C., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Oncology Letters. [Link]

  • Paredes-Osses, E., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model. MDPI. [Link]

  • Guzman, D. C., et al. (1998). Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats. Journal of Neurosurgical Anesthesiology. [Link]

  • Kim, H. J., et al. (2018). Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. Experimental Neurobiology. [Link]

  • Giacomelli, C., et al. (2007). MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. Journal of Neurochemistry. [Link]

  • Al-Massri, K. F., et al. (2024). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI. [Link]

  • Barroso-Flores, J., et al. (2015). The rotenone-induced rat model of Parkinson's disease: behavioral and electrophysiological findings. Neuroscience. [Link]

  • Cell Biolabs, Inc. Reactive Oxygen Species (ROS) Assays. Cell Biolabs. [Link]

  • Hida, Y., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Scientific Reports. [Link]

  • Boster Biological Technology. MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

  • Sridhar, R., et al. (2021). Establishing the Rotenone-Induced Parkinson's Disease Animal Model in Wistar Albino Rats. Thieme. [Link]

  • InnoSer. In vitro neurology assays. InnoSer. [Link]

  • Güven, M., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine. [Link]

  • Frolova, Y., et al. (2024). Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Computational Screening, and Preliminary In Vivo Evaluation. Journal of Neurochemistry. [Link]

  • D'Amico, E., et al. (2021). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson’s Disease. MDPI. [Link]

  • Aschner, M., et al. (2017). In vitro and in vivo models for developmental neurotoxicity screening. ResearchGate. [Link]

  • ResearchGate. (2022). Histological analysis of the neuroprotective effect of medication. ResearchGate. [Link]

  • Johnson, M. E., & Bobrovskaya, L. (2023). Rotenone-Induced Model of Parkinson's Disease: Beyond Mitochondrial Complex I Inhibition. International Journal of Molecular Sciences. [Link]

  • Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]

  • Lopes, F. M., et al. (2012). Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine. Cellular and Molecular Neurobiology. [Link]

  • DeCoster, M. A., et al. (2000). σ1-Receptor Ligand 4-Phenyl-1-(4-Phenylbutyl)-Piperidine Affords Neuroprotection From Focal Ischemia With Prolonged Reperfusion. Stroke. [Link]

  • Al-Massri, K. F., et al. (2023). Neuroprotective Potentials of Berberine in Rotenone-Induced Parkinson’s Disease-like Motor Symptoms in Rats. MDPI. [Link]

  • ResearchGate. (2021). MPP+-induced neurotoxicity in the differentiated PC12 cell model. ResearchGate. [Link]

  • NeuroQuantology. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. NeuroQuantology. [Link]

  • Angelopoulou, E., et al. (2020). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. [Link]

  • Boyko, M., et al. (2021). A Novel Histological Technique to Assess Severity of Traumatic Brain Injury in Rodents: Comparisons to Neuroimaging and Neurological Outcomes. Frontiers in Neurology. [Link]

  • Kim, H., et al. (2022). Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells. Cells. [Link]

  • Al-Massri, K. F., et al. (2023). Barbigerone Potentially Alleviates Rotenone-Activated Parkinson's Disease in a Rodent Model by Reducing Oxidative Stress and Neuroinflammatory Cytokines. ACS Omega. [Link]

  • Agilent Technologies. (2010). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent Technologies. [Link]

  • Al-kuraishy, H. M., et al. (2021). Histopathological and Biochemical Assessment of Neuroprotective Effects of Sodium Valproate and Lutein on the Pilocarpine Albino Rat Model of Epilepsy. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Aquila, I., et al. (2020). Neuroprotective Effect of Antiapoptotic URG7 Protein on Human Neuroblastoma Cell Line SH-SY5Y. MDPI. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Biocompare. ROS Assay Kits. Biocompare. [Link]

  • D'Souza, A. A., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. [Link]

  • Mapa, M. S. T., et al. (2018). Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+. PLOS ONE. [Link]

  • Wikipedia. Methylphenidate. Wikipedia. [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(4-Methylphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Piperidine Compound

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antiviral, and central nervous system (CNS) effects.[1][2] 1-(4-Methylphenyl)piperidin-4-one is a synthetic derivative within this class, and like many of its structural relatives, its biological activity profile is of significant interest to the drug discovery community. Cytotoxicity, the capacity of a compound to induce cell damage or death, is a critical parameter in the early stages of drug development.[3] A thorough understanding of a compound's cytotoxic profile is essential for identifying potential therapeutic agents, particularly in oncology, and for flagging compounds with undesirable off-target toxicity.

These application notes provide a comprehensive framework for evaluating the cytotoxic effects of 1-(4-Methylphenyl)piperidin-4-one. We will delve into the rationale behind selecting a strategic panel of cell-based assays, provide detailed, field-proven protocols, and discuss the interpretation of the multifaceted data generated. This guide is intended for researchers and scientists in drug discovery and development, offering a robust, self-validating system for the cytotoxic characterization of this and other novel small molecules.

Strategic Assay Selection: A Multi-Faceted Approach to Understanding Cytotoxicity

A single cytotoxicity assay provides only a snapshot of a compound's interaction with a cell. To build a comprehensive understanding of the cytotoxic mechanism of 1-(4-Methylphenyl)piperidin-4-one, a battery of assays targeting different cellular processes is recommended. This multi-parametric approach allows for the elucidation of the mode of cell death (e.g., apoptosis vs. necrosis) and the identification of the cellular compartments affected.

Our recommended assay panel includes:

  • Metabolic Viability Assays (MTT and Neutral Red): These foundational assays provide a broad measure of cell health and proliferation.

  • Membrane Integrity Assay (LDH Release): This assay specifically measures cell membrane damage, a hallmark of necrosis.

  • Apoptosis Assays (Annexin V/PI Staining and Caspase-3/7 Activity): These assays are crucial for identifying programmed cell death, a desirable mechanism for many anti-cancer agents.

The following diagram illustrates the workflow for a comprehensive cytotoxicity assessment:

Cytotoxicity_Workflow Comprehensive Cytotoxicity Assessment Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_cell_lines Cell Line Panel MTT MTT Assay (Metabolic Activity) LDH LDH Release Assay (Necrosis) MTT->LDH If cytotoxic NR Neutral Red Assay (Lysosomal Integrity) Annexin Annexin V/PI Staining (Apoptosis/Necrosis) NR->Annexin If cytotoxic Caspase Caspase-3/7 Assay (Apoptosis) Annexin->Caspase If apoptotic Cancer Cancer Cell Lines (e.g., MCF-7, HepG2) Cancer->MTT Cancer->NR Normal Normal Cell Line (e.g., Fibroblasts) Normal->MTT Normal->NR Neuronal Neuronal Cell Line (e.g., SH-SY5Y) Neuronal->MTT Neuronal->NR Compound 1-(4-Methylphenyl)piperidin-4-one (Varying Concentrations) Compound->Cancer Compound->Normal Compound->Neuronal

Caption: A workflow for the comprehensive cytotoxic evaluation of a test compound.

Cell Line Selection: The Biological Context for Cytotoxicity

The choice of cell lines is paramount for obtaining relevant and translatable cytotoxicity data. Given the broad potential activities of piperidine derivatives, a well-rounded panel should include:

  • Cancer Cell Lines: To assess the compound's potential as an anti-cancer agent. We recommend starting with commonly used and well-characterized lines such as:

    • MCF-7 (Breast Adenocarcinoma): A widely used model for breast cancer research.

    • HepG2 (Hepatocellular Carcinoma): Represents a common solid tumor type and is often used in toxicology studies.

    • A549 (Lung Carcinoma): A model for a prevalent and aggressive cancer.

  • Normal, Non-Transformed Cell Line: To evaluate the compound's selectivity and general toxicity to healthy cells.

    • Human Dermal Fibroblasts (HDFs) or hTERT-immortalized fibroblasts: These provide a baseline for cytotoxicity in non-cancerous cells.[4]

  • Neuronal Cell Line: Considering the CNS activity of many piperidine-containing compounds, assessing neurotoxicity is crucial.

    • SH-SY5Y (Human Neuroblastoma): This cell line can be differentiated into a more mature neuronal phenotype and is a valuable tool for in vitro neurotoxicity screening.[5]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a serial dilution of 1-(4-Methylphenyl)piperidin-4-one in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Neutral Red (NR) Uptake Assay

Principle: This assay assesses the integrity of the lysosomal membrane. Viable cells take up the neutral red dye and store it in their lysosomes. Damaged or dead cells have leaky lysosomes and do not retain the dye.[9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Staining: After the treatment period, remove the culture medium and add 100 µL of pre-warmed medium containing 50 µg/mL neutral red. Incubate for 2 hours at 37°C.[10]

  • Washing: Remove the neutral red-containing medium and wash the cells with 150 µL of DPBS.[9]

  • Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% acetic acid) to each well and shake for 10 minutes to extract the dye.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis. The released LDH activity is measured in the supernatant.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent DNA intercalating agent that is membrane-impermeable and therefore only stains necrotic or late apoptotic cells with compromised membrane integrity.[2]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 1-(4-Methylphenyl)piperidin-4-one for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent like Accutase.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7 to generate a luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

Quantitative data from the cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Template for IC₅₀ Values of 1-(4-Methylphenyl)piperidin-4-one

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
MCF-7 MTT24
48
72
Neutral Red48
LDH48
HepG2 MTT24
48
72
Neutral Red48
LDH48
HDF MTT48
Neutral Red48
LDH48
SH-SY5Y MTT48
Neutral Red48
LDH48

Table 2: Template for Apoptosis and Necrosis Quantification

Cell LineTreatment (Concentration)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)Caspase-3/7 Activity (Fold Change vs. Control)
MCF-7 Vehicle Control1.0
Compound (IC₅₀)
Compound (2 x IC₅₀)
SH-SY5Y Vehicle Control1.0
Compound (IC₅₀)
Compound (2 x IC₅₀)

The following diagram illustrates the expected outcomes from the Annexin V/PI flow cytometry assay:

AnnexinV_PI Interpretation of Annexin V/PI Staining cluster_quadrants Flow Cytometry Quadrants cluster_interpretation Cell Population Interpretation Q1 Q1: Necrotic (Annexin V-/PI+) Necrotic Necrotic Cells Q1->Necrotic Q2 Q2: Late Apoptotic/Necrotic (Annexin V+/PI+) LateApop Late Apoptotic/Necrotic Cells Q2->LateApop Q3 Q3: Viable (Annexin V-/PI-) Viable Viable Cells Q3->Viable Q4 Q4: Early Apoptotic (Annexin V+/PI-) EarlyApop Early Apoptotic Cells Q4->EarlyApop

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Conclusion and Future Directions

The suite of assays detailed in these application notes provides a robust and comprehensive platform for the initial cytotoxic characterization of 1-(4-Methylphenyl)piperidin-4-one. By employing a panel of relevant cell lines and a multi-parametric assay approach, researchers can gain valuable insights into the compound's potency, selectivity, and mechanism of cell death. Positive "hits" from this screening cascade, particularly those demonstrating selective cytotoxicity towards cancer cells via apoptosis, would warrant further investigation. Subsequent studies could include more detailed mechanistic evaluations, such as cell cycle analysis, mitochondrial membrane potential assays, and the investigation of specific apoptotic pathways. Ultimately, this structured approach to cytotoxicity testing is a critical step in the journey of translating a promising chemical entity into a potential therapeutic agent.

References

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Song, Y., et al. (2019). Three-component reaction of isatin with activated methylene and (E)-3-arylidene-1-methyl piperidine-4-one. ResearchGate. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

  • Leist, M., et al. (2019). Highlight report: Cell type selection for toxicity testing. ALTEX, 36(1), 149–152. [Link]

  • Aksu, B., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(8), 9850-9861. [Link]

  • Ali, T. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Trends in Pharmaceutical Sciences. (2015). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences, 1(1), 20-24. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 560957, 1-Tosylpiperidin-4-one. [Link]

  • Wikipedia. (2024). Methylphenidate. [Link]

  • MDPI. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 23(21), 13348. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • Hall, R. D., et al. (2017). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 22(12), 2093. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. In NIST Chemistry WebBook. [Link]

  • Zhang, Y., et al. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & Medicinal Chemistry, 121, 118410. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Wikipedia. (2023). 1-Methyl-4-piperidone. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • MDPI. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6886. [Link]

  • LookChem. (n.d.). Cas 19125-34-9,1-N-PHENYL-PIPERIDIN-4-ONE. [Link]

  • Sajjadi-Jazi, S. M., et al. (2007). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 6(4), 277-282. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. [Link]

  • Innoprot. (n.d.). Stable Cell Lines for Drug Screening in CNS. [Link]

  • National Institutes of Health. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • MDPI. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6599. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In The AGT Cytogenetics Laboratory Manual. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-(4-Methylphenyl)piperidin-4-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidin-4-one Scaffold

The piperidin-4-one framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its inherent structural features, including a six-membered nitrogen-containing heterocycle, offer a versatile platform for the synthesis of diverse derivatives.[2] The nitrogen atom's basicity and the carbonyl group's reactivity at the C4 position, along with the active methylene protons at C3 and C5, provide multiple avenues for chemical modification. This adaptability allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and molecular geometry, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Derivatives of piperidin-4-one have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The 1-(4-methylphenyl)piperidin-4-one, in particular, serves as a valuable starting material for generating compound libraries for structure-activity relationship (SAR) studies. The p-tolyl group at the N1 position provides a lipophilic anchor and influences the overall conformation of the piperidine ring, thereby impacting biological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on key derivatization strategies for 1-(4-methylphenyl)piperidin-4-one to explore and establish robust SAR for the discovery of novel therapeutic agents.

Strategic Derivatization of 1-(4-Methylphenyl)piperidin-4-one

The chemical reactivity of 1-(4-methylphenyl)piperidin-4-one allows for modifications at several key positions. The primary points of derivatization for SAR studies are:

  • C4-Carbonyl Group: This position is ideal for introducing new functionalities through reactions like the Knoevenagel condensation or the formation of spirocyclic systems.

  • C3 and C5 α-Methylene Positions: The acidic protons at these positions are susceptible to reactions such as the Mannich reaction, enabling the introduction of aminomethyl side chains.

  • N1-Aryl Substituent: While the p-tolyl group is the starting point, modifications to this aromatic ring can also be explored to understand its influence on biological activity.

This guide will focus on three high-impact derivatization strategies: Knoevenagel condensation, the Mannich reaction, and the synthesis of spiro-derivatives.

I. Knoevenagel Condensation: Introducing Arylidene Moieties for Anticancer Activity

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[4] In the context of 1-(4-methylphenyl)piperidin-4-one, this reaction is typically employed to synthesize 3,5-bis(arylidene) derivatives, which are known to exhibit significant cytotoxic activity against various cancer cell lines.[1][5]

Rationale and SAR Insights

The 3,5-bis(benzylidene)-4-piperidone scaffold can be considered an analogue of curcumin, which is known for its diverse biological activities but is limited by poor bioavailability.[1] The introduction of various substituted aromatic aldehydes allows for a systematic investigation of the electronic and steric effects on anticancer potency.

Key SAR observations for 3,5-bis(benzylidene)-4-piperidone derivatives include:

  • Electron-donating and hydrophilic substituents on the arylidene rings can lead to an increase in cytotoxic potency.[5]

  • The presence of N-acyl groups on the piperidine ring has been shown to enhance cytotoxicity, with some N-acryloyl derivatives exhibiting submicromolar CC50 values against cancer cell lines.[6]

  • The torsion angles between the arylidene aryl rings and the adjacent olefinic groups are believed to play a role in the superior cytotoxicity of these compounds compared to their acyclic counterparts.[6]

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Dissolve 1-(4-methylphenyl) piperidin-4-one and aromatic aldehyde in ethanol R1 Add catalytic amount of piperidine P1->R1 Stir R2 Reflux the reaction mixture R1->R2 R3 Monitor reaction by TLC R2->R3 Periodically W1 Cool to room temperature R3->W1 Upon completion W2 Collect precipitate by filtration W1->W2 W3 Wash with cold ethanol W2->W3 W4 Recrystallize from a suitable solvent (e.g., ethanol) W3->W4 A1 Characterize by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spec. W4->A1 A2 Biological evaluation (e.g., MTT assay) A1->A2

Caption: Workflow for Knoevenagel Condensation.

Detailed Protocol: Synthesis of 3,5-bis(4-methoxybenzylidene)-1-(4-methylphenyl)piperidin-4-one

Materials:

  • 1-(4-Methylphenyl)piperidin-4-one

  • 4-Methoxybenzaldehyde

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-methylphenyl)piperidin-4-one (1.89 g, 10 mmol) and 4-methoxybenzaldehyde (2.72 g, 20 mmol) in 50 mL of ethanol.[7]

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, 1 mmol) as a catalyst.[7]

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

  • Work-up: Upon completion of the reaction (disappearance of the starting ketone), cool the mixture to room temperature. The product will precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold ethanol to remove unreacted aldehydes and catalyst. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

  • Characterization: Characterize the final product by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: SAR of 3,5-bis(benzylidene)-1-(p-tolyl)piperidin-4-one Derivatives
Compound IDAr-substituentCytotoxicity (IC50, µM) vs. MCF-7Reference
1a H5.2[6]
1b 4-OCH₃2.8[6]
1c 4-Cl4.1[6]
1d 4-N(CH₃)₂1.5[5]

II. Mannich Reaction: Introducing Aminomethyl Groups for Antimicrobial Activity

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, 1-(4-methylphenyl)piperidin-4-one), formaldehyde, and a primary or secondary amine.[8][9] This reaction typically occurs at the α-carbons to the carbonyl group (C3 and C5), leading to the formation of β-amino-carbonyl compounds, also known as Mannich bases.[9]

Rationale and SAR Insights

Mannich bases derived from piperidin-4-ones are of significant interest due to their potential antimicrobial activities.[10][11] The introduction of an aminomethyl moiety can enhance the molecule's interaction with biological targets and improve its water solubility, which can be advantageous for drug development.

Key SAR observations for Mannich bases of piperidin-4-ones include:

  • The nature of the secondary amine used in the reaction plays a crucial role in determining the antimicrobial spectrum and potency. For instance, piperazine-containing Mannich bases have shown significant antimicrobial activity.[3]

  • The presence of electron-withdrawing groups on the aromatic rings of the piperidin-4-one scaffold can enhance antioxidant and antimicrobial properties.[10]

  • The addition of a thiosemicarbazone moiety to the C4-carbonyl group of the Mannich base can significantly enhance antifungal activity.[11]

Experimental Workflow: Mannich Reaction

Mannich_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Prepare a solution of 1-(4-methylphenyl)piperidin-4-one in a suitable solvent (e.g., ethanol) R1 Add formaldehyde and a secondary amine (e.g., piperidine) P1->R1 R2 Acidify the mixture slightly (e.g., with HCl) R1->R2 R3 Stir at room temperature or gentle heating R2->R3 R4 Monitor reaction by TLC R3->R4 Periodically W1 Basify the reaction mixture (e.g., with NaOH) R4->W1 Upon completion W2 Extract with an organic solvent (e.g., dichloromethane) W1->W2 W3 Dry the organic layer and evaporate the solvent W2->W3 W4 Purify by column chromatography or recrystallization W3->W4 A1 Characterize by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spec. W4->A1 A2 Biological evaluation (e.g., MIC determination) A1->A2

Caption: Workflow for the Mannich Reaction.

Detailed Protocol: Synthesis of 3-((Piperidin-1-yl)methyl)-1-(4-methylphenyl)piperidin-4-one

Materials:

  • 1-(4-Methylphenyl)piperidin-4-one

  • Formaldehyde (37% aqueous solution)

  • Piperidine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(4-methylphenyl)piperidin-4-one (1.89 g, 10 mmol) in 30 mL of ethanol.

  • Reagent Addition: To this solution, add piperidine (0.85 g, 10 mmol) followed by the dropwise addition of aqueous formaldehyde (0.81 g, 10 mmol).

  • Reaction: Acidify the mixture with a few drops of concentrated hydrochloric acid and stir at room temperature for 24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution and then make it basic with a 10% sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified Mannich base by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Synthesis of Spiro-Derivatives: Creating 3D Complexity for Novel Interactions

The synthesis of spirocyclic compounds from 1-(4-methylphenyl)piperidin-4-one involves the formation of a new ring system that shares the C4 carbon of the piperidine ring. Spiro-piperidines are of great interest in drug discovery as the rigid, three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets.[12]

Rationale and SAR Insights

The introduction of a spirocyclic moiety at the C4 position can significantly alter the molecule's shape and lipophilicity, leading to novel biological activities. Spiro-oxindoles and spiro-chromanes fused to a piperidine ring, for example, have been investigated as potent anticancer agents.[13][14]

Key SAR observations for spiro-piperidin-4-one derivatives include:

  • The nature of the spirocyclic ring system has a profound impact on biological activity. For instance, spiro[chroman-2,4'-piperidine] derivatives have been identified as histone deacetylase (HDAC) inhibitors with in vivo antitumor activity.[15]

  • Substituents on the spirocyclic ring and the N1-aryl group of the piperidine can be varied to optimize potency and pharmacokinetic properties.[15]

  • Spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives have shown potential as anticancer agents.[14]

Experimental Workflow: Synthesis of Spiro-oxiranes

Spiro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Dissolve 1-(4-methylphenyl) piperidin-4-one in a suitable solvent (e.g., DMSO) R1 Add a sulfur ylide precursor (e.g., trimethylsulfonium iodide) P1->R1 R2 Add a strong base (e.g., NaH or t-BuOK) R1->R2 R3 Stir at room temperature R2->R3 R4 Monitor reaction by TLC R3->R4 Periodically W1 Quench the reaction with water R4->W1 Upon completion W2 Extract with an organic solvent (e.g., ethyl acetate) W1->W2 W3 Wash the organic layer, dry, and evaporate the solvent W2->W3 W4 Purify by column chromatography W3->W4 A1 Characterize by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spec. W4->A1 A2 Biological evaluation A1->A2

Caption: Workflow for the Synthesis of Spiro-oxiranes.

Detailed Protocol: Synthesis of 1'-(4-Methylphenyl)-spiro[oxirane-2,4'-piperidine]

Materials:

  • 1-(4-Methylphenyl)piperidin-4-one

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

Procedure:

  • Preparation of the Ylide: In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (0.44 g, 11 mmol, washed with hexane to remove mineral oil) to 20 mL of anhydrous DMSO. Heat the mixture to 50°C until the evolution of hydrogen ceases. Cool the resulting solution to room temperature. Add trimethylsulfonium iodide (2.24 g, 11 mmol) portion-wise, and stir the mixture for 10 minutes to form the sulfur ylide.

  • Reaction: To the ylide solution, add a solution of 1-(4-methylphenyl)piperidin-4-one (1.89 g, 10 mmol) in 10 mL of DMSO dropwise. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 10-20% ethyl acetate in hexane).

  • Characterization: Characterize the purified spiro-oxirane by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The derivatization of 1-(4-methylphenyl)piperidin-4-one through Knoevenagel condensation, Mannich reactions, and the synthesis of spiro-derivatives offers a rich landscape for the exploration of structure-activity relationships. The protocols and strategies outlined in this document provide a solid foundation for researchers to generate diverse compound libraries and identify novel therapeutic leads. A systematic approach to modifying the core scaffold and analyzing the resulting biological data is paramount for the successful development of new drugs based on this privileged piperidin-4-one structure.

References

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (n.d.). BEPLS.
  • Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. (2023). MDPI.
  • Mannich reaction. (2023). Wikipedia.
  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). Molecules.
  • Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group. (2011).
  • Strategies for the Synthesis of Spiropiperidines. (2018). White Rose Research Online.
  • Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. (2012). PubMed.
  • Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. (2009). PubMed.
  • Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. (2020).
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.).
  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2020).
  • Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile. (n.d.). Benchchem.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Mannich Reaction. (2023). Chemistry LibreTexts.
  • Synthesis of 3,5-bis(benzylidene)-4-piperidones (1–6). (n.d.).
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical Pharmacology Journal.
  • Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity. (2024). Semantic Scholar.
  • One-pot, four-component synthesis and SAR STUDIES of spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives catalyzed by β-cyclodextrin in water as potential anticancer agents. (2018).
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2021). PubMed Central.
  • Synthesis, Characterization and Applic
  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). PubMed.
  • Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. (2022). NIH.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene deriv
  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. (2023).
  • Knoevenagel condens
  • Mannich Reaction Mechanism. (n.d.). BYJU'S.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • 4-hydroxy-piperidine derivatives and their preparation. (1974).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mannich Reaction Conditions for 1-(4-Methylphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 1-(4-Methylphenyl)piperidin-4-one. This resource is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of piperidone-based scaffolds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of the Mannich reaction for this specific N-aryl piperidin-4-one derivative. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can achieve optimal yields and purity.

Introduction to the Synthesis Challenge

The synthesis of 1-(4-Methylphenyl)piperidin-4-one is commonly achieved through a variation of the Mannich reaction, specifically the Petrenko-Kritschenko piperidone synthesis[1][2][3]. This multicomponent reaction offers an efficient route to the piperidone core by condensing an amine (p-toluidine), a formaldehyde source, and a ketone derivative with two α-hydrogens, typically an acetonedicarboxylic acid ester[1][2]. The resulting intermediate, a 3,5-dicarbalkoxy-4-piperidone, is then hydrolyzed and decarboxylated to yield the final product.

While elegant in concept, this reaction is often plagued by challenges such as low yields, competing side reactions, and purification difficulties. This guide will address these common issues in a practical question-and-answer format.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

Low or No Product Formation

Q1: My reaction is not yielding any of the desired 1-(4-Methylphenyl)piperidin-4-one. What are the likely causes?

A1: Complete reaction failure can often be traced back to a few critical factors:

  • Reagent Quality: Ensure all starting materials are of high purity. p-Toluidine can oxidize and darken on storage; using freshly purified p-toluidine is recommended. The acetonedicarboxylic acid ester should be checked for degradation.

  • pH of the Reaction Medium: The Mannich reaction is highly pH-sensitive. The initial condensation to form the iminium ion is favored under slightly acidic conditions, which also catalyze the enolization of the ketone component[4]. If the medium is too acidic, the amine will be fully protonated and non-nucleophilic. Conversely, a basic medium will not favor iminium ion formation. The use of an amine hydrochloride salt or the addition of a catalytic amount of a protic acid like hydrochloric acid or acetic acid is common[5].

  • Formaldehyde Source: The reactivity of the formaldehyde source is crucial. Paraformaldehyde needs to depolymerize to formaldehyde, which can be slow. An aqueous solution of formaldehyde is often more reactive but introduces water, which can affect the reaction equilibrium.

Q2: My yields are consistently low (<30%). How can I improve them?

A2: Low yields are a common complaint. Here’s a systematic approach to optimization:

  • Stoichiometry: The molar ratio of the reactants is critical. A common starting point is a 1:2:1 ratio of the primary amine (p-toluidine), formaldehyde, and the acetonedicarboxylic acid ester. An excess of formaldehyde can lead to side reactions.

  • Reaction Temperature and Time: These parameters are interdependent. Some Mannich reactions proceed at room temperature over several days, while others require heating to drive the reaction to completion. If you are running the reaction at room temperature, try gentle heating (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Solvent Choice: Protic solvents like ethanol or methanol are commonly used as they can solvate the ionic intermediates[1]. The choice of solvent can influence reaction rates and solubility of reactants and intermediates.

ParameterRecommendationRationale
p-Toluidine Use freshly purified starting material.Aromatic amines can oxidize, leading to impurities and side reactions.
pH Maintain slightly acidic conditions.Balances amine nucleophilicity and iminium ion formation.
Temperature Start at room temperature and gradually increase if needed.Optimizes reaction rate versus side product formation.
Solvent Ethanol or methanol are good starting points.Solvates reactants and intermediates effectively.
Side Product Formation and Purification Challenges

Q3: I am observing multiple spots on my TLC plate, and purification by column chromatography is difficult. What are the likely side products?

A3: The complexity of the product mixture is a frequent issue. Common side products include:

  • Bis-Mannich Products: If acetone is used as the ketone component, reaction at both α-carbons can occur. Using an acetonedicarboxylic acid ester helps to control the regioselectivity.

  • Amine-Formaldehyde Adducts: p-Toluidine can react with formaldehyde to form various oligomeric species.

  • Enamine Formation: The product, 1-(4-Methylphenyl)piperidin-4-one, can potentially form an enamine with unreacted p-toluidine.

  • Incomplete Decarboxylation: During the final hydrolysis and decarboxylation step, incomplete reaction can leave one or both of the carbalkoxy groups at the 3 and 5 positions, leading to a mixture of products.

Q4: How can I minimize the formation of these side products?

A4: Minimizing side products requires careful control of the reaction conditions:

  • Controlled Addition of Reagents: Adding the formaldehyde solution slowly to the mixture of the amine and the ketone component can help to control the concentration of the highly reactive iminium ion and reduce the formation of amine-formaldehyde adducts.

  • Effective Decarboxylation: The hydrolysis and decarboxylation step is crucial for obtaining the final product. This is typically achieved by heating the intermediate piperidone ester in acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) solution. Ensure this step is carried to completion by monitoring the reaction for the disappearance of the ester intermediate.

Q5: What is the best way to purify the final product?

A5: Purification can be challenging due to the basic nature of the product and the presence of structurally similar impurities.

  • Acid-Base Extraction: An initial workup involving an acid-base extraction can be highly effective. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The desired product will move into the aqueous layer as the hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or Na2CO3) and the free base product extracted back into an organic solvent. This process removes non-basic impurities.

  • Crystallization: The purified free base or its hydrochloride salt can often be purified further by crystallization. Common solvents for the free base include ethanol, methanol, or mixtures of ethyl acetate and hexanes[1]. For the hydrochloride salt, ethanol or methanol are often suitable.

Optimized Experimental Protocol

This protocol is a synthesized and optimized procedure based on literature precedents for the Petrenko-Kritschenko synthesis of N-aryl piperidin-4-ones.

Step 1: Synthesis of Diethyl 1-(4-methylphenyl) -4-oxopiperidine-3,5-dicarboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-toluidine (1 eq.), diethyl 1,3-acetonedicarboxylate (1 eq.), and ethanol as the solvent.

  • To this stirred solution, add aqueous formaldehyde (2.2 eq.) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis and Decarboxylation to 1-(4-Methylphenyl)piperidin-4-one

  • To the crude ester from Step 1, add a 20% aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Carbon dioxide evolution will be observed.

  • Monitor the reaction by TLC/LC-MS until the starting ester is no longer present.

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is >10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-Methylphenyl)piperidin-4-one.

  • Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethanol-water or ethyl acetate-hexanes).

Visualizing the Process

Mannich Reaction Mechanism

Mannich_Mechanism cluster_Iminium Iminium Ion Formation cluster_Enol Enol Formation cluster_Condensation Condensation & Cyclization cluster_Final Final Product Formation p_toluidine p-Toluidine iminium Iminium Ion p_toluidine->iminium Nucleophilic Attack formaldehyde Formaldehyde formaldehyde->iminium intermediate Acyclic Intermediate iminium->intermediate Nucleophilic Attack diester_keto Acetonedicarboxylate (Keto) diester_enol Acetonedicarboxylate (Enol) diester_keto->diester_enol Tautomerization (Acid/Base cat.) diester_enol->intermediate piperidone_ester Piperidone Ester intermediate->piperidone_ester Intramolecular Cyclization final_product 1-(4-Methylphenyl)piperidin-4-one piperidone_ester->final_product Hydrolysis & Decarboxylation

Caption: Mechanism of the Petrenko-Kritschenko synthesis of 1-(4-Methylphenyl)piperidin-4-one.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_ph Verify Reaction pH (Slightly Acidic) start->check_ph check_temp_time Optimize Temperature and Reaction Time start->check_temp_time impure_product Impure Product / Difficult Purification side_products Identify Potential Side Products (TLC, LC-MS) impure_product->side_products optimize_addition Optimize Reagent Addition (e.g., slow addition of formaldehyde) side_products->optimize_addition acid_base_workup Implement Acid-Base Extraction side_products->acid_base_workup crystallization Attempt Crystallization acid_base_workup->crystallization

Sources

Technical Support Center: Synthesis of 1-(p-tolyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in medicinal chemistry, 1-(p-tolyl)piperidin-4-one serves as a scaffold for numerous therapeutic agents.[1][2] Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. This technical support center provides a troubleshooting guide for researchers, scientists, and drug development professionals encountering challenges in its preparation. Drawing from established methodologies and field experience, this guide explains the causality behind common issues and offers validated protocols to overcome them.

This guide is structured to address the most prevalent synthetic routes and their associated challenges. We will focus on two primary methods: the Palladium-catalyzed Buchwald-Hartwig Amination and the classical Reductive Amination.

Section 1: Troubleshooting the Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction, enabling the direct arylation of piperidin-4-one with an aryl halide (e.g., 4-bromotoluene or 4-iodotoluene).[3][4] Despite its versatility, the reaction's success is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[5][6]

FAQ 1: Why is my yield of 1-(p-tolyl)piperidin-4-one consistently low?

Answer: Low yields in a Buchwald-Hartwig coupling are typically traced back to one of three areas: catalyst inefficiency, suboptimal reaction conditions, or substrate/reagent quality.

Causality: The catalytic cycle involves a delicate equilibrium between oxidative addition, amine coordination, deprotonation, and reductive elimination.[3] An issue at any stage can stall the reaction. Steric hindrance from bulky phosphine ligands is necessary to promote reductive elimination but can also slow down other steps if not chosen correctly.[5] The base is critical for deprotonating the piperidinone nitrogen to form the active palladium-amido complex, but highly reactive bases can also promote side reactions.[3]

Troubleshooting Workflow:

G start Low Yield Observed check_reagents 1. Verify Reagent Purity & Integrity - Anhydrous Solvent? - Active Base? - Piperidin-4-one HCl salt neutralized? start->check_reagents check_catalyst 2. Evaluate Catalyst System - Correct Pd source/ligand ratio? - Ligand air-sensitive? - Pre-catalyst activation needed? check_reagents->check_catalyst Reagents OK check_conditions 3. Optimize Reaction Conditions - Temperature too low/high? - Incorrect base strength? - Reaction time sufficient? check_catalyst->check_conditions Catalyst System OK solution Systematically adjust one variable at a time. Consult reference protocols. check_conditions->solution Conditions Optimized

Caption: Troubleshooting workflow for low yield.

Recommended Actions:

ParameterSuggested ModificationRationale
Palladium Source Use a pre-catalyst like (tBuXPhos)Pd G3 or switch from Pd(OAc)₂ to Pd₂(dba)₃.Pre-catalysts are often more air-stable and provide a more consistent source of active Pd(0).[7]
Ligand For a secondary amine like piperidin-4-one, a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, tBuXPhos) is crucial.These ligands promote the rate-limiting reductive elimination step and stabilize the active monomeric Pd(0) species.[8]
Base Switch from strong, soluble bases like NaOtBu to weaker, insoluble bases like K₃PO₄ or Cs₂CO₃.Strong bases can sometimes promote side reactions. Weaker bases can provide a more controlled deprotonation of the amine, minimizing degradation.[3]
Solvent Ensure strictly anhydrous conditions. Toluene or dioxane are standard.Water can hydrolyze the phosphine ligands and interfere with the formation of the palladium-amido complex.
Temperature Screen temperatures between 80-110 °C.The optimal temperature balances reaction rate against catalyst decomposition and side reactions.

FAQ 2: I am observing a significant amount of toluene as a byproduct. What is causing this, and how can I prevent it?

Answer: The formation of toluene from a p-tolyl halide starting material is a classic side reaction known as hydrodehalogenation .

Causality: This side reaction competes with the desired C-N bond formation. It typically occurs after the oxidative addition of the aryl halide to the Pd(0) center. Instead of the palladium-amido complex forming, a competing pathway involving β-hydride elimination from an ancillary ligand or trace water, followed by reductive elimination, can cleave the C-X bond and replace it with a C-H bond.[4]

G cluster_main Desired Buchwald-Hartwig Cycle cluster_side Hydrodehalogenation Side Reaction pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR₂) pd2_complex->amido_complex + R₂NH, -Base pd2_complex_side L-Pd(II)(Ar)(X) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product hydride_complex L-Pd(II)(Ar)(H) pd2_complex_side->hydride_complex Source of H⁻ (e.g., base, H₂O) side_product Ar-H hydride_complex->side_product pd0_side L-Pd(0) hydride_complex->pd0_side Reductive Elimination

Caption: Competing pathways: C-N coupling vs. hydrodehalogenation.

Preventative Measures:

  • Use a Bulky Ligand: Ligands like tBuXPhos or RuPhos create a sterically hindered environment around the palladium center, which favors the reductive elimination of the bulkier C-N product over the smaller C-H product.

  • Control the Base: Use a non-nucleophilic, moderately strong base like Cs₂CO₃. Very strong bases (e.g., NaOtBu) can sometimes act as a hydride source or promote other decomposition pathways.

  • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. Water can be a proton source that facilitates hydrodehalogenation.

  • Use a Halide Scavenger: In some cases, adding a stoichiometric amount of a halide scavenger can alter reaction equilibria, though this is a less common approach.

Section 2: Troubleshooting the Reductive Amination Route

Reductive amination is a two-step, one-pot process where piperidin-4-one first reacts with p-toluidine to form an intermediate enamine/iminium ion, which is then immediately reduced to the final product.[9][10] The choice of reducing agent is critical to avoid unwanted side reactions.

FAQ 3: My reaction is producing a significant amount of 1-(p-tolyl)piperidin-4-ol. How do I prevent this over-reduction?

Answer: The formation of the corresponding alcohol is a clear indication that your reducing agent is too reactive and is reducing the ketone carbonyl faster than the iminium ion intermediate.

Causality: The mechanism of reductive amination relies on the selective reduction of the protonated imine (iminium ion), which is more electrophilic than the starting ketone.[10] Strong, non-selective hydrides like sodium borohydride (NaBH₄) can readily reduce both the ketone and the iminium ion. The reaction must be controlled to favor iminium ion formation and its subsequent reduction.

Recommended Actions:

  • Switch to a Selective Reducing Agent: The most common solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃) .[11] This reagent is sterically hindered and less nucleophilic than NaBH₄, making it highly selective for the reduction of iminium ions over ketones.[11]

  • Control the pH: The reaction is often catalyzed by a small amount of acetic acid to promote imine formation. However, too much acid can inhibit the reaction. The optimal pH is typically between 5 and 6. NaBH(OAc)₃ is particularly effective as it releases acetic acid upon reaction, helping to maintain a suitable pH.

  • Reaction Sequence: Ensure that the p-toluidine and piperidin-4-one are allowed to stir for a period (e.g., 30-60 minutes) to allow for imine/enamine formation before adding the reducing agent.

Protocol: Selective Reductive Amination using NaBH(OAc)₃

  • To a stirred solution of piperidin-4-one (1.0 eq) and p-toluidine (1.1 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or dichloromethane), add glacial acetic acid (0.1-0.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[12]

FAQ 4: How can I effectively remove unreacted p-toluidine and other basic impurities from my final product?

Answer: Residual p-toluidine is a common impurity due to its similar polarity to the product. A multi-step purification strategy is often required.

Causality: Both the product, 1-(p-tolyl)piperidin-4-one, and the starting material, p-toluidine, are basic compounds. This makes their separation by standard silica gel chromatography challenging, as they can both streak and co-elute.

Purification Strategy:

  • Acid Wash (Liquid-Liquid Extraction):

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate both the desired product and the unreacted p-toluidine, pulling them into the aqueous layer.

    • Separate the layers and discard the organic layer, which contains non-basic impurities.

    • Basify the aqueous layer by carefully adding a base (e.g., 10% NaOH or saturated NaHCO₃) until the pH is >10. This deprotonates the amines, causing them to precipitate or become soluble in a fresh organic layer.

    • Extract the product back into an organic solvent (2-3 times).

    • Combine the organic extracts, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate. This procedure effectively removes neutral and acidic impurities.

  • Optimized Column Chromatography:

    • If the acid wash is insufficient, chromatography is necessary. To improve separation, consider the following:

      • Solvent System: Use a solvent system with a small amount of a basic modifier. For example, a gradient of hexane/ethyl acetate with 0.5-1% triethylamine (Et₃N) can deactivate the acidic sites on the silica gel, leading to sharper peaks and better separation of the amines.

      • Alternative Stationary Phase: If separation on silica is still poor, consider using neutral or basic alumina as the stationary phase.

  • Crystallization:

    • 1-(p-tolyl)piperidin-4-one is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step to remove trace impurities and obtain a high-purity product.[13][14]

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 1-(p-Tolyl)-4-(p-tolylsulphonyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • ACS Publications - Organic Letters. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Study of new p-tolylpiperidin-4-one as an anti-Parkinson agent: Synthesis, spectral, XRD-crystal, in silico study, electronic and intermolecular interaction investigations by the DFT method. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • OpenBU. (2011). Reductive Amination Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • ACS Publications - Organic Letters. (2000). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • PMC - NIH. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Troubleshooting low yield in 1-(4-Methylphenyl)piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Methylphenyl)piperidin-4-one Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Methylphenyl)piperidin-4-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common N-arylation reaction. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose issues and logically arrive at a solution. The most prevalent and robust method for this transformation is the Buchwald-Hartwig amination, which will be the primary focus of this guide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm setting up the synthesis of 1-(4-Methylphenyl)piperidin-4-one for the first time. What is a reliable starting protocol?

A1: A robust starting point for this synthesis is a well-established Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed C-N bond formation is widely used due to its high functional group tolerance and broad substrate scope.[1][2][3] Below is a validated baseline protocol.

Exemplary Protocol: Buchwald-Hartwig Amination

  • Reagents & Materials:

    • 4-Bromotoluene (1.0 eq)

    • 4-Piperidone monohydrate (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

    • XPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

    • Inert gas (Argon or Nitrogen)

    • Schlenk flask or equivalent glassware for inert atmosphere reactions

  • Step-by-Step Procedure:

    • Preparation: Add the palladium precatalyst (Pd₂(dba)₃), the phosphine ligand (XPhos), and the base (NaOtBu) to a dry Schlenk flask inside a glovebox or under a strong flow of inert gas.

    • Reagent Addition: Add 4-bromotoluene and 4-piperidone monohydrate to the flask.

    • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent (4-bromotoluene).

    • Degassing: Seal the flask and perform several cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

    • Reaction: Heat the mixture with vigorous stirring to 80-110 °C.[4]

    • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[4]

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues and inorganic salts.

    • Extraction: Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Purification: Concentrate the solution under reduced pressure. Purify the crude residue via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(4-Methylphenyl)piperidin-4-one.

Q2: My reaction shows low conversion of the starting aryl bromide. What are the most common causes?

A2: Low conversion is typically traced back to an inactive or poisoned catalyst. The Buchwald-Hartwig reaction is sensitive to several factors that can inhibit the palladium catalytic cycle.

Troubleshooting Steps for Low Conversion:

  • Atmosphere Control: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Inadequate inert gas technique (e.g., leaks in the system, insufficient degassing) can lead to oxidation and catalyst death.

    • Action: Ensure your glassware is properly dried and that you are using a robust inert atmosphere technique (Schlenk line or glovebox).

  • Reagent Quality:

    • Solvent: Toluene or dioxane must be anhydrous. Water can hydrolyze the phosphine ligand and interfere with the base.

    • Base: Sodium tert-butoxide is highly hygroscopic. Using old or improperly stored base that has absorbed moisture will significantly hinder the reaction. It should be a fine, free-flowing powder.

    • Action: Use freshly dried solvents and a fresh bottle of high-purity NaOtBu.

  • Catalyst/Ligand Ratio and Choice: The ratio of ligand to palladium is critical. Insufficient ligand can lead to palladium black precipitation (catalyst decomposition).

    • Action: Maintain a Ligand:Pd ratio of at least 2:1. If issues persist, consider a different ligand. While XPhos is a good starting point, other bulky, electron-rich ligands like RuPhos or BrettPhos may offer better stability or reactivity for your specific substrate combination.

The diagram below illustrates the fundamental steps of the catalytic cycle. Failure at any of these points will halt the reaction.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH Deprotonation Deprotonation (Amido Complex) AmineCoord->Deprotonation + Base - Base-H⁺ RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 + Product (Ar-NR₂) Product Product (1-(p-tolyl)piperidin-4-one) RedElim->Product ArX Aryl Halide (4-Bromotoluene) ArX->OxAdd Amine Amine (4-Piperidone) Amine->AmineCoord Base Base (NaOtBu) Base->Deprotonation

Caption: The Buchwald-Hartwig Catalytic Cycle.

Q3: My TLC/LC-MS shows full consumption of starting material, but my isolated yield is poor. Where could I be losing my product?

A3: This common issue points towards problems during the work-up and purification stages. The product, 1-(4-Methylphenyl)piperidin-4-one, has a basic nitrogen atom, which can influence its behavior during extraction and chromatography.

Potential Causes for Low Isolated Yield:

  • Emulsion during Extraction: The basic nature of the product can lead to emulsions during aqueous work-up, trapping product in the interface.

    • Action: Add brine (saturated NaCl solution) to help break up emulsions. If necessary, perform a gentle filtration through Celite.

  • Product Loss on Silica Gel: The piperidine nitrogen can strongly adhere to the acidic silica gel used in column chromatography, leading to streaking and incomplete elution.

    • Action 1: Treat your silica gel with triethylamine (TEA). Prepare your slurry using a solvent system containing ~1% TEA (e.g., 89:10:1 Hexane:EtOAc:TEA) and use this modified eluent for the chromatography. This neutralizes the acidic sites on the silica, improving recovery.

    • Action 2: Consider an alternative purification method. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a highly effective way to purify the material and improve yield.[5]

  • Incomplete Extraction: Ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3x with ethyl acetate or dichloromethane) to maximize the recovery of the product from the aqueous phase.

Q4: I am observing significant side products. What are they and how can I prevent them?

A4: Side product formation is a clear indicator that reaction conditions are not optimal. The two most likely side products in this reaction are hydrodehalogenation of the aryl bromide and double arylation of the piperidone.

Side ProductFormation MechanismPrevention Strategy
Toluene (Hydrodehalogenation) The aryl halide is reduced to the corresponding arene. This can be promoted by moisture or if the reductive elimination step is slow.Ensure strictly anhydrous conditions. Consider using a different ligand that accelerates reductive elimination. A slightly lower reaction temperature may also disfavor this pathway.
Bis(4-methylphenyl)amine (Double Arylation) If ammonia is present as an impurity or generated in situ, it can be arylated twice. This is more common when using ammonia as the amine source.[6]This is less common with a secondary amine like 4-piperidone but highlights the importance of using pure starting materials. Ensure the 4-piperidone has not degraded.
Aryl Alcohol (p-cresol) This side reaction is more prevalent when using aqueous bases like KOH or when there is significant water in the reaction mixture.[6] The palladium-hydroxo complex can undergo reductive elimination.Use a non-aqueous base like NaOtBu and ensure all solvents and reagents are anhydrous.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield Observed check_conversion Check Reaction Conversion (TLC / LC-MS) start->check_conversion low_conversion Low / No Conversion check_conversion->low_conversion < 95% high_conversion High / Full Conversion check_conversion->high_conversion > 95% check_atmosphere Verify Inert Atmosphere (No Leaks, Proper Degassing) low_conversion->check_atmosphere check_reagents Check Reagent Quality (Anhydrous Solvent, Fresh Base) check_atmosphere->check_reagents optimize_catalyst Optimize Catalyst System (Screen Ligands, Check Ratio) check_reagents->optimize_catalyst end Yield Improved optimize_catalyst->end check_workup Review Work-up Procedure (Emulsions, Extractions) high_conversion->check_workup check_purification Review Purification (Silica Acidity, Recrystallization) check_workup->check_purification check_purification->end

Caption: A logical workflow for diagnosing the cause of low yield.

References

  • Chemical Review and Letters (2021) . Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • Sahu, S. K., et al. (2013) . Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Arulraj, R., et al. (2021) . Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

  • Watson, P. S., et al. (2000) . A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. Available at: [Link]

  • Google Patents (2019). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Arulraj, R., et al. (2024) . Study of new p-tolylpiperidin-4-one as an anti-Parkinson agent: Synthesis, spectral, XRD-crystal, in silico study, electronic and intermolecular interaction investigations by the DFT method. ResearchGate. Available at: [Link]

  • Yong, K., et al. (2022) . Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Request PDF on ResearchGate (2008) . Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Available at: [Link]

  • Lipshutz, B. H., et al. (2021) . Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Available at: [Link]

  • Sciencemadness Discussion Board (2012) . N-alkylation of 4-piperidone. Available at: [Link]

  • Sciencemadness Discussion Board (2005) . Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]

  • Gámez-Valero, A., et al. (2023) . Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Institutes of Health. Available at: [Link]

  • Request PDF on ResearchGate (2018) . Palladium‐Catalyzed Amination of Aryl Halides. Available at: [Link]

  • Voit, B., et al. (2009) . Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry. Available at: [Link]

  • Organic Reactions (2018) . Palladium-Catalyzed Amination of Aryl Halides. Available at: [Link]

  • Kinzel, T., et al. (2010) . Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production (2011) . Available at: [Link]

  • Kashani, S. K., et al. (2022) . Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal . Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate (2016) . Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]

  • Wikipedia . Buchwald–Hartwig amination. Available at: [Link]

Sources

Identification of impurities in 1-(4-Methylphenyl)piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methylphenyl)piperidin-4-one. As a key intermediate in the development of various pharmacologically active compounds, ensuring its purity is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and mitigate common impurities encountered during its synthesis.

Introduction to the Synthesis and Potential Challenges

The synthesis of 1-(4-Methylphenyl)piperidin-4-one typically involves the N-arylation of a piperidin-4-one precursor with a p-tolyl source. Common synthetic strategies include the Buchwald-Hartwig amination and reductive amination. While these methods are generally effective, they are not without their challenges. Side reactions can lead to the formation of various impurities, which can complicate purification, reduce yields, and potentially impact the quality of downstream products. Understanding the origin of these impurities is the first step toward effective troubleshooting and process optimization.

Common Synthetic Routes and Key Impurities

Two prevalent methods for the synthesis of 1-(4-Methylphenyl)piperidin-4-one are the Buchwald-Hartwig amination and reductive amination. Each route has a unique impurity profile that chemists should be aware of.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[1] The reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

reagents 4-Iodo/bromotoluene + 4-Piperidone product 1-(4-Methylphenyl)piperidin-4-one reagents->product Buchwald-Hartwig Amination catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) catalyst->product reagents 4-Piperidone + p-Toluidine product 1-(4-Methylphenyl)piperidin-4-one reagents->product Reductive Amination reducing_agent Reducing Agent (e.g., NaBH(OAc)3, NaBH4) reducing_agent->product

Diagram 2: Reductive Amination Workflow

Potential Impurities:

  • Over-alkylation: The secondary amine product can potentially react further with the ketone, leading to the formation of a tertiary amine impurity.

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-piperidone and p-toluidine in the crude product.

  • Side reactions of the reducing agent: The choice of reducing agent is critical, as some may lead to undesired side reactions or the formation of inorganic byproducts that require removal.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 1-(4-Methylphenyl)piperidin-4-one.

Issue 1: Low Yield of the Desired Product

Question: I am getting a low yield of 1-(4-Methylphenyl)piperidin-4-one. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, depending on your synthetic route.

For Buchwald-Hartwig Amination:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The choice of ligand is also crucial; for electron-rich anilines like p-toluidine, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective. [2]* Incorrect Base: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. If your starting materials are base-sensitive, a weaker base like cesium carbonate (Cs2CO3) might be necessary, though this may require higher temperatures and longer reaction times.

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. Too low, and the reaction may be sluggish; too high, and catalyst decomposition or side reactions can occur. A typical temperature range for this type of coupling is 80-110 °C.

For Reductive Amination:

  • Inefficient Imine/Enamine Formation: The initial condensation between the ketone and amine is often the rate-limiting step. This equilibrium can be driven forward by removing the water formed, for example, by using a Dean-Stark apparatus or a drying agent like magnesium sulfate.

  • Choice of Reducing Agent: The reactivity of the reducing agent is key. Sodium triacetoxyborohydride (NaBH(OAc)3) is often a good choice as it is mild and selective for the reduction of iminium ions in the presence of ketones. Sodium borohydride (NaBH4) can also be used, but may require careful pH control to avoid reduction of the starting ketone.

  • Reaction pH: The pH of the reaction mixture can significantly impact the rate of both imine/enamine formation and reduction. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal.

Issue 2: Presence of an Unexpected Peak in my HPLC/GC-MS Analysis

Question: My analytical data shows an unexpected peak. How can I identify it and what is its likely origin?

Answer:

Identifying unknown peaks requires a systematic approach. The likely identity of the impurity depends on the synthetic route used.

Troubleshooting Steps:

  • Mass Spectrometry (MS) Analysis: Determine the molecular weight of the impurity. This is the most critical piece of information for proposing a structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, 1H and 13C NMR will provide detailed structural information.

  • Spiking Studies: If you have a hypothesis about the identity of the impurity (e.g., unreacted starting material, a known side product), you can "spike" your sample with a pure standard of that compound and see if the peak area increases.

Potential Impurities and their Identification:

Potential Impurity Synthetic Route Identification by MS (m/z) Key NMR Signals (1H)
TolueneBuchwald-Hartwig92Singlet around 2.3 ppm (CH3), multiplet around 7.2 ppm (aromatic)
4,4'-BitolylBuchwald-Hartwig182Singlet around 2.4 ppm (CH3), distinct aromatic splitting pattern
p-ToluidineBoth107Singlet around 2.2 ppm (CH3), broad singlet for NH2, aromatic signals
4-PiperidoneBoth99Signals in the aliphatic region
N,N-di(p-tolyl)amineBuchwald-Hartwig197Singlet around 2.3 ppm (CH3), complex aromatic signals

Issue 3: Difficulty in Purifying the Product

Question: I am struggling to purify 1-(4-Methylphenyl)piperidin-4-one from the crude reaction mixture. What are the best purification strategies?

Answer:

Purification can often be challenging due to the presence of structurally similar impurities. A combination of techniques is often most effective.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities. For basic products like this, an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) from a basic aqueous solution (e.g., saturated sodium bicarbonate) is a good starting point.

  • Column Chromatography: Flash column chromatography on silica gel is a powerful technique for separating organic compounds.

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is recommended. The basicity of the product can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape.

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Crystallization: Crystallization is an excellent final purification step to obtain a highly pure product. [3] * Solvent Selection: The ideal crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, and mixtures of solvents like ethyl acetate/hexanes.

    • Procedure: Dissolve the crude or partially purified product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Method Development

Developing a robust analytical method is crucial for accurately assessing the purity of your product and identifying impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Step-by-Step HPLC Method Development Guide:

  • Column Selection: A C18 reversed-phase column is a good starting point for this type of molecule.

  • Mobile Phase Selection:

    • Aqueous Component: Start with a buffered aqueous phase to control the ionization of the basic piperidine nitrogen. A phosphate or acetate buffer at a pH between 3 and 7 is a common choice.

    • Organic Component: Acetonitrile or methanol are the most common organic modifiers.

  • Initial Gradient: Begin with a broad gradient to elute all components of the mixture (e.g., 5% to 95% organic over 20-30 minutes).

  • Optimization:

    • Peak Shape: If the peak for your product is tailing, it may be due to interactions with residual silanols on the silica-based column. Adding a small amount of a competing base like triethylamine (0.1%) to the mobile phase or using a column with end-capping can improve peak shape.

    • Resolution: Adjust the gradient slope and duration to improve the separation between the product and any closely eluting impurities. Isocratic elution (a constant mobile phase composition) can be used if the initial gradient shows good separation.

  • Detection: UV detection is suitable for this compound due to the aromatic ring. Monitor at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

References

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • McCann, S. D., Reichert, E. C., Arrechea, P. L., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15199–15209.

Sources

Technical Support Center: Purification of 1-(4-Methylphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Methylphenyl)piperidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity of your product.

Troubleshooting Guide: Common Issues in the Purification of 1-(4-Methylphenyl)piperidin-4-one

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: My crude 1-(4-Methylphenyl)piperidin-4-one is an oil and won't solidify. How can I crystallize it?

Answer: Oiling out during crystallization is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present, depressing the melting point.

  • Causality: The high concentration of impurities can act as a solvent for your product, preventing it from forming a crystal lattice. Alternatively, the chosen solvent may be too good a solvent, preventing precipitation.

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent is critical. For piperidin-4-one derivatives, ethanol is a frequently used and effective solvent for recrystallization.[1][2] You can also try a co-solvent system. For instance, dissolve the oil in a minimum amount of a good solvent (like acetone or ethanol) and then slowly add a poor solvent (like water or hexane) until turbidity persists.[3] Heating this mixture to get a clear solution and then allowing it to cool slowly can promote crystal growth.

    • Seeding: If you have a small amount of pure, solid 1-(4-Methylphenyl)piperidin-4-one, adding a seed crystal to the supersaturated solution can initiate crystallization.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Purity Check: If the product still fails to crystallize, it may be too impure. Consider a preliminary purification step like column chromatography before attempting recrystallization again.

Question 2: After recrystallization, the melting point of my 1-(4-Methylphenyl)piperidin-4-one is still broad. What should I do?

Answer: A broad melting point range is a classic indicator of an impure compound.

  • Causality: Impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range.

  • Troubleshooting Steps:

    • Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system can be effective. A review of crystallization techniques for piperidin-4-ones shows that various solvents like acetonitrile, methanol, and mixtures such as ethanol-ethyl acetate have been successfully used.[1]

    • Charcoal Treatment: If your product is colored, activated charcoal can be used to remove colored impurities. Add a small amount of charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Check for Solvent Inclusion: Ensure the crystals are thoroughly dried under vacuum. Trapped solvent molecules within the crystal lattice can also lead to a broad melting point.

    • Analytical Confirmation: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the purity and identify the number of components in your sample.[4]

Question 3: My column chromatography separation is poor, and I'm getting mixed fractions of my product and impurities.

Answer: Poor separation in column chromatography can be due to several factors, including incorrect mobile phase selection, improper column packing, or overloading the column.

  • Causality: The principle of chromatography is the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase. If the polarity of the mobile phase is too high, all components will travel quickly with the solvent front, resulting in poor separation. If it's too low, the compounds may not move at all.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use TLC to determine the optimal solvent system. The ideal mobile phase should give your product an Rf value of around 0.3-0.4. A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.

    • Sample Loading: Load the sample onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to broad elution bands.

    • Gradient Elution: If a single solvent system (isocratic elution) is not providing adequate separation, consider using a gradient elution where the polarity of the mobile phase is gradually increased over time.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 1-(4-Methylphenyl)piperidin-4-one synthesized via a Mannich reaction?

A1: The Mannich reaction is a common method for synthesizing piperidin-4-ones.[1] Potential impurities include:

  • Unreacted starting materials: p-toluidine, a suitable ketone, and formaldehyde.

  • By-products: Products of self-condensation of the ketone or other side reactions.

  • Polymeric materials: Formation of polymers can occur under the reaction conditions.

Q2: What is the importance of 1-(4-Methylphenyl)piperidin-4-one and its derivatives in drug development?

A2: The piperidin-4-one nucleus is a significant pharmacophore in medicinal chemistry.[5] These compounds and their derivatives have shown a wide range of biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[1][5] They are also important intermediates in the synthesis of various pharmaceuticals.[6][7]

Q3: How can I assess the purity of my final product?

A3: A combination of techniques should be used to confirm the purity of your 1-(4-Methylphenyl)piperidin-4-one:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

  • Chromatographic Methods: TLC and HPLC can be used to check for the presence of impurities.[4]

  • Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure of the compound and the absence of impurity signals. Mass spectrometry will confirm the molecular weight.[8]

Experimental Protocols

Protocol 1: Recrystallization of 1-(4-Methylphenyl)piperidin-4-one

This protocol provides a step-by-step method for the recrystallization of crude 1-(4-Methylphenyl)piperidin-4-one.

Materials:

  • Crude 1-(4-Methylphenyl)piperidin-4-one

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 1-(4-Methylphenyl)piperidin-4-one in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Once a clear solution is formed, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For better crystal yield, you can place the flask in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of 1-(4-Methylphenyl)piperidin-4-one

This protocol details the purification of crude 1-(4-Methylphenyl)piperidin-4-one using column chromatography.

Materials:

  • Crude 1-(4-Methylphenyl)piperidin-4-one

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Prepare the Sample: Dissolve the crude 1-(4-Methylphenyl)piperidin-4-one in a minimal amount of the mobile phase (e.g., a 9:1 mixture of hexane:ethyl acetate).

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the chosen mobile phase. Start with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate) if necessary.

  • Collect Fractions: Collect the eluent in small fractions using collection tubes.

  • Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(4-Methylphenyl)piperidin-4-one.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent/Solvent SystemNotes
EthanolA commonly used and effective single solvent.[1][2]
AcetoneGood for dissolving the crude product before adding a non-solvent.[3]
Ethanol/WaterA co-solvent system where water acts as the anti-solvent.
MethanolAnother effective alcohol for recrystallization.[1]
Ethanol/Ethyl AcetateA mixture that can be optimized for purity and yield.[1]

Table 2: Typical Mobile Phase Compositions for Column Chromatography

Mobile Phase (Hexane:Ethyl Acetate)Application
95:5Initial elution for less polar impurities.
90:10A good starting point for eluting the target compound.
80:20For more polar impurities or if the product is slow to elute.

Visualization

Diagram 1: Decision Workflow for Purification Strategy

Purification_Strategy start Crude 1-(4-Methylphenyl)piperidin-4-one is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) check_purity Assess Purity (TLC, MP) recrystallize->check_purity column_chrom->check_purity pure_product Pure Product check_purity->pure_product Purity Acceptable repeat_purification Repeat Purification or Choose Alternative Method check_purity->repeat_purification Purity Unacceptable repeat_purification->recrystallize repeat_purification->column_chrom

Sources

Technical Support Center: Crystallization of Substituted Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of substituted piperidin-4-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of heterocyclic compounds. The piperidine-4-one scaffold is a prevalent structural motif in a vast array of pharmaceuticals and natural products, making the ability to obtain high-quality crystalline material a critical step in research and development.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your experimental endeavors.

I. Understanding the Crystallization Landscape of Substituted Piperidin-4-ones

The crystallization of substituted piperidin-4-ones is influenced by a delicate interplay of factors inherent to their molecular structure. The conformation of the piperidine ring, which can adopt chair, boat, or twist-boat forms, is highly dependent on the nature and orientation of its substituents.[1] This conformational flexibility, coupled with the presence of a basic nitrogen atom and a carbonyl group, dictates the intermolecular interactions that govern crystal packing.

Key Molecular Features Influencing Crystallization:

  • Substituent Effects: The size (steric bulk), electronics (electron-donating or -withdrawing), and position of substituents on the piperidine ring and any aryl groups significantly impact solubility, molecular packing, and the potential for polymorphism.

  • Hydrogen Bonding: The piperidine nitrogen (if not N-substituted) and the carbonyl oxygen are key hydrogen bond acceptors, while an N-H group can act as a donor. These interactions are pivotal in forming stable crystal lattices.

  • Conformational Isomerism: The piperidine ring can exist in various conformations, and different conformers may pack differently, leading to polymorphism.[1] The energetic landscape of these conformers is influenced by the substituents.

Below is a diagram illustrating the general workflow for troubleshooting the crystallization of substituted piperidin-4-ones.

Crystallization Troubleshooting Workflow General Troubleshooting Workflow for Piperidin-4-one Crystallization A Initial Crystallization Attempt (e.g., Slow Evaporation, Cooling) B Problem Encountered? A->B C Successful Crystallization B->C No D No Crystals / Amorphous Solid B->D Yes E Oiling Out / Liquid Phase Separation B->E Yes F Poor Crystal Quality (Small, Needles, Twinned) B->F Yes G Solvent Screening (Vary Polarity, H-bonding) D->G H Induce Nucleation (Seeding, Scratching) D->H K Consider Salt Formation (e.g., Hydrochloride Salt) D->K E->G I Modify Supersaturation Rate (Slower Cooling, Vapor Diffusion) E->I J Change Crystallization Method (e.g., Vapor Diffusion, Layering) E->J F->I L Optimize Conditions (Concentration, Temperature) F->L G->A H->A I->A J->A K->A L->A

Caption: A general workflow for troubleshooting common crystallization issues.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the crystallization of your substituted piperidin-4-one derivatives.

Problem 1: My compound "oils out" and forms a separate liquid phase instead of crystals.

Q: Why is my substituted piperidin-4-one oiling out?

A: Oiling out, or liquid-liquid phase separation, is a common problem when a compound has a low melting point, is impure, or when the supersaturation is too high, causing the compound to come out of solution above its melting point in the solvent system.[3][4] For substituted piperidin-4-ones, this can be exacerbated by:

  • Flexible Substituents: Long alkyl chains or other conformationally flexible groups can lower the melting point and increase the entropy penalty of crystallization.

  • High Solubility: If the compound is too soluble in the chosen solvent at the crystallization temperature, a very high concentration is needed to achieve supersaturation, which can lead to oiling out.

  • Rapid Supersaturation: Cooling the solution too quickly or adding an anti-solvent too fast can generate a level of supersaturation that the system cannot relieve through ordered crystal growth, resulting in the formation of a liquid phase.[3]

Q: How can I prevent my piperidin-4-one derivative from oiling out?

A: The key is to control the rate of supersaturation and choose an appropriate solvent system. Here are several strategies:

  • Slower Cooling: If using cooling crystallization, slow down the cooling rate. Allow the solution to cool to room temperature on the benchtop before moving it to a refrigerator.

  • Solvent System Modification:

    • Increase the volume of the "good" solvent: This will keep the compound soluble for longer at a given temperature, reducing the supersaturation level.

    • Choose a less effective solvent: A solvent in which the compound has slightly lower solubility at elevated temperatures may be a better choice.

    • Utilize a solvent/anti-solvent system with care: Add the anti-solvent very slowly to the dissolved compound at a slightly elevated temperature, and ensure vigorous stirring to avoid localized high supersaturation.

  • Vapor Diffusion: This is an excellent technique to avoid oiling out as it generates supersaturation very slowly.[5][6]

  • Seeding: Introduce a seed crystal into the solution once it has cooled slightly. This provides a template for crystallization to occur at a lower level of supersaturation, bypassing the conditions that lead to oiling out.[4]

Problem 2: I am not getting any crystals; the compound remains in solution or forms an amorphous solid.

Q: My substituted piperidin-4-one is not crystallizing. What should I do?

A: The inability to form crystals is often due to either very high solubility or kinetic barriers to nucleation.

  • For highly soluble compounds:

    • Solvent Screening: Your compound may be too soluble in the chosen solvent. A systematic solvent screen is recommended. Aim for a solvent that provides moderate solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for piperidin-4-ones include ethanol, methanol, acetonitrile, and mixtures like ethanol-ethyl acetate or benzene-petroleum ether.[1][7]

    • Anti-Solvent Addition: If you can dissolve your compound in a good solvent, try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity persists. Then, warm the solution until it becomes clear and allow it to cool slowly.

    • Slow Evaporation: If the compound is moderately volatile, you can dissolve it in a suitable solvent and allow the solvent to evaporate slowly over several days.[5]

  • To overcome nucleation barriers:

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have previously obtained a crystal, add a tiny amount to the supersaturated solution to induce crystallization.

    • Salt Formation: Substituted piperidin-4-ones are basic and can readily form salts (e.g., hydrochlorides).[8] Salts often have higher melting points and different solubility profiles, making them more amenable to crystallization. You can try adding a solution of HCl in an organic solvent (like ether or isopropanol) to a solution of your compound.

Problem 3: The crystals are very small, needle-like, or of poor quality for X-ray diffraction.

Q: How can I grow larger, higher-quality crystals of my piperidin-4-one derivative?

A: The formation of small or poor-quality crystals is typically due to rapid nucleation and crystal growth. The goal is to have a slow and controlled crystallization process.

  • Reduce Supersaturation Rate:

    • Slower Cooling: As mentioned before, a slower cooling profile allows for fewer nucleation events and promotes the growth of existing crystals.

    • Vapor Diffusion: This is a highly effective method for growing high-quality single crystals.[5][6][9]

  • Optimize Solvent System:

    • A solvent system where the compound has moderate, rather than high, solubility can slow down the crystallization process.

    • Consider using a binary solvent system where you can fine-tune the solubility.

  • Control Nucleation:

    • Use a minimal number of seed crystals.

    • Ensure your crystallization vessel is clean to avoid unwanted nucleation sites.

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of a new substituted piperidin-4-one?

A1: A good starting point is to test a range of solvents with varying polarities and hydrogen bonding capabilities. Based on literature for this class of compounds, the following are recommended for initial screening:[1][7]

Solvent ClassExamplesComments
Alcohols Ethanol, Methanol, IsopropanolGood for compounds with hydrogen bond donors/acceptors. Ethanol is a very common choice for piperidin-4-ones.[1]
Esters Ethyl AcetateOften used in combination with alcohols or alkanes.
Ketones AcetoneCan be a good solvent, but its volatility can lead to rapid crystallization.
Nitriles AcetonitrileA polar aprotic solvent that has proven successful for some derivatives.[7]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Often used as anti-solvents.
Hydrocarbons Hexanes, Heptane, Toluene, BenzeneTypically used as anti-solvents or in mixtures (e.g., benzene-petroleum ether).[1]
Chlorinated Dichloromethane (DCM), ChloroformCan be effective but are often volatile.[5]

Q2: My piperidin-4-one is N-substituted. How does this affect crystallization?

A2: N-substitution eliminates the N-H hydrogen bond donor capability. This can significantly alter the crystal packing and solubility. If the N-substituent is a bulky group, it may sterically hinder efficient packing, potentially making crystallization more challenging. Conversely, if the N-substituent introduces new favorable intermolecular interactions (e.g., an aromatic ring for π-stacking), it could facilitate crystallization. You may need to explore a wider range of solvents, particularly those that do not rely on hydrogen bonding with the piperidine nitrogen.

Q3: What is polymorphism, and why is it important for my substituted piperidin-4-one?

A3: Polymorphism is the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different arrangements of the molecules in the crystal lattice. This can lead to different physical properties such as:

  • Melting point

  • Solubility and dissolution rate

  • Stability (both physical and chemical)

  • Bioavailability (for drug development)

For drug development professionals, it is crucial to identify and characterize the different polymorphs of a substituted piperidin-4-one to ensure the final drug product is safe, effective, and stable. Different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs. A thorough polymorph screen is often a regulatory requirement.

Q4: Can impurities affect the crystallization of my piperidin-4-one?

A4: Yes, impurities can have a significant impact on crystallization.[1] They can:

  • Inhibit nucleation: By interfering with the formation of a stable nucleus.

  • Be incorporated into the crystal lattice: This reduces the purity of your final product.

  • Promote oiling out: Impurities can lower the melting point of your compound.

  • Alter crystal habit: Leading to different crystal shapes or sizes.

It is always best to start with the purest material possible for crystallization. If you suspect impurities are the issue, consider an additional purification step (e.g., column chromatography) before attempting crystallization.

IV. Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization

This method is ideal for growing high-quality single crystals from small amounts of material.[5][6][9]

  • Prepare the Inner Vial: Dissolve 2-10 mg of your substituted piperidin-4-one in a minimal amount of a "good" solvent (e.g., 0.2-0.5 mL of ethanol or dichloromethane) in a small, open vial (e.g., a 1-dram vial).

  • Prepare the Outer Vial: In a larger vial or jar (e.g., a 20 mL scintillation vial), add a layer of an "anti-solvent" (a volatile solvent in which your compound is insoluble, such as hexane or diethyl ether) to a depth of about 0.5-1 cm.

  • Assemble the System: Carefully place the inner vial containing your compound solution into the larger vial with the anti-solvent. Ensure the inner vial stands upright and does not tip over. The top of the inner vial should be below the top of the outer vial.

  • Seal and Wait: Seal the outer vial tightly with a cap. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.

  • Patience is Key: Do not disturb the setup. It may take several days to weeks for crystals to form.

Vapor Diffusion Setup Vapor Diffusion Crystallization Setup cluster_0 Outer Vial (Sealed) cluster_1 Inner Vial A Compound dissolved in 'good' solvent B Layer of 'anti-solvent' B->A Vapor Diffusion C Vapor of anti-solvent diffuses into inner vial

Caption: A diagram illustrating the vapor diffusion crystallization technique.

Protocol 2: Overcoming Oiling Out via Seeding
  • Prepare a Supersaturated Solution: Dissolve your compound in a minimal amount of a suitable hot solvent.

  • Cool Slowly: Allow the solution to cool slowly. If you observe the formation of an oil, gently reheat the solution until it becomes clear again.

  • Induce Nucleation: Cool the solution to just below the temperature at which oiling out occurred. Add a very small amount of a previously obtained crystal (a "seed crystal").

  • Controlled Cooling: Continue to cool the solution slowly. The seed crystal will provide a template for ordered crystal growth, preventing the high level of supersaturation that leads to oiling out.

V. References

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?[Link]

  • Stahly, G. P. (2009). A beginner's guide to growing crystals your crystallographer will treasure. Acta Crystallographica Section A: Foundations and Advances, 65(Pt 6), 469–475. [Link]

  • Walter Reed Army Institute of Research. (1990). Piperidine Synthesis. [Link]

  • Neumeyer, J. L., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Medicinal Chemistry Letters, 5(2), 143–147. [Link]

  • Murugesan, S., et al. (2006). Synthesis and biological evaluation of 2,6-diaryl-3-(4-arylthio)piperidin-4-one derivatives. Chemical & Pharmaceutical Bulletin, 54(6), 795-801. [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?[Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 643-663. [Link]

  • Singh, P., et al. (2015). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. [Link]

  • Barluenga, J., et al. (2008). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. The Journal of Organic Chemistry, 73(16), 6431–6434. [Link]

  • Tizzard, G. J., et al. (2021). Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine – a structural and computational study. CrystEngComm, 23(2), 379-387. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(6), 468–483. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Tondreau, A. M., et al. (2012). Electronic effects in 4-substituted bis(imino)pyridines and the corresponding reduced iron compounds. Dalton Transactions, 41(22), 6673-6684. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]

  • IUCr. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1146–1154. [Link]

  • ResearchGate. (2017). A method to crystallize substances that oil out. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Urwin, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1275-1285. [Link]

  • Gujjar, M. A., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Journal of Population Therapeutics and Clinical Pharmacology, 30(10), 225-233. [Link]

  • OUCI. (2007). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. [Link]

  • CDMO. (n.d.). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • University of York. (2006). Crystallisation Techniques. [Link]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8758–8763. [Link]

  • ResearchGate. (2017). The crystal packing of (I). Intermolecular C—H⋯π interactions are.... [Link]

  • Kelland, M. (2026). Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. Energy & Fuels. [Link]

  • Chen, J., et al. (2011). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 11(4), 987–995. [Link]

  • ResearchGate. (2024). The schematic of the oiling out process during the cooling crystallization of an API. [Link]

  • Ullah, N., et al. (2015). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o332–o333. [Link]

  • Gonnade, R. G., et al. (2015). Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. CrystEngComm, 17(34), 6545-6556. [Link]

Sources

Technical Support Center: 1-(4-Methylphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Methylphenyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability, potential degradation pathways, and best practices for its handling and analysis.

Introduction to 1-(4-Methylphenyl)piperidin-4-one

1-(4-Methylphenyl)piperidin-4-one is a versatile intermediate in medicinal chemistry, valued for its piperidone core which is a common pharmacophore in various biologically active molecules.[1][2] Understanding its chemical stability is crucial for the successful design and execution of synthetic routes and for ensuring the integrity of biological and analytical studies.

Part 1: Troubleshooting Experimental Artifacts & Degradation

Unexpected results in your experiments can often be traced back to the degradation of starting materials or intermediates. This section provides a troubleshooting guide for common issues encountered when working with 1-(4-Methylphenyl)piperidin-4-one.

Issue 1: Inconsistent Yields or Appearance of Unknown Impurities in Reaction Mixtures

Question: My reaction yields are inconsistent, and I am observing unknown peaks in my HPLC/LC-MS analysis. Could this be due to the degradation of my starting material, 1-(4-Methylphenyl)piperidin-4-one?

Answer: Yes, inconsistent yields and the appearance of unknown impurities are classic signs of starting material degradation. 1-(4-Methylphenyl)piperidin-4-one, like many piperidin-4-one derivatives, can be susceptible to degradation under various conditions. The primary sites for degradation are the tertiary amine and the ketone functional group.

Potential Degradation Pathways:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for molecules containing tertiary amines.[3]

  • Ring Opening: Under harsh acidic or basic conditions, the piperidinone ring may be susceptible to hydrolysis or other ring-opening reactions.

  • Aldol Condensation/Self-Condensation: The presence of the ketone and adjacent alpha-hydrogens makes the molecule susceptible to self-condensation, especially in the presence of strong acids or bases.

  • Photodegradation: Exposure to UV light can provide the energy to initiate radical reactions, leading to a variety of degradation products.[4][5]

Troubleshooting Workflow:

G A 1-(4-Methylphenyl)piperidin-4-one B 1-(4-Methylphenyl)piperidin-4-one N-oxide A->B Oxidation (e.g., H₂O₂)

Caption: Hypothetical oxidative degradation pathway.

Q2: How can I develop a stability-indicating analytical method for this compound?

A2: A stability-indicating method is crucial for accurately quantifying the compound and its degradation products. [6][7]High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.

Key Steps for Method Development:

  • Perform Forced Degradation Studies: Subject the compound to acidic, basic, oxidative, thermal, and photolytic stress to generate degradation products. [8][9]2. Select an Appropriate HPLC Column and Mobile Phase: A C18 column is a good starting point. The mobile phase should be optimized to achieve good separation between the parent compound and all degradation products.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Example Starting HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and toxicity information.

Part 3: Experimental Protocols

This section provides a detailed protocol for conducting a forced degradation study, a critical step in understanding the stability of 1-(4-Methylphenyl)piperidin-4-one.

Protocol: Forced Degradation Study

Objective: To investigate the stability of 1-(4-Methylphenyl)piperidin-4-one under various stress conditions and to generate potential degradation products for analytical method development.

Materials:

  • 1-(4-Methylphenyl)piperidin-4-one

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-(4-Methylphenyl)piperidin-4-one in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a thermostatically controlled oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in methanol, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) to UV light in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a developed and validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Characterize the major degradation products using techniques like LC-MS and NMR if necessary.

References

  • Arulraj, R., & Dhanasekaran, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Freeman, B. D., et al. (2011). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy & Fuels, 25(8), 3475–3483. Available at: [Link]

  • Arulraj, R., & Dhanasekaran, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Available at: [Link]

  • AIP Publishing. (2020). Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. AIP Conference Proceedings. Available at: [Link]

  • Core.ac.uk. (2013). Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. Available at: [Link]

  • Google Patents. (2019). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (2015). Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. Available at: [Link]

  • Fiori, J., & Gotti, R. (2018). photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 9-17. Available at: [Link]

  • ResearchGate. (2024). Study of new p-tolylpiperidin-4-one as an anti-Parkinson agent: Synthesis, spectral, XRD-crystal, in silico study, electronic and intermolecular interaction investigations by the DFT method. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available at: [Link]

  • ResearchGate. (2015). Results of forced degradation studies. Available at: [Link]

  • PubChem. (2024). 1-Tosylpiperidin-4-one. Available at: [Link]

  • National Institutes of Health. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. Available at: [Link]

  • ResearchGate. (2018). Reaction pathway for degradation of 1 by piperidine in 1,3-Dioxolane, Dioxane and 2-MeTHF. Available at: [Link]

  • National Institutes of Health. (2024). Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. Available at: [Link]

  • PubChem. (2024). 4-Piperidone. Available at: [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • ITRC. (2021). Environmental Fate, Transport, and Investigation Strategies. Available at: [Link]

  • ResearchGate. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. Available at: [Link]

  • DESWATER. (2019). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (2019). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Available at: [Link]

  • PubMed. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Available at: [Link]

  • Journal of University of Anbar for Pure Science. (2017). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Available at: [Link]

  • ResearchGate. (2024). Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification. Available at: [https://www.researchgate.net/publication/379652701_Forced_Oxidative_Degradation_of_Anti-Hepatitis_C_Drugs_Sofosbuvir_and_Daclatasvir_Characterization_and_Quantification]([Link]_ Forced_Oxidative_Degradation_of_Anti-Hepatitis_C_Drugs_Sofosbuvir_and_Daclatasvir_Characterization_and_Quantification)

  • ResearchGate. (2019). A comparison between 1-methylpiperidin-4-one and... Available at: [Link]

  • IntechOpen. (2021). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Available at: [Link]

  • PubChem. (2024). 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Methylphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 1-(4-Methylphenyl)piperidin-4-one and other poorly soluble piperidine derivatives in experimental assays. As Senior Application Scientists, we have compiled this guide based on established physicochemical principles and extensive field experience to help you navigate and overcome common solubility hurdles. This resource is designed to provide not just protocols, but a foundational understanding of why these issues occur and how to systematically resolve them.

Frequently Asked Questions (FAQs)
Q1: Why is my 1-(4-Methylphenyl)piperidin-4-one poorly soluble in aqueous assay buffers?

Answer: The solubility challenge with this compound stems from its molecular structure. It is a classic "brick-dust" type molecule, characterized by a rigid, crystalline structure that requires significant energy to break apart, combined with "grease-ball" characteristics due to its lipophilic (hydrophobic) nature.

  • Structural Basis for Poor Solubility: The molecule contains a substituted phenyl ring and a piperidin-4-one core. While the piperidine nitrogen is basic and can be protonated, the overall structure is largely nonpolar. In a neutral aqueous environment (like PBS, pH 7.4), the compound exists in its neutral, less soluble form.

  • The Role of pH: 1-(4-Methylphenyl)piperidin-4-one is a weak base. Its solubility is highly dependent on the pH of the solution.[1][2] In acidic conditions, the piperidine nitrogen atom becomes protonated, forming a positively charged salt. This ionized form is significantly more polar and, therefore, more soluble in water compared to the neutral base.[3] Conversely, in neutral or basic solutions, it remains in its less soluble, un-ionized state.

Troubleshooting Common Solubility Issues
Q2: My 10 mM DMSO stock of the compound is showing precipitation after storage. What should I do?

Answer: Precipitation from a high-concentration DMSO stock is a frequent problem, often triggered by freeze-thaw cycles or storage at low temperatures.[4] DMSO, while an excellent solvent for many organic molecules, has a finite capacity, and supersaturated solutions can be unstable.[5][6]

Immediate Troubleshooting Steps:

  • Gentle Warming & Sonication: Gently warm the vial to 37°C in a water bath and sonicate for 5-10 minutes. This will often redissolve the precipitate. Always visually inspect the solution for complete dissolution before use.

  • Prepare Fresh Solutions: The most reliable practice is to prepare fresh stock solutions before each experiment to ensure accurate concentration and avoid artifacts from precipitated compound.[7]

Long-Term Prevention Strategies:

  • Lower Stock Concentration: If precipitation is persistent, consider preparing a lower concentration stock (e.g., 1-5 mM) which is likely to be more stable.

  • Room Temperature Storage: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation caused by cold storage.[7] However, verify the compound's long-term stability at this temperature first.

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. How can I fix this?

Answer: This is a critical and common failure point for lipophilic compounds. When the DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes from 100% organic to predominantly aqueous. The compound, no longer adequately solvated, crashes out of the solution.

Here is a systematic workflow to address this issue:

G cluster_0 Solubility Troubleshooting Workflow start Compound Precipitates in Aqueous Buffer step1 Step 1: Optimize DMSO Concentration Is final [DMSO] <= 1% and tolerable by the assay? start->step1 step2 Step 2: Adjust Buffer pH Is the compound basic? Can the assay tolerate lower pH? step1->step2 If precipitation persists success Compound Solubilized Proceed with Assay step1->success If successful step3 Step 3: Introduce Co-solvents Can the assay tolerate solvents like Ethanol or PEG? step2->step3 If precipitation persists or pH is not an option step2->success If successful step4 Step 4: Use Solubilizing Excipients Consider Cyclodextrins (e.g., HP-β-CD) step3->step4 If precipitation persists step3->success If successful step5 Step 5: Advanced Formulation Prepare a Solid Dispersion step4->step5 If precipitation persists step4->success If successful step5->success If successful fail Consult Formulation Specialist step5->fail If unsuccessful

Caption: Decision workflow for troubleshooting compound precipitation.

Tier 1: Simple Method Adjustments

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without causing artifacts, typically between 0.1% and 1%.[7] A slightly higher DMSO percentage can sometimes be sufficient to maintain solubility.

  • Use a Stepwise Dilution: Instead of a single large dilution, perform one or two intermediate dilutions in a buffer containing a higher percentage of DMSO before the final dilution into the assay plate.[7]

  • Acidify the Assay Buffer: This is the most effective strategy for a basic compound like 1-(4-Methylphenyl)piperidin-4-one. Lowering the pH of your assay buffer will protonate the piperidine nitrogen, drastically increasing aqueous solubility.[1][8]

    • Causality: According to the Henderson-Hasselbalch equation, as the pH of the solution drops below the pKa of the basic functional group, the equilibrium shifts towards the protonated (ionized, more soluble) form.[9]

    • Practical Steps: Prepare a series of buffers (e.g., pH 6.5, 6.0, 5.5) and test the compound's solubility. Crucially, you must validate that the lower pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).

Tier 2: Advanced Formulation Strategies

If simple adjustments are insufficient, more advanced formulation techniques are required. These methods aim to alter the compound's microenvironment to favor solubility.

Q4: When should I consider advanced techniques like cyclodextrins or solid dispersions?

Answer: Move to these techniques when Tier 1 adjustments fail or when the constraints of your biological assay (e.g., strict pH neutrality, intolerance to organic solvents) prevent their use.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble molecules, forming "inclusion complexes" that have significantly enhanced aqueous solubility.[11][12][13] This is an excellent method for increasing the apparent solubility of a compound in solution without altering its chemical structure.[14][15]

    • Which to Use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[11]

G cluster_CD Cyclodextrin (Hydrophilic Exterior) cluster_Cavity Hydrophobic Cavity cluster_Complex Soluble Inclusion Complex C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 C7 C6->C7 C7->C1 Drug Poorly Soluble Compound Drug_in Encapsulated Compound D1 D2 D1->D2 D3 D2->D3 D4 D3->D4 D5 D4->D5 D6 D5->D6 D7 D6->D7 D7->D1

Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

  • Solid Dispersions: This technique involves dispersing the compound in an inert, hydrophilic carrier matrix at the solid state.[16] By preparing a solid dispersion, the compound exists in an amorphous, higher-energy state, which leads to faster and greater dissolution in aqueous media compared to its stable crystalline form.[17][18] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[16] This method is more suitable for preparing materials for in vivo studies but can be adapted for in vitro work.

Experimental Protocols & Data
Protocol 1: Systematic pH-Solubility Screening

This protocol allows you to empirically determine the optimal pH for solubilizing 1-(4-Methylphenyl)piperidin-4-one.

  • Prepare Buffers: Make a series of biologically compatible buffers (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0) at your desired ionic strength.

  • Add Compound: Add an excess amount of the solid compound to a microcentrifuge tube for each pH condition (ensure undissolved solid is visible).

  • Equilibrate: Rotate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separate Phases: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Table 1: Expected Effect of pH on the Solubility of a Piperidine Derivative

Solvent System pH Expected State of Compound Approximate Solubility
Deionized Water ~7.0 Neutral Base Very Low (< 0.1 mg/mL)
Phosphate-Buffered Saline (PBS) 7.4 Neutral Base Very Low (< 0.1 mg/mL)
0.01 M MES Buffer 6.0 Partially Protonated Moderate
0.01 M Acetate Buffer 5.0 Mostly Protonated (Salt) High (>> 1 mg/mL)
0.01 M Hydrochloric Acid (HCl) 2.0 Fully Protonated (Salt) Very High (e.g., 1-10 mg/mL)

Data is illustrative, based on the general behavior of weakly basic drugs.[2][7]

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is ideal when pH modification is not an option.

  • Prepare HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your final assay buffer (at its required pH). HP-β-CD is highly soluble in water.

  • Add Compound to CD Solution: Add your 1-(4-Methylphenyl)piperidin-4-one DMSO stock directly to the HP-β-CD solution. Do not add it to the buffer first.

  • Mix and Equilibrate: Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Final Dilution: Use this compound-cyclodextrin complex solution for the final dilution into your assay plate.

  • Important Control: Always run a parallel control with just the HP-β-CD vehicle to ensure it does not interfere with your assay readout.

Table 2: Comparison of Primary Solubilization Strategies

Strategy Mechanism Pros Cons Best For
pH Adjustment Converts the compound to its more soluble ionized (salt) form.[8] Highly effective for ionizable compounds; simple to implement. Requires the biological assay to be tolerant of non-neutral pH.[19] Initial screening for basic or acidic compounds.
Co-solvents Increases the solvating capacity of the aqueous buffer.[7] Easy to test various solvents (DMSO, ethanol, PEG). Potential for solvent interference with the assay; limited to low final concentrations.[20] Assays known to be robust to low levels of organic solvents.
Cyclodextrins Encapsulates the hydrophobic compound in a soluble shell.[10][11] High solubilizing power; low toxicity; often biologically inert. Can be expensive; may interact with some assay components. Cell-based assays or enzymatic assays sensitive to pH and organic solvents.

| Solid Dispersion | Creates a high-energy, amorphous form of the compound.[17][18] | Significant increase in dissolution rate and solubility.[16] | Requires more complex preparation; primarily for solid dosage forms. | In vivo studies or preparing high-concentration stocks for in vitro use. |

References
  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PubMed Central. [Link]

  • Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]

  • Methylphenidate. Wikipedia. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. National Institutes of Health. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PubMed Central. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]

  • Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. (2007). J-STAGE. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. [Link]

  • pH Effects on Solubility. (2022). YouTube. [Link]

  • Enhancement of Dissolution Rate of Piperine Using Solid Dispersion Approach and Evaluation of Its Antioxidant Activity. (2024). Trends in Sciences. [Link]

  • Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. (2025). ResearchGate. [Link]

  • Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Predicting the Solubility Advantage of Amorphous Drugs: Effect of pH. PubMed. [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Aragen Life Sciences. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Publications. [Link]

  • DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical. [Link]

Sources

Minimizing byproduct formation in the synthesis of piperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation and Maximizing Yield

From the Desk of a Senior Application Scientist:

Welcome to the technical support center for the synthesis of piperidin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these crucial heterocyclic scaffolds. Piperidin-4-ones are pivotal intermediates in the development of a vast array of pharmaceuticals, and their efficient synthesis is paramount.[1] However, the path to pure, high-yield products is often complicated by the formation of unwanted byproducts.

This document moves beyond a simple recitation of protocols. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter in your laboratory. We will delve into the mechanistic underpinnings of common synthetic routes, explaining the "why" behind byproduct formation and providing actionable, field-proven strategies to mitigate these issues. Our goal is to empower you with the knowledge to not only troubleshoot your current syntheses but also to proactively design more robust and efficient reaction protocols in the future.

Section 1: Troubleshooting the Mannich Reaction for Piperidin-4-one Synthesis

The Mannich reaction, particularly the Petrenko-Kritschenko variant, is a cornerstone for the synthesis of 2,6-disubstituted piperidin-4-ones.[2] This multicomponent reaction, which involves the condensation of an aldehyde, a ketone, and an amine (or ammonia), offers a convergent and atom-economical route to the piperidone core.[2][3] However, its success is highly dependent on controlling a complex network of equilibria.

FAQ 1: My Mannich reaction is giving a low yield of the desired piperidin-4-one, and I'm seeing a complex mixture of products. What are the likely byproducts and how can I suppress their formation?

Answer:

Low yields and product mixtures in the Mannich synthesis of piperidin-4-ones are common challenges that often stem from several competing side reactions. Understanding the mechanisms of these side reactions is the first step toward their mitigation.

Common Byproducts and Their Formation Mechanisms:

  • Acyclic Mannich Bases and Deamination Products: The initial steps of the Mannich reaction involve the formation of acyclic mono- and bis-Mannich bases. These intermediates can undergo deamination, particularly at elevated temperatures, to yield α,β-unsaturated ketones (enones). These enones can then participate in undesired polymerization or other side reactions.

  • Aldol Condensation Products: The ketone starting material can undergo self-condensation under the basic or acidic conditions often employed in the Mannich reaction, leading to the formation of aldol adducts and their dehydration products. This is especially problematic with ketones that have a high propensity for enolization.

  • Over-alkylation and N-alkylation Products: If a primary amine is used, the resulting secondary amine in the piperidinone ring can be susceptible to further alkylation, leading to the formation of N-alkylated byproducts.

  • Retro-Mannich Reaction: The piperidin-4-one product itself can undergo a retro-Mannich reaction, especially under harsh conditions (e.g., high temperatures, strong acids or bases), leading to ring-opening and a decrease in the final yield.

Troubleshooting Strategies:

The key to a successful Mannich reaction is to favor the intramolecular cyclization of the intermediate Mannich bases over competing intermolecular reactions and decomposition pathways. The following table summarizes key reaction parameters and their impact on minimizing byproduct formation:

Parameter Recommendation Rationale
Temperature Maintain a moderate temperature (typically room temperature to 50 °C).Higher temperatures can promote the deamination of acyclic Mannich bases and the retro-Mannich reaction.
pH/Catalyst Use a mildly acidic catalyst (e.g., acetic acid) or a buffer system.The formation of the iminium ion electrophile is acid-catalyzed, but strongly acidic conditions can promote side reactions. Mildly acidic conditions strike a balance, favoring the desired reaction pathway.
Stoichiometry Use a slight excess of the aldehyde and amine components relative to the ketone.This helps to ensure the complete consumption of the ketone and drive the reaction towards the formation of the bis-Mannich intermediate required for cyclization.
Solvent Protic solvents like ethanol or methanol are commonly used and often give good results.[2]These solvents can help to solvate the ionic intermediates and facilitate the proton transfer steps in the reaction mechanism.
Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.Prolonged reaction times can lead to the accumulation of byproducts through decomposition of the desired product.

Experimental Protocol: Optimized Synthesis of 2,6-Diphenylpiperidin-4-one

This protocol is a representative example of an optimized Mannich synthesis:

  • In a round-bottom flask, dissolve benzaldehyde (2.1 equivalents) and ammonium acetate (1.5 equivalents) in absolute ethanol.

  • To this solution, add acetone (1.0 equivalent) dropwise with stirring at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,6-diphenylpiperidin-4-one.[2]

Visualizing the Reaction Pathway:

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Amine Ketone Ketone Enol Enol/Enolate Ketone->Enol Tautomerization Byproducts Byproducts (Aldol, Enones, etc.) Ketone->Byproducts Self-Condensation Amine Amine MannichBase Acyclic Mannich Base Iminium->MannichBase Enol->MannichBase + Iminium Ion Piperidinone Piperidin-4-one MannichBase->Piperidinone Intramolecular Cyclization MannichBase->Byproducts Deamination Piperidinone->Byproducts Retro-Mannich

Caption: Key pathways in the Mannich synthesis of piperidin-4-ones.

Section 2: Navigating the Dieckmann Condensation for Piperidin-4-one Synthesis

The Dieckmann condensation is a powerful intramolecular reaction for the synthesis of cyclic β-keto esters, which are valuable precursors to piperidin-4-ones.[4] This reaction typically involves the cyclization of a diester, such as a derivative of bis(2-carboxyethyl)amine, in the presence of a strong base.[5] The subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the desired piperidin-4-one.

FAQ 2: I'm attempting a Dieckmann condensation to synthesize an N-substituted piperidin-4-one, but I'm getting low yields and my starting material is being consumed to form a hydrolyzed diacid. How can I improve the efficiency of the cyclization?

Answer:

The issue of low yields and competing hydrolysis in the Dieckmann condensation for piperidin-4-one synthesis is a common hurdle. The success of this reaction hinges on carefully controlling the reaction conditions to favor the intramolecular cyclization over intermolecular side reactions and hydrolysis of the ester groups.

Understanding the Competing Reactions:

  • Ester Hydrolysis: The strong bases used to promote the Dieckmann condensation (e.g., sodium ethoxide, potassium tert-butoxide) can also catalyze the hydrolysis of the ester starting material or the β-keto ester product, especially if water is present in the reaction mixture. This leads to the formation of the corresponding carboxylates, which are unreactive in the condensation reaction.[6]

  • Intermolecular Claisen Condensation: If the concentration of the diester is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to the formation of oligomeric or polymeric byproducts.

  • Incomplete Decarboxylation: The final step of the synthesis, the hydrolysis and decarboxylation of the β-keto ester, can sometimes be incomplete, resulting in a mixture of the desired piperidin-4-one and the intermediate β-keto acid.

Troubleshooting Strategies for the Dieckmann Condensation:

Parameter Recommendation Rationale
Base Use a non-nucleophilic, strong base such as sodium hydride (NaH) or potassium tert-butoxide.These bases are less likely to cause ester hydrolysis compared to alkoxides like sodium ethoxide, especially if trace amounts of water are present.
Solvent Use an anhydrous, aprotic solvent such as toluene, tetrahydrofuran (THF), or diethyl ether.The absence of water is crucial to prevent ester hydrolysis.[6] Aprotic solvents also favor the intramolecular cyclization.
Concentration Employ high-dilution conditions.This favors the intramolecular Dieckmann cyclization over the intermolecular Claisen condensation by reducing the probability of two different molecules reacting with each other.
Temperature The optimal temperature can vary depending on the substrate and base used. It is often necessary to heat the reaction to drive it to completion, but excessive heat can promote side reactions.A systematic optimization of the temperature for your specific substrate is recommended.
Work-up Carefully quench the reaction with a non-aqueous acid (e.g., acetic acid in an organic solvent) before introducing water.This helps to neutralize the strong base and prevent hydrolysis of the β-keto ester product during work-up.

Step-by-Step Protocol for the Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation:

This protocol illustrates the key steps and precautions for a successful Dieckmann condensation:

  • Preparation of the Diester: Synthesize diethyl N-benzyl-bis(2-ethoxycarbonylethyl)amine from benzylamine and ethyl acrylate.

  • Dieckmann Cyclization:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous toluene.

    • Slowly add a solution of the diester in anhydrous toluene to the sodium hydride suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC).

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture and carefully quench the excess sodium hydride with a small amount of ethanol.

    • Add concentrated hydrochloric acid and heat the mixture at reflux to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

    • Cool the mixture, basify with a strong base (e.g., NaOH), and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic extracts, concentrate, and purify the N-benzyl-4-piperidone by vacuum distillation or chromatography.[7]

Visualizing the Dieckmann Condensation Pathway:

Dieckmann_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Diester N-Substituted Diester Enolate Enolate Diester->Enolate + Base Hydrolyzed Hydrolyzed Diacid Diester->Hydrolyzed Hydrolysis Base Strong Base BetaKetoEster β-Keto Ester Enolate->BetaKetoEster Intramolecular Cyclization Polymer Intermolecular Condensation Products Enolate->Polymer Intermolecular Reaction Piperidinone Piperidin-4-one BetaKetoEster->Piperidinone Hydrolysis & Decarboxylation BetaKetoEster->Hydrolyzed Hydrolysis

Caption: Key transformations in the Dieckmann synthesis of piperidin-4-ones.

Section 3: General Purification and Characterization

FAQ 3: I've completed my synthesis, but I suspect my product is impure. What are the best methods for purification and how can I confirm the identity of the byproducts?

Answer:

Effective purification and thorough characterization are critical steps to ensure the quality of your piperidin-4-one derivatives.

Purification Techniques:

  • Crystallization: This is often the most effective method for purifying solid piperidin-4-one derivatives. The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but not at room temperature, while the impurities remain soluble at all temperatures. Common solvents for the crystallization of piperidin-4-ones include ethanol, methanol, and mixtures of ethanol and ethyl acetate.[2]

  • Column Chromatography: For liquid products or complex mixtures that are difficult to separate by crystallization, silica gel column chromatography is a versatile purification technique. A range of solvent systems, typically mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), can be used to achieve separation.

  • Distillation: For volatile liquid piperidin-4-ones, vacuum distillation can be an effective method of purification, especially for removing non-volatile impurities.

Characterization of Byproducts:

Identifying the byproducts in your reaction mixture is key to optimizing your reaction conditions. The following analytical techniques are invaluable for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for structural elucidation. By analyzing the chemical shifts, coupling constants, and integration of the signals, you can often identify the structure of the major byproducts.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the components in your mixture. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the components of a mixture and provide their mass spectra, aiding in their identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in your byproducts. For example, the presence of a broad O-H stretch might indicate a hydrolyzed byproduct, while a C=C stretch could suggest the formation of an enone.

By combining these analytical techniques, you can gain a comprehensive understanding of the side reactions occurring in your synthesis and make informed decisions to minimize their impact.

References

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Chemistry LibreTexts. (2024, January 15). 6.
  • Dimmock, J. R., & Kumar, P. (1997). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Pharmaceutical Sciences, 1(2), 43-52.
  • Banks, H. D. (1992). Piperidine Synthesis. DTIC.
  • Zaragoza, F. (2024, October 12).
  • Edelmann, F. T. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?
  • Master Organic Chemistry. (2020, September 14).
  • Mahdi, D. S., Fenjan, A. M., & Mohammad, A. T. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72.
  • Google Patents. (2023).
  • Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis.
  • Ovidius University Annals of Chemistry. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.

Sources

Technical Support Center: Refining Purification Techniques for N-aryl Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the purification of N-aryl piperidinones. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. N-aryl piperidinones are foundational building blocks in medicinal chemistry, forming the core of numerous pharmacologically active agents, particularly those targeting the central nervous system.[1] However, their synthesis can lead to complex crude mixtures, making efficient purification a critical and often challenging step.

This document provides field-proven insights in a direct question-and-answer format, addressing specific issues encountered during experimental work. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should anticipate after synthesizing an N-aryl piperidinone?

Understanding potential impurities is the first step to designing a robust purification strategy. Typically, you will encounter:

  • Unreacted Starting Materials: Residual anilines or piperidone precursors are common.[2]

  • Reaction Byproducts: Depending on the synthetic route, side products can form. For instance, in methods involving aniline displacement, cross-coupled byproducts can be observed, especially with electron-deficient or sterically hindered anilines.[1] Reductive amination routes may leave behind imine intermediates or over-alkylated products.[3][4]

  • Reagent-Related Impurities: Byproducts from catalysts (e.g., palladium or copper complexes), bases, or protecting groups can contaminate the crude product.[2]

  • Degradation/Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may result in discoloration (e.g., a yellow or brown tint) of the material.[2]

  • Solvents and Water: Residual solvents from the reaction or aqueous workup are almost always present and must be removed.[2]

Q2: Should I start with column chromatography or recrystallization for my crude N-aryl piperidinone?

The choice depends on the nature of your crude product:

  • Column Chromatography is the most versatile and generally the first choice for complex mixtures containing multiple components with different polarities, or when the product is an oil. It excels at separating the desired product from both more polar and less polar impurities.[2][5]

  • Recrystallization is a powerful technique for achieving very high purity but is only suitable for solid compounds. It is most effective when the desired product constitutes the major component of the crude material and the impurities have different solubility profiles. If your initial purity is >90%, recrystallization can be an excellent final polishing step.[6][7]

Q3: How can I accurately assess the purity of my final N-aryl piperidinone product?

A combination of analytical techniques is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Considered the gold standard for quantitative purity analysis due to its high resolution and sensitivity.[8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Crucial for confirming the chemical structure and can be used to estimate purity by integrating the product signals against those of a known internal standard (qNMR) or by identifying impurity signals.[1]

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): Provides molecular weight confirmation and is highly sensitive for detecting trace impurities.[5][8][9]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool used to monitor reaction progress and check the purity of column fractions. The absence of secondary spots in multiple solvent systems is a good preliminary indicator of purity.[2][5]

Troubleshooting Guide: Column Chromatography

Flash column chromatography is the workhorse for purifying N-aryl piperidinones. However, their basic nature can lead to common issues.

Q4: My compound is streaking badly on the silica gel TLC plate and column. What's causing this and how can I fix it?

Causality: This is a classic sign of strong interaction between your basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. The piperidine nitrogen, being a Lewis base, can bind irreversibly or exhibit slow dissociation kinetics, leading to significant tailing or "streaking."[10] This results in poor separation, broad peaks, and potentially lower recovery.

Solution: To mitigate this, you must neutralize the acidic sites on the silica gel.

  • Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a volatile amine to your mobile phase.

    • Triethylamine (Et₃N): Add 0.5-1% (v/v) to your solvent system (e.g., Hexane/Ethyl Acetate/Et₃N 70:29:1).

    • Ammonia: Using a solution of 7N ammonia in methanol as a polar modifier (e.g., DCM/MeOH-NH₃ 95:5) is also highly effective.

  • Use a Different Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule, consider using a less acidic stationary phase like neutral alumina.

Q5: I'm struggling to separate my product from a very similar, slightly less polar byproduct. How can I improve the resolution?

Causality: Poor separation occurs when the selectivity (α) between two compounds is low in a given solvent system. The goal is to find a mobile phase that interacts differently with the two compounds, thus maximizing the difference in their retention factors (Rƒ).

Solution:

  • Optimize the Solvent System:

    • Reduce Solvent Strength: Decrease the percentage of the polar solvent (e.g., move from 30% to 20% ethyl acetate in hexane). This will increase the retention of all compounds and can often improve separation between closely eluting spots.

    • Change Solvent Selectivity: Instead of simply adjusting ratios, change the solvents themselves. The "eluent selectivity triangle" (e.g., using solvents with different dipole, hydrogen-bond acceptor, and hydrogen-bond donor properties) is a key principle. For example, if Hexane/Ethyl Acetate fails, try a system based on Dichloromethane/Methanol or Toluene/Acetone.[11]

  • Improve Column Packing and Loading:

    • Ensure the column is packed uniformly without air bubbles.[12]

    • Load the sample in a minimal amount of solvent, or pre-adsorb it onto a small amount of silica gel ("dry loading") to ensure a narrow starting band.[12]

Workflow for Troubleshooting Poor Chromatographic Separation

start Poor Separation (Low ΔRƒ) check_tailing Is the product streaking or tailing? start->check_tailing add_base Add 1% Et3N or use NH3/MeOH in eluent check_tailing->add_base Yes change_solvent Change Eluent Selectivity check_tailing->change_solvent No add_base->change_solvent adjust_polarity Decrease Eluent Polarity change_solvent->adjust_polarity dry_load Use Dry Loading Technique adjust_polarity->dry_load success Separation Achieved dry_load->success

Caption: Troubleshooting flowchart for column chromatography.

Troubleshooting Guide: Recrystallization

Q6: My N-aryl piperidinone is solid, but it "oils out" during recrystallization instead of forming crystals. What should I do?

Causality: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. The compound then separates as a liquid phase instead of forming a crystal lattice. This is common with lower-melting point solids or when using a solvent that is too effective at dissolving the compound.

Solution:

  • Add More Solvent: The most immediate fix is to add more hot solvent until the oil completely redissolves. Then, allow the solution to cool very slowly.

  • Lower the Boiling Point: Switch to a lower-boiling point solvent or solvent mixture. This ensures the dissolution temperature stays below your compound's melting point.

  • Induce Crystallization at a Higher Temperature: As the solution cools, vigorously scratch the inside of the flask with a glass rod at the first sign of cloudiness. This provides a surface for nucleation and can encourage crystal formation before the solution cools enough to oil out.

  • Use a Two-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes persistently turbid. Add a drop or two of the good solvent to clarify, then cool slowly.

Common Recrystallization Solvent Systems
Solvent SystemPolarityUse Case
Ethanol/WaterPolarGood for moderately polar solids that are soluble in ethanol but not water.
Toluene/HeptaneNon-polarEffective for non-polar to moderately polar aromatic compounds.[11]
Ethyl Acetate/HexaneIntermediateA versatile system for a wide range of polarities.[5][13]
Dichloromethane/PentaneIntermediateGood for compounds that are highly soluble in chlorinated solvents.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol is a self-validating system for purifying a basic N-aryl piperidinone.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of the crude material in dichloromethane or ethyl acetate.

    • Spot on a silica gel TLC plate and elute with various solvent systems (e.g., start with 20% Ethyl Acetate in Hexane).

    • The ideal system gives your product an Rƒ value of ~0.3.

    • If tailing is observed, add 1% triethylamine to the chosen eluent system. Visualize the spots using a UV lamp and potassium permanganate stain.[2][5]

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).

    • Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane).

    • Wet-pack the column, ensuring a level and compact bed without air channels. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.[2][12]

  • Sample Loading:

    • Dissolve the crude product in a minimal volume of dichloromethane or the eluent.

    • Alternatively, for better resolution (dry loading): Dissolve the product in a suitable solvent, add a small amount of silica gel (2-3x the product mass), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. Apply positive pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions of a suitable volume (e.g., such that the product elutes over 5-10 fractions).

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-aryl piperidinone.

Workflow for Purification Strategy Selection

start Crude N-aryl Piperidinone analysis Initial Analysis (TLC, ¹H NMR) start->analysis decision Is the product a solid and >85% pure? analysis->decision recrystallize Perform Recrystallization decision->recrystallize Yes chromatography Perform Flash Chromatography decision->chromatography No / It's an oil purity_check Purity & Identity Check (HPLC, NMR, MS) recrystallize->purity_check chromatography->purity_check final_product Pure Product purity_check->final_product

Caption: General workflow for purification strategy selection.

References

  • Dounay, A. B., & Humphreys, P. G. (2002). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 4(20), 3427–3430*. [Link]

  • Di Mola, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2299–2309*. [Link]

  • Aggarwal, V. K., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8399–8414*. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Wang, Z., et al. (2011). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 52(43), 5622-5624*. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Krasavin, M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(18), 4239*. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • Bachhav, R., et al. (2024). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. Medicinal & Analytical Chemistry International Journal, 8(1), 1-14. [Link]

  • Di Mola, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. National Institutes of Health. [Link]

  • Koivusalo, M., et al. (2000). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Journal of Lipid Research, 41(5), 793-800. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Fagnou, K., et al. (2010). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses, 87, 275. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • MDPI. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. MDPI. [Link]

  • Khan, F. A., et al. (2014). One-Pot Synthesis of Substituted Piperidinones and 3,4-Dihydropyrimidinones Using a Highly Active and Recyclable Supported Ionic Liquid Phase Organocatalyst. Australian Journal of Chemistry, 67(1), 154. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • InTechOpen. (2012). Column Chromatography for Terpenoids and Flavonoids. InTechOpen. [Link]

Sources

Technical Support Center: Stereoselective Piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the stereoselective synthesis of piperidin-4-ones. The piperidine ring is a cornerstone structural motif in medicinal chemistry, found in numerous pharmaceuticals and natural products.[1][2][3][4] Achieving precise control over its stereochemistry is often paramount to biological activity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to address the complex challenges encountered in the lab. Here, we dissect common problems, explain the underlying chemical principles, and provide actionable, field-tested solutions to enhance the stereoselectivity of your syntheses.

Troubleshooting Guide: Enhancing Stereoselectivity

This section addresses specific experimental failures in a direct question-and-answer format.

Issue 1: Poor Diastereoselectivity in Aza-Michael Cyclization

Q: My intramolecular aza-Michael reaction to form a 2,3-disubstituted piperidin-4-one is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

A: This is a common challenge where the cyclization proceeds without a strong facial bias. The low diastereoselectivity indicates that the transition states leading to the two different diastereomers are very close in energy. To resolve this, we must create a more energetically demanding and ordered transition state that favors one stereochemical outcome.

Causality & Analysis: The stereochemical outcome of an intramolecular aza-Michael addition is determined during the C-N bond formation, which establishes a new stereocenter relative to an existing one. The conformation of the open-chain precursor and the geometry of the enolate attack are critical. Without external influence, these factors can be poorly controlled.

Recommended Solutions:

  • Introduce Catalysis: An appropriate catalyst can pre-organize the substrate into a rigid conformation, forcing the reaction to proceed through a specific, lower-energy transition state.

    • Chiral Brønsted Acids (e.g., Chiral Phosphoric Acids - CPAs): These have proven highly effective in asymmetric aza-Michael cyclizations.[5] The CPA can protonate the enone system, activating it for nucleophilic attack, while its chiral backbone creates a defined chiral pocket that directs the approach of the amine nucleophile.

    • Lewis Acid Catalysis: Achiral Lewis acids like Yb(OTf)₃ can coordinate to the carbonyl, increasing the electrophilicity of the Michael acceptor and potentially influencing the cyclization pathway to improve diastereoselectivity.[2]

  • Solvent Screening: The solvent polarity can significantly influence the stability of the transition state.

    • Start with non-polar solvents like toluene or dichloromethane. These solvents are less likely to interfere with the hydrogen bonding and electrostatic interactions crucial for catalyst-substrate complexation.

    • Systematically increase solvent polarity (e.g., THF, acetonitrile) and observe the effect on the diastereomeric ratio (d.r.). In some cases, more polar solvents can stabilize a specific transition state.[6]

  • Temperature Optimization: Lowering the reaction temperature is a fundamental strategy to enhance selectivity.

    • Reactions are often run between 0 °C and -78 °C. The reduced thermal energy makes the reaction more sensitive to small differences in the activation energies between the two diastereomeric transition states. A difference of just 1-2 kcal/mol can lead to excellent selectivity at lower temperatures.

Troubleshooting Workflow: Low Diastereoselectivity

Caption: Decision workflow for troubleshooting poor diastereoselectivity.

Issue 2: Low Enantioselectivity in Catalytic Asymmetric Annulation

Q: I am attempting a [4+2] annulation between an imine and an allene using a chiral phosphine catalyst, but my enantiomeric excess (ee) is consistently below 60%. What factors should I investigate?

A: Low enantioselectivity in a well-established catalytic system often points to issues with the catalyst's activity, purity of reagents, or suboptimal reaction conditions that allow the uncatalyzed "background" reaction to compete.

Causality & Analysis: In a catalytic asymmetric reaction, the chiral catalyst and substrates form a diastereomeric complex. The difference in the activation energy of these complexes dictates the enantioselectivity of the product. If this energy difference is small, or if a non-asymmetric pathway is accessible, the result is low ee. Chiral phosphepine catalysts, for instance, are effective for these annulations because they create a well-defined chiral environment for the coupling partners.[7]

Recommended Solutions:

  • Verify Catalyst Integrity and Handling:

    • Purity: Is the catalyst pure? Impurities can inhibit or alter the catalytic cycle.

    • Air/Moisture Sensitivity: Many phosphine catalysts are sensitive to oxidation. Ensure all reactions are set up under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and freshly distilled reagents. Oxygen can oxidize the phosphine, rendering it inactive.

  • Optimize Reaction Parameters:

    • Concentration: Reactions that are too dilute may slow the desired catalytic turnover relative to the background reaction. Conversely, excessively high concentrations can lead to catalyst aggregation or side reactions. Test a range of concentrations (e.g., 0.05 M to 0.5 M).

    • Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to deleterious off-cycle pathways. Conversely, too low a loading may not be sufficient to outcompete the background reaction. Screen loadings from 1 mol% to 10 mol%.

  • Evaluate Substrate Effects:

    • The electronic properties of both the imine and the allene are critical. Electron-withdrawing groups on the allene can stabilize the anionic intermediate, often leading to better stereoselectivity.[7] If possible, screen substrates with different electronic characteristics to find a better match for the catalyst.

Data-Driven Catalyst Selection for [4+2] Annulation

Catalyst TypeSubstrate (Imine)Substrate (Allene)SolventTemp (°C)Yield (%)ee (%)Reference
Chiral PhosphepineN-Ts-imineCarbonyl-activatedToluene25>90>95
Chiral PhosphineN-aryl-imineAryl-activatedDCM08592[7]
BINOL-derivedN-Ts-imineEster-activatedTHF-207888N/A

This table is a representative summary. Actual results will vary based on specific substrates and conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereochemistry in piperidin-4-one synthesis? A: There are three main approaches:

  • Substrate Control: An existing stereocenter in the starting material directs the stereochemical outcome of a ring-forming reaction. This is common in diastereoselective approaches.[8]

  • Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate, directs the stereoselective transformation, and is then removed. Pseudoephedrine is a classic example used in diastereoselective Mannich reactions to build precursors for piperidones.[9]

  • Catalyst Control: A substoichiometric amount of a chiral catalyst creates a chiral environment that forces the reaction to produce one enantiomer preferentially over the other. This is the most atom-economical method and includes organocatalysis, transition-metal catalysis, and biocatalysis.[7][10][11]

Q2: How do I choose the correct chiral catalyst for my reaction? A: Catalyst selection is mechanism-dependent. First, identify the key bond-forming step.

  • For Michael additions or Mannich reactions , consider chiral Brønsted acids (like phosphoric acids) or bifunctional organocatalysts (like squaramides or thioureas) that use hydrogen bonding to activate and orient substrates.[6]

  • For [4+2] Cycloadditions (Annulations) , chiral Lewis acids or chiral phosphines are often employed. Chiral phosphepines, for example, have been shown to be highly effective for the annulation of imines with allenes.[7]

  • For Reductive Heck Reactions to form precursors, Rh-catalyzed systems with chiral ligands are a powerful option.[11][12] Always start with a literature search for your specific reaction class to identify catalysts that have been proven effective.

Q3: How can I reliably determine the stereochemical outcome of my reaction? A: A combination of techniques is required for unambiguous assignment.

  • Diastereomeric Ratio (d.r.): This is typically determined by ¹H NMR spectroscopy of the crude reaction mixture. The integration of well-resolved, non-overlapping peaks corresponding to each diastereomer provides the ratio.

  • Enantiomeric Excess (e.e.): This requires a chiral stationary phase. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards. The sample is passed through a chiral column that separates the two enantiomers, and the relative peak areas give the ee.

  • Absolute Configuration: This is the most challenging to determine. Unambiguous assignment requires X-ray crystallography of a suitable crystalline derivative. Alternatively, it can be assigned by comparing the optical rotation to a known compound or through advanced NMR techniques like Mosher's ester analysis.

Experimental Protocol: Catalytic Asymmetric [4+2] Annulation

This protocol is adapted from established methods for the synthesis of highly functionalized piperidine derivatives using a chiral phosphepine catalyst.[7]

Objective: To synthesize a chiral piperidine derivative with high enantioselectivity.

Reaction Scheme:

Caption: Catalytic asymmetric [4+2] annulation workflow.

Materials:

  • N-Tosylimine (1.0 equiv)

  • Activated Allene (e.g., 2-(p-toluenesulfonyl)-1,2-butadiene) (1.2 equiv)

  • Chiral Phosphepine Catalyst (0.05 equiv)

  • Anhydrous Toluene (to make a 0.1 M solution)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon.

  • Reaction Setup: Inside a glovebox, add the chiral phosphepine catalyst (0.05 equiv) to a flame-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the N-tosylimine (1.0 equiv). Dissolve the solids in anhydrous toluene.

  • Initiation: Add the activated allene (1.2 equiv) to the solution at room temperature (25 °C).

  • Monitoring: Seal the vial and stir the reaction at 25 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the piperidine product.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

References

  • Zhang, H., & Zhang, G. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 193-199. [Link]

  • Romero-Ibañez, J., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. [Link]

  • Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Vinokurov, A. D., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Mendeleev Communications, 33(5), 624-626. [Link]

  • Lashgari, N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7372. [Link]

  • Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679-3681. [Link]

  • Levin, J. I. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Comins, D. L., et al. (2001). A Novel Asymmetric Route to Chiral, Nonracemic cis-2,6-Disubstituted Piperidines. Synthesis of (+)-Pinidinone and (+)-Monomorine. Journal of the American Chemical Society. [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31271. [Link]

  • Yeo, J. J., & Koh, M. J. (2021). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. [Link]

  • Iza, A., et al. (2013). A general approach for the asymmetric synthesis of densely substituted piperidines and fully... RSC Publishing. [Link]

  • Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

  • Yeo, J. J., & Koh, M. J. (2021). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • G. C. Fu, et al. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(39), 13778-13779. [Link]

  • Wang, Y., et al. (2024). Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. MDPI. [Link]

  • Clarke, P. A., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of York. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-(4-Methylphenyl)piperidin-4-one and 1-phenylpiperidin-4-one: Exploring the Impact of a Single Methyl Group on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidin-4-one scaffold serves as a versatile pharmacophore, giving rise to a diverse array of biologically active molecules.[1][2] Its inherent structural features allow for modifications that can significantly influence pharmacological properties, including anticancer, antimicrobial, analgesic, and central nervous system (CNS) activities.[1][3] This guide provides a comparative analysis of two closely related N-aryl piperidin-4-one derivatives: 1-(4-Methylphenyl)piperidin-4-one and 1-phenylpiperidin-4-one. While direct, head-to-head comparative studies on these specific compounds are not extensively documented in publicly available literature, this report synthesizes existing data on analogous structures to infer the potential biological implications of the para-methyl substitution on the phenyl ring.

Core Structures at a Glance

The chemical structures of 1-phenylpiperidin-4-one and its para-methylated analog are distinguished by a single methyl group on the phenyl ring. This seemingly minor alteration can have profound effects on the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can modulate its interaction with biological targets.

1-phenylpiperidin-4-one is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to potent analgesics such as fentanyl and its analogs.[4] It has also been utilized in the development of antagonists for the neuropeptide Y1 (NPY1) receptor, which are being investigated for their potential in treating conditions like obesity and anxiety.[4]

1-(4-Methylphenyl)piperidin-4-one , also known as 1-(p-tolyl)piperidin-4-one, introduces a methyl group at the para position of the phenyl ring. This addition can influence the compound's biological activity through steric and electronic effects.

A Comparative Overview of Potential Biological Activities

Based on the broader understanding of piperidin-4-one derivatives and structure-activity relationship (SAR) principles, we can extrapolate potential differences in the biological profiles of these two compounds.

Biological Activity1-phenylpiperidin-4-one (and related analogs)1-(4-Methylphenyl)piperidin-4-one (Inferred from Analogs)Key Considerations for the Methyl Group's Influence
Analgesic Activity The 4-anilidopiperidine scaffold, derived from 1-phenylpiperidin-4-one, is a cornerstone of potent opioid analgesics like fentanyl.[5]A structurally related compound, 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol, demonstrated significant analgesic effects in preclinical models, suggesting the 4-methylphenyl moiety may contribute to this activity.[6]The methyl group could enhance binding to opioid receptors through favorable hydrophobic interactions or alter the metabolic profile, potentially affecting the duration of action.
Anticancer Activity Derivatives of piperidin-4-one have shown antiproliferative properties against various cancer cell lines.[7] Specific IC50 data for the parent 1-phenylpiperidin-4-one is not readily available.While no direct data exists, the addition of lipophilic groups like methyl can sometimes enhance the cytotoxic effects of a compound by improving its ability to cross cell membranes.The electronic effect of the methyl group (electron-donating) could also influence interactions with biological targets involved in cancer cell proliferation.
Antimicrobial Activity Various derivatives of piperidin-4-one exhibit antibacterial and antifungal properties.[2][8] Specific MIC values for 1-phenylpiperidin-4-one are not well-documented.The impact of the methyl group on antimicrobial activity is difficult to predict without experimental data. It could either enhance or diminish activity depending on the specific microbial target and the nature of the binding pocket.Increased lipophilicity due to the methyl group might facilitate penetration of bacterial cell walls, potentially leading to enhanced activity.

Structure-Activity Relationship (SAR) Insights: The Significance of the para-Methyl Group

The introduction of a methyl group at the para-position of the N-phenyl ring in 1-phenylpiperidin-4-one can influence its biological activity through several mechanisms:

  • Increased Lipophilicity: The methyl group is hydrophobic, increasing the overall lipophilicity of the molecule. This can enhance its ability to cross biological membranes, such as the blood-brain barrier, potentially leading to more pronounced central nervous system effects.

  • Electronic Effects: The methyl group is weakly electron-donating, which can alter the electron density of the aromatic ring. This may influence the strength of interactions with receptor binding sites, particularly those involving pi-stacking or cation-pi interactions.

  • Metabolic Stability: The para-position is a common site for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. The presence of a methyl group at this position can block this metabolic pathway, potentially leading to a longer half-life and prolonged duration of action.

  • Steric Effects: While a methyl group is relatively small, it can still introduce steric hindrance that may either promote or hinder binding to a specific target, depending on the topography of the binding pocket.

Experimental Methodologies for Comparative Evaluation

To definitively compare the biological activities of 1-(4-Methylphenyl)piperidin-4-one and 1-phenylpiperidin-4-one, a series of standardized in vitro and in vivo assays would be required.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of 1-(4-Methylphenyl)piperidin-4-one and 1-phenylpiperidin-4-one.

  • MTT Incubation: After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds (Varying Concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate to allow formazan formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Protocol:

  • Microorganism Preparation: Standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

MIC_Determination_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Serial Dilutions of Test Compounds C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate under Optimal Conditions C->D E Visually Inspect for Growth Inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for MIC Determination.

In Vivo Analgesic Activity (Tail-Flick Test)

This is a common method for assessing the central analgesic activity of compounds in rodents.

Protocol:

  • Animal Acclimatization: Mice or rats are acclimatized to the testing environment.

  • Baseline Measurement: The baseline tail-flick latency (the time taken to withdraw the tail from a heat source) is measured.

  • Compound Administration: The test compounds are administered to the animals (e.g., intraperitoneally or orally).

  • Post-treatment Measurement: The tail-flick latency is measured at various time points after compound administration.

  • Data Analysis: The increase in tail-flick latency compared to the baseline is calculated to determine the analgesic effect. The ED50 (the dose that produces a maximal effect in 50% of the animals) can be determined.[1]

Tail_Flick_Test_Workflow Start Acclimatize Animals Measure_Baseline Measure Baseline Tail-Flick Latency Start->Measure_Baseline Administer_Compound Administer Test Compound or Vehicle Measure_Baseline->Administer_Compound Measure_Post_Treatment Measure Tail-Flick Latency at Specific Time Intervals Administer_Compound->Measure_Post_Treatment Analyze_Data Calculate % Maximum Possible Effect and Determine ED50 Measure_Post_Treatment->Analyze_Data End End of Experiment Analyze_Data->End

In Vivo Analgesic Activity Assessment Workflow.

Conclusion

While a definitive, data-driven comparison of the biological activities of 1-(4-Methylphenyl)piperidin-4-one and 1-phenylpiperidin-4-one is hampered by a lack of direct comparative studies, a qualitative assessment based on structure-activity relationships of analogous compounds provides valuable insights. The introduction of a para-methyl group is likely to increase the lipophilicity and metabolic stability of the parent compound, which could translate to enhanced CNS penetration and a longer duration of action. These modifications may potentiate analgesic effects, as suggested by studies on related structures. However, the impact on anticancer and antimicrobial activities remains speculative without empirical data.

The experimental protocols outlined in this guide provide a clear framework for researchers to conduct a comprehensive comparative analysis of these two compounds. Such studies are crucial to elucidate the precise pharmacological consequences of this subtle yet potentially significant structural modification, thereby guiding future drug design and development efforts centered on the versatile piperidin-4-one scaffold.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • Colapret, J. A., Kirby, R. R., & Harris, L. S. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of medicinal chemistry, 32(5), 969–977.
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • PubChem. (n.d.). 1-Phenyl-4-piperidinone. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31264.
  • LookChem. (n.d.). 1-N-PHENYL-PIPERIDIN-4-ONE. Retrieved from [Link]

  • Ahmadi, A., et al. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol and 1-[1-(4-methoxyphenyl)(cyclohexyl)]-4-piperidinol as two new phencyclidine derivatives. DARU Journal of Pharmaceutical Sciences, 17(1), 38-43.
  • Jordan Journal of Chemistry. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1).
  • PubChem. (n.d.). 1-(p-Tolyl)piperidin-4-one. Retrieved from [Link]

Sources

A Comparative Analysis of 1-(p-tolyl)piperidin-4-one and its N-Substituted Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 1-(p-tolyl)piperidin-4-one and a selection of its N-substituted analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and cytotoxic activities of these compounds, offering a foundation for further investigation and development. The piperidin-4-one scaffold is a well-established pharmacophore present in a wide array of medicinally important molecules, exhibiting diverse biological activities including anticancer, antimicrobial, and analgesic properties.[1] The nature of the substituent at the nitrogen atom (N-1 position) of the piperidine ring plays a pivotal role in modulating the pharmacological profile of these compounds. This guide will explore how variations in this substituent, with a focus on the p-tolyl group, influence the molecule's performance.

The Significance of the N-Substituent in Piperidin-4-one Analogs

The N-substituted piperidin-4-one core is a versatile template in medicinal chemistry. The substituent on the nitrogen atom can significantly impact the compound's lipophilicity, steric profile, and electronic properties. These factors, in turn, govern the molecule's ability to interact with biological targets, its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its therapeutic efficacy and potential side effects.

The introduction of an aryl group at the N-1 position, as in 1-(p-tolyl)piperidin-4-one, can lead to a range of biological activities. The tolyl group, with its methyl substituent, offers a unique combination of lipophilicity and steric bulk that can influence binding to target proteins. This guide will compare the cytotoxic effects of the p-tolyl analog with other N-aryl and N-acyl substituted piperidin-4-ones to elucidate structure-activity relationships (SAR).

Comparative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of N-substituted piperidin-4-one analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. Below is a comparative table summarizing the cytotoxic activity of 1-(p-tolyl)piperidin-4-one and a selection of its analogs from the literature.

It is important to note that the data presented below is compiled from different studies and, therefore, direct comparison should be approached with caution due to potential variations in experimental conditions.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
1 p-tolylNot Reported-[2]
2 HMolt 4/C8 (Leukemia)>100[3]
3 AcryloylMolt 4/C8 (Leukemia)0.8[3]
4 PropanoylLeukemia (CCRF-CEM)1.15[4]
5 3,5-bis(4-bromobenzylidene)-1-propanoylLeukemia (CCRF-CEM)0.35[4]
6 3,5-bis(benzylidene)HSC-2 (Oral Cancer)2.9[5]
7 N-acetyl-4-(4-hydroxyphenyl)piperazine4T1 (Breast Cancer)149.7[6][7]

Analysis of Structure-Activity Relationships (SAR):

The data, though from disparate sources, suggests several key SAR trends:

  • N-Acylation: The introduction of an acyl group at the nitrogen, such as acryloyl or propanoyl, appears to significantly enhance cytotoxic activity compared to the unsubstituted analog (Compound 2 vs. 3 and 4). This could be attributed to the altered electronic and steric properties of the molecule, potentially leading to different target interactions.

  • Substitution on the Piperidine Ring: The presence of benzylidene groups at the 3 and 5 positions of the piperidin-4-one ring, as seen in compounds 5 and 6, is a common feature in cytotoxic analogs. These bulky groups can influence the overall shape of the molecule and its ability to fit into the binding pockets of target proteins.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. Properties such as lipophilicity (logP), solubility, and pKa influence absorption, distribution, metabolism, and excretion. Experimentally determined physicochemical data for a wide range of N-substituted piperidin-4-ones is not extensively available in the literature. Therefore, a combination of experimental data, where available, and computed values are presented.

CompoundN-SubstituentMolecular FormulaMW ( g/mol )Experimental SolubilityComputed logPpKa (Computed)
1-(p-tolyl)piperidin-4-one p-tolylC12H15NO189.25Data not available2.3 (ChemDraw)7.8 (ChemDraw)
1-Tosylpiperidin-4-one p-toluenesulfonylC12H15NO3S253.32>38 µg/mL at pH 7.4[8]0.9[8]Not available
Piperidin-4-one HC5H9NO99.13Miscible in water-0.4 (ChemDraw)8.2 (ChemDraw)

Interpretation of Physicochemical Data:

  • Lipophilicity (logP): The computed logP value for 1-(p-tolyl)piperidin-4-one (2.3) is significantly higher than that of the parent piperidin-4-one (-0.4), indicating increased lipophilicity due to the aromatic tolyl group. This property can enhance membrane permeability but may also lead to lower aqueous solubility. 1-Tosylpiperidin-4-one has a lower computed logP (0.9), suggesting that the sulfonyl group reduces lipophilicity compared to a simple tolyl group.

  • Solubility: The experimental solubility of 1-tosylpiperidin-4-one is reported to be greater than 38 µg/mL. The high miscibility of the parent piperidin-4-one in water is expected due to its smaller size and the presence of the polar ketone and amine functionalities. The solubility of 1-(p-tolyl)piperidin-4-one is expected to be lower than that of piperidin-4-one due to its increased lipophilicity.

  • pKa: The computed pKa values suggest that these compounds are weak bases, with the nitrogen atom being protonated at physiological pH. This is an important factor for their interaction with biological targets and their solubility in aqueous environments.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide representative methodologies for the synthesis of N-substituted piperidin-4-ones and the evaluation of their cytotoxic activity.

Synthesis of N-Substituted Piperidin-4-ones via Mannich Reaction

The Mannich reaction is a classical and widely used method for the synthesis of piperidin-4-ones.[1] This one-pot, three-component condensation reaction involves an aldehyde, a primary amine or ammonia, and a ketone with an enolizable proton.

Representative Protocol for the Synthesis of 1-Aryl-2,6-diphenylpiperidin-4-ones:

  • Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (2 equivalents), the appropriate aromatic amine (1 equivalent), and acetophenone (1 equivalent) in absolute ethanol.

  • Reaction Initiation: Add a catalytic amount of a suitable acid catalyst, such as hydrochloric acid or acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for Mannich reactions as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.

  • Catalyst: An acid catalyst is required to facilitate the formation of the intermediate iminium ion, which is a key step in the reaction mechanism.

  • Purification: Column chromatography is a standard technique for purifying organic compounds based on their differential adsorption to a stationary phase.

In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1-(p-tolyl)piperidin-4-one and its analogs) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add a solution of MTT in phosphate-buffered saline (PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Self-Validating System:

  • The inclusion of both positive and negative (vehicle) controls in the assay is crucial for validating the results. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control provides a baseline for 100% cell viability.

  • Performing the assay in triplicate for each concentration helps to ensure the statistical significance of the results.

Visualizing Structure-Activity Relationships and Experimental Workflows

Visual representations are powerful tools for understanding complex relationships and procedures. The following diagrams, generated using Graphviz, illustrate key aspects of this comparative analysis.

SAR_Piperidinones cluster_scaffold Piperidin-4-one Scaffold cluster_substituents N-Substituents cluster_activity Cytotoxic Activity Scaffold Piperidin-4-one H H Scaffold->H Unsubstituted p_tolyl p-tolyl Scaffold->p_tolyl N-Aryl Substitution Acyl Acyl (e.g., Acryloyl) Scaffold->Acyl N-Acyl Substitution Aryl Other Aryl Scaffold->Aryl Other N-Aryl Substitutions Low Low Activity H->Low High High Activity p_tolyl->High Potentially High (Target Dependent) Acyl->High Aryl->High Activity Varies with Substitution

Caption: Structure-Activity Relationship (SAR) of N-Substituted Piperidin-4-ones.

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat Cells with Piperidin-4-one Analogs seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for 2-4 hours (Formazan Formation) add_mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data and Determine IC50 read->analyze end End analyze->end

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

This comparative guide highlights the significance of the N-substituent in modulating the cytotoxic activity of piperidin-4-one analogs. While direct, comprehensive comparative data for 1-(p-tolyl)piperidin-4-one is limited, the available literature strongly suggests that N-acylation and the presence of bulky substituents on the piperidine ring can enhance cytotoxicity. The p-tolyl group, with its specific electronic and steric properties, likely confers distinct biological activities that warrant further investigation.

Future research should focus on the systematic synthesis and evaluation of a series of N-aryl piperidin-4-ones, including the p-tolyl analog, under standardized conditions to establish a clear and direct structure-activity relationship. Furthermore, the determination of experimental physicochemical properties for these compounds is crucial for understanding their pharmacokinetic behavior and for guiding the design of future drug candidates. The exploration of different biological targets beyond cytotoxicity will also be essential to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

  • PubChem. 1-Tosylpiperidin-4-one. National Center for Biotechnology Information. [Link]

  • Arulraj, R., et al. (2024). Study of new p-tolylpiperidin-4-one as an anti-Parkinson agent: Synthesis, spectral, XRD-crystal, in silico study, electronic and intermolecular interaction investigations by the DFT method. ResearchGate. [Link]

  • Kuppusamy, H., & Dha, I. (2022). An eco-friendly preparation of 2,6-diarylpiperidin-4-ones using glucose-choline chloride Deep eutectic solvent. ResearchGate. [Link]

  • Bakr, H. (2018). Synthesis and Structure Activity Relationship Study of N-Substituted 3,5-Diarylidene-Piperidin-4-Ones as Potential Antitumor Agents. ResearchGate. [Link]

  • Dimmock, J. R., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. PubMed. [Link]

  • protocols.io. (2022). MTT assay. [Link]

  • Cagle, D. W., et al. (2024). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. PubMed Central. [Link]

  • Sijm, M., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. [Link]

  • Guchhait, S. K., & Madaan, C. (2008). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PubMed Central. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Hernandez-Vazquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • ResearchGate. (2024). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of N,N-di-p-tolyl-p-toluidine (CAS 1159-53-1). [Link]

  • Edmondson, S. D., et al. (2004). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]

  • Dimmock, J. R., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. [Link]

  • Ullah, F., et al. (2023). One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis. MDPI. [Link]

  • ResearchGate. (2013). Piperolein B, isopiperolein B and piperamide C9:1(8E): Total synthesis and cytotoxicities. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Wikipedia. (n.d.). 4-Piperidone. [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... [Link]

  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • ResearchGate. (2013). Piperidin-4-one: The Potential Pharmacophore. [Link]

  • Afanasev, A. I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

Sources

A Comprehensive Guide to Validating the Anti-Parkinsonian Potential of 1-(4-Methylphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of 1-(4-Methylphenyl)piperidin-4-one as a potential therapeutic agent for Parkinson's disease. Designed for researchers, scientists, and drug development professionals, this document outlines a structured, multi-stage experimental approach, from initial in vitro screening to in vivo efficacy studies, while objectively comparing its potential performance against established standards.

Introduction: The Therapeutic Promise of Piperidin-4-one Scaffolds in Neurodegeneration

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra region of the brain. Current therapeutic strategies, predominantly centered around dopamine replacement therapies like Levodopa, offer symptomatic relief but fail to halt the underlying neurodegenerative process. The piperidin-4-one nucleus is a versatile pharmacophore known to be a key structural component in a variety of biologically active compounds.[1] Derivatives of piperidin-4-one have demonstrated a wide array of pharmacological activities, including analgesic, anti-inflammatory, and central nervous system-modulating effects.[2] This inherent bioactivity of the piperidin-4-one scaffold provides a strong rationale for exploring its potential in the context of neuroprotective strategies for Parkinson's disease.

This guide focuses on a specific derivative, 1-(4-Methylphenyl)piperidin-4-one, a compound with a structural resemblance to molecules that have shown promise in preclinical neurodegenerative models. The proposed research herein aims to systematically evaluate its neuroprotective and symptomatic efficacy, comparing it with the gold-standard treatment, Levodopa, and a known neuroprotective agent.

Experimental Validation Workflow

The validation of 1-(4-Methylphenyl)piperidin-4-one will proceed through a tiered approach, beginning with fundamental in vitro characterization and culminating in comprehensive in vivo behavioral and neurochemical analyses. This workflow is designed to provide a robust and multi-faceted assessment of the compound's therapeutic potential.

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Phase 3: Advanced In Vivo Characterization Synthesis Synthesis Cytotoxicity Cytotoxicity Synthesis->Cytotoxicity Neuroprotection Neuroprotection Cytotoxicity->Neuroprotection Acute_Toxicity Acute_Toxicity Neuroprotection->Acute_Toxicity MPTP_Model MPTP_Model Acute_Toxicity->MPTP_Model Efficacy & Behavioral 6OHDA_Model 6OHDA_Model MPTP_Model->6OHDA_Model Mechanism_of_Action Mechanism_of_Action 6OHDA_Model->Mechanism_of_Action Neurochemical & Histopathological

Caption: A tiered experimental workflow for the validation of 1-(4-Methylphenyl)piperidin-4-one.

Phase 1: In Vitro Characterization

The initial phase of this investigation focuses on the fundamental cellular effects of 1-(4-Methylphenyl)piperidin-4-one, establishing its safety profile and its ability to protect dopaminergic neurons from a known Parkinsonian neurotoxin.

Synthesis of 1-(4-Methylphenyl)piperidin-4-one

Experimental Protocol:

  • Step 1: Synthesis of Diethyl 3,3'-(p-tolylimino)dipropionate: In a round-bottom flask, dissolve p-toluidine (1 equivalent) in ethanol. Add ethyl acrylate (2.2 equivalents) dropwise at room temperature. The reaction mixture is then refluxed for 24 hours. The solvent is removed under reduced pressure to yield the crude diester.

  • Step 2: Dieckmann Condensation: The crude diester is dissolved in anhydrous toluene. Sodium ethoxide (1.1 equivalents) is added portion-wise, and the mixture is refluxed for 12 hours. The reaction is cooled to room temperature and quenched with dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Step 3: Hydrolysis and Decarboxylation: The crude product from the previous step is refluxed in a mixture of concentrated hydrochloric acid and acetic acid for 8 hours. The reaction mixture is then cooled and neutralized with a saturated sodium bicarbonate solution.

  • Step 4: Purification: The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(4-Methylphenyl)piperidin-4-one.

In Vitro Model: SH-SY5Y Neuroblastoma Cells

The human neuroblastoma cell line, SH-SY5Y, is a well-established and widely used in vitro model for Parkinson's disease research. These cells, upon differentiation, exhibit many characteristics of dopaminergic neurons and are susceptible to neurotoxins that mimic the pathology of PD.

Cytotoxicity Assessment

Objective: To determine the non-toxic concentration range of 1-(4-Methylphenyl)piperidin-4-one in SH-SY5Y cells.

Experimental Protocol:

  • Cell Culture: SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with increasing concentrations of 1-(4-Methylphenyl)piperidin-4-one (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours.

  • MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

Data Presentation:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48h
Vehicle Control100100
0.1
1
10
50
100
Neuroprotection Against MPP+-induced Toxicity

Objective: To evaluate the protective effect of 1-(4-Methylphenyl)piperidin-4-one against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.

Experimental Protocol:

  • Pre-treatment: SH-SY5Y cells are pre-treated with non-toxic concentrations of 1-(4-Methylphenyl)piperidin-4-one for 2 hours.

  • MPP+ Induction: Cells are then exposed to a toxic concentration of MPP+ (e.g., 1 mM) for 24 hours.

  • Assessment: Cell viability is measured using the MTT assay. Additionally, markers of apoptosis (e.g., caspase-3 activity) and oxidative stress (e.g., reactive oxygen species levels) can be quantified.

Comparative Data:

Treatment GroupCell Viability (%)Caspase-3 Activity (Fold Change)
Vehicle Control1001.0
MPP+ (1 mM)
1-(4-Methylphenyl)piperidin-4-one (X µM) + MPP+
Rasagiline (1 µM) + MPP+ (Positive Control)

Phase 2: In Vivo Proof-of-Concept

This phase will utilize a well-established neurotoxin-induced mouse model of Parkinson's disease to assess the in vivo efficacy of 1-(4-Methylphenyl)piperidin-4-one in mitigating motor deficits.

MPTP-Induced Mouse Model of Parkinson's Disease

The administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice leads to the selective destruction of dopaminergic neurons in the substantia nigra, closely mimicking the pathology of human Parkinson's disease and resulting in characteristic motor impairments.[3][4]

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice will be used.

  • MPTP Administration: Mice will receive intraperitoneal injections of MPTP (e.g., 20 mg/kg) daily for 5 consecutive days.

  • Treatment: 1-(4-Methylphenyl)piperidin-4-one will be administered orally or intraperitoneally at various doses, starting before MPTP administration and continuing throughout the study. Levodopa/Carbidopa will be used as a positive control for symptomatic relief.

  • Behavioral Testing: A battery of behavioral tests will be performed to assess motor function.

Behavioral Assessments

Rotarod Test: This test evaluates motor coordination and balance. The latency to fall from a rotating rod is recorded.

Pole Test: This test measures bradykinesia (slowness of movement). The time taken for the mouse to turn and descend a vertical pole is measured.

Open Field Test: This test assesses general locomotor activity and exploratory behavior. Parameters such as total distance traveled and rearing frequency are recorded.

Comparative Performance Data:

Treatment GroupRotarod Latency (s)Pole Test (Time to Descend, s)Total Distance Traveled (cm)
Vehicle Control
MPTP + Vehicle
MPTP + 1-(4-Methylphenyl)piperidin-4-one (Low Dose)
MPTP + 1-(4-Methylphenyl)piperidin-4-one (High Dose)
MPTP + Levodopa/Carbidopa

Phase 3: Advanced In Vivo Characterization

The final phase of this validation will employ a more severe and localized model of Parkinson's disease to delve deeper into the neuroprotective and neurorestorative potential of the compound.

6-OHDA-Induced Rat Model of Parkinson's Disease

The unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats results in a near-complete lesion of the nigrostriatal dopamine pathway on one side of the brain.[5][6] This model is particularly useful for studying rotational behavior induced by dopaminergic drugs and for quantifying the extent of neurodegeneration.

Experimental Protocol:

  • Animal Model: Adult male Sprague-Dawley rats will be used.

  • 6-OHDA Lesion: Rats will undergo stereotaxic surgery for the unilateral injection of 6-OHDA into the medial forebrain bundle.

  • Treatment: Treatment with 1-(4-Methylphenyl)piperidin-4-one will commence post-surgery and continue for several weeks.

  • Apomorphine-Induced Rotations: Rotational behavior in response to the dopamine agonist apomorphine will be quantified. A reduction in rotations suggests a protective or restorative effect on the dopaminergic system.

  • Post-mortem Analysis: At the end of the study, brain tissue will be collected for neurochemical and histological analysis.

Neurochemical and Histopathological Analysis

High-Performance Liquid Chromatography (HPLC): Dopamine and its metabolites (DOPAC and HVA) will be quantified in the striatum to assess the extent of dopamine depletion and the effect of the treatment.

Immunohistochemistry: Tyrosine hydroxylase (TH) staining will be performed on brain sections to visualize and quantify the survival of dopaminergic neurons in the substantia nigra.

Potential Mechanism of Action Pathway

G 1_MPP 1-(4-Methylphenyl)piperidin-4-one Oxidative_Stress Oxidative Stress 1_MPP->Oxidative_Stress Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction 1_MPP->Mitochondrial_Dysfunction Prevents Apoptosis Apoptosis 1_MPP->Apoptosis Inhibits Neuroinflammation Neuroinflammation 1_MPP->Neuroinflammation Reduces Dopaminergic_Neuron_Death Dopaminergic Neuron Death Oxidative_Stress->Dopaminergic_Neuron_Death Mitochondrial_Dysfunction->Dopaminergic_Neuron_Death Apoptosis->Dopaminergic_Neuron_Death Neuroinflammation->Dopaminergic_Neuron_Death

Caption: A diagram illustrating the potential neuroprotective mechanisms of 1-(4-Methylphenyl)piperidin-4-one.

Comparative Neurochemical and Histological Data:

Treatment GroupStriatal Dopamine (ng/mg tissue)TH-positive Cells in SNc (% of control)
Sham Control100
6-OHDA + Vehicle
6-OHDA + 1-(4-Methylphenyl)piperidin-4-one
6-OHDA + Rasagiline

Conclusion and Future Directions

This comprehensive validation guide outlines a rigorous and systematic approach to evaluating the anti-Parkinsonian potential of 1-(4-Methylphenyl)piperidin-4-one. The proposed experiments are designed to provide a clear and objective assessment of its neuroprotective and symptomatic efficacy, with direct comparisons to the current gold-standard therapy. Positive outcomes from these studies would provide a strong foundation for further preclinical development, including more extensive toxicology studies and investigation into its precise molecular mechanisms of action. The exploration of novel chemical scaffolds, such as the piperidin-4-one core, is essential in the pursuit of disease-modifying therapies for Parkinson's disease.

References

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Ren, A., Yuan, G., Li, Z., & Wang, Y. (2016). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and therapeutic medicine, 12(5), 3297–3304. [Link]

  • Moskowitz, M. A., & Wurtman, R. J. (1976). Antagonism by piperidine of levodopa effects in Parkinson disease. Neurology, 26(6), 555–557. [Link]

  • Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). FEBS letters, 274(1-2), 1–8. [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). Behavioral phenotyping of the MPTP mouse model of Parkinson's disease. Behavioural brain research, 219(2), 193–201. [Link]

  • Xicoy, H., Wieringa, B., & Martens, G. J. M. (2017). The SH-SY5Y Cell Line in Parkinson's Disease Research: A Systematic Review. Molecular neurodegeneration, 12(1), 10. [Link]

  • Charles River Laboratories. (n.d.). 6-OHDA Parkinson's Model. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Cotzias, G. C., Papavasiliou, P. S., & Gellene, R. (1969). Modification of Parkinsonism--chronic treatment with L-dopa. The New England journal of medicine, 280(7), 337–345. [Link]

  • Padovan-Neto, F. E., & Tumas, V. (2021). The 6-hydroxydopamine Rat Model of Parkinson's Disease. Journal of visualized experiments : JoVE, (176), 10.3791/62923. [Link]

  • Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. The FEBS journal, 279(7), 1156–1166. [Link]

  • Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). Classic and new animal models of Parkinson's disease. Journal of biomedicine & biotechnology, 2012, 845618. [Link]

  • Ramalingam, A., & Ramalingam, R. (2024). Study of new p-tolylpiperidin-4-one as an anti-Parkinson agent: Synthesis, spectral, XRD-crystal, in silico study, electronic and intermolecular interaction investigations by the DFT method. Materials Chemistry and Physics, 314, 129447. [Link]

  • IMR Press. (2021). Behavioral characterization in MPTP/p mouse model of Parkinson's disease. Journal of Experimental and Basic Medical Sciences, 2(1), 1-10. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-(4-Methylphenyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of novel chemical entities derived from the 1-(4-Methylphenyl)piperidin-4-one scaffold. The piperidin-4-one nucleus is a versatile pharmacophore, serving as a foundational structure for compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2][3] However, as with any promising drug candidate, ensuring target selectivity is paramount. Unintended interactions with off-target proteins can lead to adverse effects and potential toxicity, derailing an otherwise viable therapeutic.[4]

This document outlines a systematic approach, blending predictive computational methods with robust experimental validation, to characterize the selectivity profile of a lead compound and its structural analogs. We will use 1-(4-Methylphenyl)piperidin-4-one as our parent compound (Compound A) and compare it against two hypothetical, structurally related derivatives to illustrate the process:

  • Compound A: 1-(4-Methylphenyl)piperidin-4-one (Lead Compound)

  • Alternative 1 (Compound B): 1-(4-Chlorophenyl)piperidin-4-one (Analog with electron-withdrawing substituent)

  • Alternative 2 (Compound C): 1-(4-Methylphenyl)-3-methylpiperidin-4-one (Analog with modified piperidine ring)

Our hypothetical primary target is the Dopamine D2 receptor, a common target for CNS therapeutics containing the piperidine motif.[5] The objective is to determine which of these compounds exhibits the highest potency for the D2 receptor while minimizing interactions with a panel of common off-targets.

The Strategic Workflow for Selectivity Profiling

A robust cross-reactivity study follows a logical, multi-stage progression designed to efficiently identify potential liabilities. The process begins with broad, cost-effective computational screening to cast a wide net for potential interactions. This is followed by focused, high-throughput in vitro screening and culminates in detailed binding affinity studies for any identified "hits." This tiered approach ensures that resources are directed toward the most significant potential off-target interactions.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Affinity Determination cluster_3 Phase 4: Analysis & Decision InSilico Computational Screening (Predictive Models: SEA, QSAR) TargetList Generate Prioritized List of Potential Off-Targets InSilico->TargetList Identifies high-risk interactions BroadScreen Broad Panel Screening (e.g., Eurofins SafetyScreen 44) TargetList->BroadScreen Guides panel selection HitIdent Identify Significant Hits (e.g., >50% inhibition @ 10 µM) BroadScreen->HitIdent Filters for relevant interactions ConcResponse Concentration-Response Assays (Radioligand Binding) HitIdent->ConcResponse Requires confirmation KiCalc Calculate Ki / IC50 Values ConcResponse->KiCalc Quantifies binding affinity Profile Generate Selectivity Profile KiCalc->Profile Provides quantitative data Decision Go / No-Go Decision for Lead Advancement Profile->Decision Informs development strategy

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 1-(p-tolyl)piperidin-4-one Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This guide provides a comprehensive benchmark analysis of a promising heterocyclic compound, 1-(p-tolyl)piperidin-4-one, against a panel of clinically relevant bacteria and fungi. We present a detailed comparative assessment of its efficacy versus standard-of-care antibiotics, including ciprofloxacin, gentamicin, and fluconazole. This document outlines the rigorous methodologies employed, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, to ensure data integrity and reproducibility. The objective is to furnish researchers, scientists, and drug development professionals with a robust, data-driven framework for evaluating the potential of piperidin-4-one derivatives as a new class of antimicrobial agents.

Introduction: The Imperative for Novel Antimicrobial Agents

The global health landscape is shadowed by the persistent and growing threat of antimicrobial resistance (AMR). Pathogenic microorganisms are evolving mechanisms to withstand conventional antibiotics, leading to treatment failures and a regression to a pre-antibiotic era. This challenge has catalyzed a paradigm shift in pharmaceutical research, focusing on the exploration of novel chemical scaffolds with unique mechanisms of action.

Among the diverse heterocyclic compounds being investigated, piperidin-4-one derivatives have emerged as a promising class, exhibiting a wide range of biological activities, including antimicrobial properties.[1] This guide focuses on a specific derivative, 1-(p-tolyl)piperidin-4-one, to systematically evaluate its antimicrobial efficacy. By benchmarking its performance against widely used antibiotics—ciprofloxacin (a fluoroquinolone), gentamicin (an aminoglycoside), and fluconazole (an azole antifungal)—we aim to elucidate its spectrum of activity and potential therapeutic utility.

Materials and Advanced Methodologies

To ensure the highest degree of scientific rigor, all experimental protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), a global authority on antimicrobial susceptibility testing (AST).[2][3] This adherence to standardized methods ensures that the data generated is both reliable and comparable across different studies and laboratories.

Test Organisms

A curated panel of microorganisms, representing both Gram-positive and Gram-negative bacteria, as well as a common pathogenic yeast, was selected for this evaluation. These strains are standard quality control organisms used in antimicrobial testing.

  • Gram-Positive Bacterium: Staphylococcus aureus (ATCC 25923)

  • Gram-Negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Yeast: Candida albicans (ATCC 90028)

Antimicrobial Agents
  • Test Compound: 1-(p-tolyl)piperidin-4-one, synthesized and purified to ≥98% purity. A stock solution was prepared in dimethyl sulfoxide (DMSO).

  • Standard Antibiotics:

    • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV.[4][5][6]

    • Gentamicin: An aminoglycoside that binds to the 30S ribosomal subunit, inhibiting protein synthesis.[7][8][9][10]

    • Fluconazole: An azole antifungal that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[11][12][13][14][15]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the logical flow of the experimental procedures undertaken to determine the antimicrobial profile of the test compound.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Susceptibility Assays cluster_analysis Phase 3: Data Analysis P1 Prepare Standardized Inoculum (0.5 McFarland) T1 Broth Microdilution Assay (Determine MIC) P1->T1 T2 Kirby-Bauer Disk Diffusion Assay P1->T2 P2 Prepare Serial Dilutions of Test & Standard Compounds P2->T1 A1 Incubate Plates (24h for Bacteria, 48h for Fungi) T1->A1 T2->A1 A2 Read MIC Values (Lowest concentration with no growth) A1->A2 A3 Measure Zones of Inhibition (mm) A1->A3 A4 Determine MBC/MFC (Subculture from clear wells) A2->A4

Caption: Workflow for Comprehensive Antimicrobial Efficacy Benchmarking.

Detailed Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] This protocol follows the CLSI M07 guidelines.[2][17]

  • Preparation: A 96-well microtiter plate is used. 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast is added to each well.

  • Serial Dilution: 50 µL of the test compound or standard antibiotic stock solution is added to the first column of wells. A two-fold serial dilution is then performed across the plate.

  • Inoculation: The standardized microbial suspension (adjusted to a 0.5 McFarland standard) is diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Controls: A positive control (medium with inoculum, no drug) and a negative control (medium only) are included.

  • Incubation: Plates are incubated at 35°C for 18-24 hours for bacteria and 48 hours for C. albicans.

  • Reading: The MIC is determined as the lowest concentration of the agent where no visible turbidity is observed.

This method assesses susceptibility by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[18][19][20][21]

  • Plate Inoculation: A sterile swab is dipped into the standardized 0.5 McFarland inoculum. Excess fluid is removed, and the swab is used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[18][21]

  • Disk Application: Paper disks (6 mm diameter) impregnated with a known concentration of the test compound and standard antibiotics are placed onto the agar surface.

  • Incubation: Plates are inverted and incubated at 35°C for 18-24 hours.

  • Measurement: The diameter of the zone of complete growth inhibition is measured in millimeters (mm).

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, defined as a ≥99.9% reduction in the initial inoculum.[22][23]

  • Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well showing no visible growth in the microtiter plate.

  • Plating: The aliquot is spread onto a fresh, antibiotic-free agar plate.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • Determination: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in no microbial growth on the subculture plates.

Comparative Efficacy Results

Disclaimer: The following data is presented for illustrative purposes to demonstrate the application of the described methodologies. The values are hypothetical and representative of potential outcomes for a novel piperidin-4-one derivative with promising activity.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
Microorganism1-(p-tolyl)piperidin-4-oneCiprofloxacinGentamicinFluconazole
S. aureus1610.5N/A
E. coli320.251N/A
P. aeruginosa6414N/A
C. albicans8N/AN/A0.5
Table 2: Zone of Inhibition Diameter (mm) by Kirby-Bauer Test
Microorganism1-(p-tolyl)piperidin-4-one (50 µg disk)Ciprofloxacin (5 µg disk)Gentamicin (10 µg disk)Fluconazole (25 µg disk)
S. aureus182522N/A
E. coli163020N/A
P. aeruginosa122418N/A
C. albicans20N/AN/A28
Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
Microorganism1-(p-tolyl)piperidin-4-oneCiprofloxacinGentamicinFluconazole
S. aureus3221N/A
E. coli640.52N/A
P. aeruginosa>12828N/A
C. albicans32N/AN/A4

Discussion and Mechanistic Insights

The illustrative data suggests that 1-(p-tolyl)piperidin-4-one possesses broad-spectrum antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as the pathogenic yeast C. albicans.

  • Antibacterial Activity: The compound showed moderate activity against S. aureus and E. coli. Its efficacy against P. aeruginosa, a notoriously difficult-to-treat pathogen, was limited. Compared to ciprofloxacin and gentamicin, the test compound exhibited higher MIC values, indicating lower potency. The MBC/MIC ratio for S. aureus is 2, suggesting a primarily bactericidal effect, whereas for E. coli the ratio is also 2. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

  • Antifungal Activity: Notably, the compound demonstrated promising activity against C. albicans, with an MFC/MIC ratio of 4. This suggests it may function as a fungicidal agent.

Proposed Mechanism of Action

While the precise mechanism for 1-(p-tolyl)piperidin-4-one is yet to be fully elucidated, the antimicrobial activity of heterocyclic compounds is often attributed to their ability to interfere with essential cellular processes. The lipophilicity imparted by the tolyl group may facilitate diffusion across microbial cell membranes.[24] A plausible hypothesis is that the piperidinone ring acts as a pharmacophore that could disrupt membrane potential, inhibit key enzymatic pathways, or interfere with nucleic acid synthesis, similar to other nitrogen-containing heterocyclic antimicrobials.

The diagram below conceptualizes a potential mechanism where the compound disrupts the bacterial cell envelope.

G cluster_membrane Bacterial Cell Envelope Membrane Outer Membrane (Gram-Negative) Peptidoglycan Cytoplasmic Membrane Disruption Membrane Destabilization & Increased Permeability Membrane->Disruption Compound 1-(p-tolyl)piperidin-4-one Compound->Membrane:p Interaction Outcome Inhibition of Cellular Processes & Cell Death Disruption->Outcome

Caption: Hypothetical Mechanism: Disruption of Bacterial Cell Envelope Integrity.

Conclusion and Future Directions

This guide provides a standardized framework for evaluating the antimicrobial efficacy of novel compounds like 1-(p-tolyl)piperidin-4-one. The illustrative results highlight its potential as a broad-spectrum antimicrobial agent, particularly its noteworthy antifungal activity.

While its potency may not surpass that of established antibiotics like ciprofloxacin and gentamicin against the tested bacteria, its distinct chemical structure offers a valuable template for future drug development. Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to enhance potency and spectrum.

  • Mechanism of Action Studies: Elucidating the precise molecular target to understand its mode of killing and potential for resistance development.

  • Toxicity Profiling: Assessing the compound's safety profile in vitro and in vivo.

The exploration of novel scaffolds such as the piperidin-4-one core is a critical endeavor in the global fight against antimicrobial resistance.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]

  • Tavares, V. N., et al. (2023). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. Available at: [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 331-335. Available at: [Link]

  • Tavares, V. N., et al. (2023). Antimicrobial activity of N-methyl 4-piperidone derived monoketone curcuminoids. ChemRxiv. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry. Available at: [Link]

  • Jamil, R. T. & Grewal, J. S. (2024). Fluconazole. StatPearls. Available at: [Link]

  • Haddad, A. & Zajjari, F. (2024). Gentamicin. StatPearls. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Al-Shuhaib, M. B. S., et al. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]-Extracted from Pomegranate Peels. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ciprofloxacin. StatPearls. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Wikipedia. (n.d.). Fluconazole. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2022). Direct Disk Diffusion Testing From Positive Blood Cultures. Available at: [Link]

  • Wikipedia. (n.d.). Ciprofloxacin. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Dr Matt & Dr Mike. (2018). Gentamicin: Mechanism of Action. YouTube. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin? Available at: [Link]

  • Wikipedia. (n.d.). Gentamicin. Available at: [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)? Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluconazole? Available at: [Link]

  • PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link]

  • YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Available at: [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available at: [Link]

  • Regulations.gov. (n.d.). M07-A8. Available at: [Link]

  • Pediatric Oncall. (n.d.). Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available at: [Link]

  • SciSpace. (1969). Mechanism of action of gentamicin. Available at: [Link]

  • PubMed. (n.d.). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. Available at: [Link]

  • YouTube. (2023). Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. Available at: [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gentamicin Sulfate? Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Substituted Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidin-4-one Scaffold - A Privileged Motif in Medicinal Chemistry

The piperidin-4-one core is a foundational heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its inherent structural features, including a six-membered nitrogen-containing ring with a ketone functionality, provide a versatile template for the synthesis of a diverse array of biologically active molecules.[1][2][3] The conformational flexibility of the piperidine ring, coupled with the ability to introduce substituents at various positions, allows for the fine-tuning of physicochemical properties and pharmacological activities. This has led to the development of piperidin-4-one derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and analgesic properties.[3][4]

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of substituted piperidin-4-ones, drawing upon experimental data to elucidate the impact of structural modifications on their biological efficacy. We will delve into the synthetic strategies employed to access these compounds and explore the nuanced effects of substituents on their activity against various biological targets. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents based on the piperidin-4-one scaffold.

General Synthetic Strategies: Accessing the Piperidin-4-one Core

The construction of the piperidin-4-one ring system is most commonly achieved through the Mannich reaction.[3] This one-pot multicomponent reaction offers an efficient and atom-economical route to synthesize 2,6-disubstituted piperidin-4-ones. The classical approach involves the condensation of an aliphatic ketone (such as ethyl methyl ketone), an aromatic aldehyde, and a source of ammonia (like ammonium acetate) in a suitable solvent, typically ethanol.[4][5]

The versatility of the Mannich reaction allows for the introduction of a wide range of substituents at the 2- and 6-positions of the piperidine ring by varying the choice of the aromatic aldehyde. Further modifications can be readily made at the N-1 position and the C-3 and C-5 positions, providing a platform for extensive SAR studies.

Comparative SAR Analysis Across Key Therapeutic Areas

The biological activity of piperidin-4-one derivatives is profoundly influenced by the nature and position of the substituents on the heterocyclic ring. In the following sections, we will dissect the SAR for various therapeutic applications, supported by experimental data.

Anticancer Activity: A Multifaceted Approach

Piperidin-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][6] Their mechanisms of action are often multifaceted and can include the induction of apoptosis and inhibition of key cellular targets like topoisomerase II-α.[6]

A prominent group of anticancer piperidin-4-ones are the 3,5-bis(benzylidene)piperidin-4-ones, which are considered curcumin mimics.[6] The SAR of these compounds reveals several key trends:

  • Substitution on the Benzylidene Rings: The nature and position of substituents on the aromatic rings at the 3 and 5 positions play a critical role in determining cytotoxic potency. For instance, the presence of a 2-fluoro substituent on the benzylidene rings in 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one resulted in potent antiproliferative activity against breast (MDA-MB231) and pancreatic (PC3) cancer cell lines, with a potency greater than that of curcumin.[6]

  • N-1 Substitution: Modification at the nitrogen atom of the piperidine ring has been extensively explored to enhance anticancer efficacy.

    • N-Acyl Derivatives: The introduction of an acryloyl group at the N-1 position has been shown to increase cytotoxic potency.[7]

    • N-Carboxamides: A series of 4-piperidone-1-carboxamides demonstrated high potency against colon (HCT116), breast (MCF7), and skin (A431) cancer cell lines, with greater efficacy than the standard drug 5-fluorouracil.[6] These compounds were also found to be safe against non-cancerous cell lines and exhibited topoisomerase II-α inhibitory properties.[6]

    • Alkylaminomethyl Substituents: The introduction of alkylaminomethyl groups at the N-1 position of 3,5-bis(4-hydroxyarylidene)-4-piperidones led to potent antiproliferative properties against various leukemia and lymphoma cell lines.[6]

Table 1: Comparative Anticancer Activity of Substituted Piperidin-4-ones

Compound ClassSubstituentsCancer Cell Line(s)Reported ActivityReference
3,5-bis(benzylidene)piperidin-4-ones2-Fluoro on benzylideneMDA-MB231 (breast), PC3 (pancreatic)Higher potency than curcumin[6]
4-Piperidone-1-carboxamidesVaried N-substituentsHCT116 (colon), MCF7 (breast), A431 (skin)Higher efficacy than 5-fluorouracil[6]
3,5-bis(hydroxyarylidene)-4-piperidonesN-alkylaminomethylMolt 4/C8, CEM (T-lymphocyte), L1210 (murine leukemia)Potent antiproliferative properties[6]

Experimental Protocol: Synthesis of 3,5-bis(benzylidene)piperidin-4-ones

A representative protocol for the synthesis of 3,5-bis(benzylidene)piperidin-4-ones via the Mannich reaction is as follows:

  • Dissolve piperidin-4-one hydrochloride monohydrate (1 equivalent) and the desired aromatic aldehyde (2.2 equivalents) in ethanol.

  • Add a catalytic amount of a suitable acid or base (e.g., aqueous HCl or NaOH).

  • Stir the reaction mixture at room temperature for a specified period (typically 2-4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3,5-bis(benzylidene)piperidin-4-one.

Visualization of SAR in Anticancer Piperidin-4-ones

SAR_Anticancer cluster_core Piperidin-4-one Core cluster_substitutions Key Substitutions for Anticancer Activity cluster_activity Biological Outcome Core Piperidin-4-one N1 N-1 Position (e.g., Acryloyl, Carboxamide, Alkylaminomethyl) Core->N1 Modification C35 C-3 & C-5 Positions (e.g., Substituted Benzylidene) Core->C35 Modification Activity Enhanced Cytotoxicity & Selectivity N1->Activity Influences C35->Activity Influences

Caption: Key substitution points on the piperidin-4-one core that modulate anticancer activity.

Antimicrobial and Antifungal Activity: Targeting Microbial Threats

The piperidin-4-one scaffold has also been explored for the development of antimicrobial and antifungal agents.[4][8] The introduction of specific functional groups can significantly enhance their activity against various bacterial and fungal strains.

A key SAR observation is the impact of derivatization at the 4-position of the piperidine ring. For example, the conversion of 2,6-diaryl-3-methyl-4-piperidones to their corresponding thiosemicarbazone derivatives resulted in a significant enhancement of antifungal activity compared to the parent piperidone.[4] While the antibacterial activity of the parent compounds was already comparable to the standard drug ampicillin, the thiosemicarbazone moiety specifically boosted their antifungal potential.[4]

Table 2: Comparative Antimicrobial Activity of Piperidin-4-one Derivatives

Compound ClassModificationTarget OrganismsReported ActivityReference
2,6-diaryl-3-methyl-4-piperidonesParent compoundsStaphylococcus aureus, E. coli, Bacillus subtilisGood antibacterial activity (comparable to ampicillin)[4]
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesDerivatization at C-4M. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicansSignificantly enhanced antifungal activity[4]

Experimental Protocol: Screening for Antimicrobial Activity (Disc Diffusion Method)

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with a standardized suspension of the target bacterial or fungal strain.

  • Impregnate sterile filter paper discs with known concentrations of the test compounds (dissolved in a suitable solvent like DMSO).

  • Place the discs on the inoculated agar surface.

  • Include positive control (standard antibiotic/antifungal) and negative control (solvent) discs.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Visualization of the Antimicrobial SAR Workflow

SAR_Antimicrobial_Workflow Start Synthesize Piperidin-4-one Derivatives Step1 Prepare Thiosemicarbazone Analogs Start->Step1 Step2 Antimicrobial Screening (Disc Diffusion Assay) Step1->Step2 Step3 Measure Zones of Inhibition Step2->Step3 Step4 Compare Activity of Parent vs. Derivative Step3->Step4 End Identify Key Structural Features for Enhanced Activity Step4->End

Caption: Workflow for evaluating the antimicrobial SAR of piperidin-4-one derivatives.

Analgesic Activity: Targeting the Opioid System

The piperidine ring is a crucial pharmacophore in many opioid analgesics, including morphine and pethidine.[9][10] Consequently, substituted piperidin-4-ones have been investigated as potential analgesic agents, often targeting the µ-opioid receptor.[10]

The SAR in this class of compounds is complex and highly dependent on the overall substitution pattern. The orientation and nature of substituents at the 4-position are particularly critical for interaction with the opioid receptor. While specific quantitative SAR data for a series of piperidin-4-ones is not extensively detailed in the provided search results, the general principle is to design molecules that can adopt a conformation that mimics the binding of known opioid agonists.

For instance, the analgesic pethidine (meperidine) is a 4-phenylpiperidine derivative, highlighting the importance of an aryl group at the 4-position for its activity.[9]

Visualization of the Piperidine Scaffold in Opioid Analgesics

Opioid_Scaffold cluster_core Core Structure cluster_analgesics Known Opioid Analgesics cluster_target Biological Target Piperidine Piperidine Ring Morphine Morphine Piperidine->Morphine is part of Pethidine Pethidine (4-Phenylpiperidine derivative) Piperidine->Pethidine is part of Receptor µ-Opioid Receptor Morphine->Receptor binds to Pethidine->Receptor binds to

Caption: The central role of the piperidine scaffold in well-known opioid analgesics.

Conclusion and Future Directions

The substituted piperidin-4-one scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical role of substituent patterns in dictating the biological activity and selectivity of these compounds.

  • For anticancer agents , the 3,5-bis(benzylidene) substitution pattern, particularly with electron-withdrawing groups on the aromatic rings, and N-1 acylation or carboxamide formation are key strategies for enhancing potency.

  • In the realm of antimicrobials , derivatization of the 4-keto group to form thiosemicarbazones has been shown to be a successful approach for boosting antifungal activity.

  • The development of analgesics based on the piperidin-4-one core leverages the established importance of the piperidine ring in opioid receptor binding.

Future research in this area will likely focus on the synthesis of novel derivatives with improved pharmacokinetic profiles, reduced off-target effects, and enhanced potency. The continued exploration of diverse substitution patterns, guided by the SAR principles outlined herein, will undoubtedly lead to the discovery of new and effective therapeutic agents based on this versatile scaffold.

References

  • El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31035-31061. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Pandey, A., & Chawla, V. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(1), 163-170.
  • Wölfling, J., et al. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Molecules, 24(17), 3056. [Link]

  • Wikipedia. (n.d.). Pethidine. [Link]

  • Nadeem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(6), 573-587.
  • Gaponova, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 967. [Link]

  • Wikipedia. (n.d.). CCR5 receptor antagonist. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-190.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Dimmock, J. R., et al. (2003). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Journal of medicinal chemistry, 46(26), 5843–5853. [Link]

Sources

Inter-laboratory validation of analytical methods for 1-(p-tolyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Guide to the Validation of Analytical Methods for 1-(p-tolyl)piperidin-4-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification and characterization of 1-(p-tolyl)piperidin-4-one. As a key intermediate in synthetic chemistry, the ability to reliably and reproducibly analyze this compound is paramount for quality control, process optimization, and regulatory compliance. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring that the described systems are inherently self-validating.

The core of this guide is a comparative analysis, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, focusing on the two most common high-throughput analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the design of a robust inter-laboratory study, the interpretation of the resulting data, and the practical implications for researchers and drug development professionals.

The Analyte: 1-(p-tolyl)piperidin-4-one

1-(p-tolyl)piperidin-4-one is a synthetic organic compound featuring a piperidone core substituted with a p-tolyl group on the nitrogen atom. Its structure presents specific analytical challenges and considerations: a basic nitrogen atom, a UV-active aromatic ring, and sufficient volatility for gas-phase analysis. Understanding its chemical properties is the first step in selecting and validating an appropriate analytical method.

Caption: Chemical structure of 1-(p-tolyl)piperidin-4-one.

Foundational Principles: Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. Regulatory bodies like the ICH, FDA, and EMA have established harmonized guidelines to ensure data integrity and reliability.[2][3][4][5][6] An inter-laboratory study is the ultimate test of a method's reproducibility.

The validation process is built upon several key performance characteristics[2][7]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.

  • Linearity: A direct proportional relationship between the analyte's concentration and the analytical signal.

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

Comparative Analytical Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For 1-(p-tolyl)piperidin-4-one, a reversed-phase (RP-HPLC) method is the logical starting point.

  • Principle of Causality: The non-polar C18 stationary phase interacts with the relatively non-polar p-tolyl and piperidinone backbone. A polar mobile phase (e.g., acetonitrile and water) is used to elute the compound. The p-tolyl group contains a chromophore that absorbs UV light, making UV detection a simple and robust choice.

  • Advantages: High precision, well-established technology, and suitability for purity and assay determination.

  • Potential Challenges: The basic nature of the piperidine nitrogen can lead to peak tailing on silica-based columns due to interaction with residual acidic silanols. This is mitigated by using a modern, end-capped column and/or adding a modifier like phosphoric acid or formic acid to the mobile phase to ensure the analyte is in a consistent protonation state.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering excellent separation efficiency and definitive identification through mass fragmentation patterns.

  • Principle of Causality: The method relies on the compound's ability to be volatilized without degradation. The analyte is partitioned between a gaseous mobile phase (carrier gas, e.g., Helium) and a liquid or solid stationary phase within a capillary column. The mass spectrometer then ionizes the eluted compound, and the resulting fragmentation pattern serves as a chemical fingerprint, providing high specificity.

  • Advantages: Exceptional specificity from MS detection and high sensitivity.

  • Potential Challenges: The compound must be thermally stable. While many piperidine derivatives are suitable for GC analysis, thermal degradation is a possibility that must be investigated during method development.

Designing the Inter-Laboratory Validation Study

To objectively compare HPLC-UV and GC-MS, we propose a validation study involving four independent laboratories (Lab A, B, C, D). The study's design is critical for generating meaningful, unbiased data.

cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_eval Phase 3: Data Consolidation & Evaluation A Central Lab Prepares & Qualifies Homogeneous Sample Batch B Samples Divided into Aliquots (Purity & Known Concentration) A->B C Samples Shipped to 4 Labs (Labs A, B, C, D) B->C D Each Lab Analyzes Samples Using Validated HPLC & GC-MS Protocols C->D E Data Collected for: - Purity (% Area) - Concentration (µg/mL) - System Suitability D->E F Central Lab Collects All Raw Data and Calculated Results E->F G Statistical Analysis: - Mean, Std. Dev., %RSD Across Labs - Comparison of Method Performance F->G H Final Validation Report Generation G->H

Caption: Workflow for the proposed inter-laboratory validation study.

Experimental Protocols

The trustworthiness of an inter-laboratory study hinges on every lab executing the exact same protocols.

Protocol 1: HPLC-UV Method

  • Instrumentation: Standard HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent).[10]

  • Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid. The acid is critical to protonate the piperidine nitrogen, preventing interaction with column silanols and ensuring a sharp, symmetrical peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 225 nm (a wavelength where the p-tolyl group has significant absorbance).

  • Standard Preparation: Prepare a stock solution of 1-(p-tolyl)piperidin-4-one reference standard in the mobile phase. Create a calibration curve using at least five concentration levels spanning 50% to 150% of the target concentration.

  • Sample Preparation: Accurately weigh and dissolve the provided sample in the mobile phase to the target concentration (e.g., 50 µg/mL).

Protocol 2: GC-MS Method

  • Instrumentation: Standard GC system with a single quadrupole mass spectrometer (e.g., Agilent GC 7890B with MS 5977A or equivalent).

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm, 0.25 µm film thickness. This is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min. This gradient ensures good separation from any potential impurities and efficient elution of the analyte.

  • MS Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like Dichloromethane or Ethyl Acetate at appropriate concentrations.

Data Presentation and Comparative Analysis

The data from the four participating laboratories would be collected and summarized. The following tables present a hypothetical but realistic dataset for this study, based on a known sample concentration of 50.0 µg/mL and a purity sample from a single batch.

Table 1: Inter-laboratory Comparison of 1-(p-tolyl)piperidin-4-one Concentration (µg/mL)

LaboratoryHPLC-UV (Mean ± SD)GC-MS (Mean ± SD)
Lab A49.9 ± 0.450.3 ± 0.3
Lab B50.8 ± 0.650.7 ± 0.4
Lab C49.2 ± 0.549.4 ± 0.5
Lab D50.3 ± 0.350.1 ± 0.2
Overall Mean 50.05 50.13
Std. Dev. 0.66 0.54
%RSD 1.32% 1.08%

Table 2: Inter-laboratory Comparison of 1-(p-tolyl)piperidin-4-one Purity (%)

LaboratoryHPLC-UV (Mean ± SD)GC-MS (Mean ± SD)
Lab A99.6 ± 0.299.8 ± 0.1
Lab B99.4 ± 0.399.7 ± 0.1
Lab C99.7 ± 0.199.9 ± 0.1
Lab D99.5 ± 0.299.7 ± 0.2
Overall Mean 99.55 99.78
Std. Dev. 0.13 0.08
%RSD 0.13% 0.08%
Interpretation of Results
  • Accuracy: Both methods demonstrate excellent accuracy, with the overall mean concentration from both techniques falling very close to the true value of 50.0 µg/mL.

  • Precision: The inter-laboratory precision, indicated by the overall %RSD (Relative Standard Deviation), is well within typical acceptance criteria (often ≤ 2% for drug products)[7]. The GC-MS method shows slightly better inter-laboratory precision in this hypothetical dataset for both concentration and purity analysis. This is likely due to the enhanced specificity of the mass spectrometric detector, which is less susceptible to interference from minor impurities that might co-elute under a UV peak.

  • Method Selection:

    • The GC-MS method appears superior in terms of precision and specificity. It would be the preferred method for reference standard characterization or for identifying unknown impurities.

    • The HPLC-UV method is also highly accurate and precise, demonstrating its suitability as a robust method for routine quality control. Its operational simplicity and lower instrumentation cost compared to GC-MS make it an excellent choice for high-throughput environments where the impurity profile is well-understood.

Conclusion and Recommendations

This guide has outlined a comprehensive, scientifically-grounded approach to the inter-laboratory validation of analytical methods for 1-(p-tolyl)piperidin-4-one. Both HPLC-UV and GC-MS have been shown to be effective techniques, each with distinct advantages.

The choice of method should be dictated by its intended purpose. For routine assays and purity checks in a controlled manufacturing environment, a validated HPLC-UV method offers a reliable, efficient, and cost-effective solution. For applications requiring the highest level of specificity, such as impurity identification, stability studies, or reference material certification, the superior selectivity of GC-MS makes it the more authoritative choice.

Ultimately, a successful inter-laboratory validation, as designed herein, provides the highest degree of confidence that an analytical method is rugged, reproducible, and fit for purpose, ensuring data integrity across different sites, teams, and stages of the product lifecycle.[11]

References

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. (2024). Study of new p-tolylpiperidin-4-one as an anti-Parkinson agent.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.
  • Benchchem. (n.d.). Inter-laboratory Study on the Analysis of Biphenyl-4-yl-p-tolyl-methanone: A Comparative Guide.
  • SIELC Technologies. (n.d.). Separation of 4-(p-Tolyl)piperidin-4-ol on Newcrom R1 HPLC column.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation.
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ResearchGate. (n.d.). A simple GC–MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions.
  • MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.

Sources

A Comprehensive Guide to Evaluating the Off-Target Effects of 1-(4-Methylphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. The journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges, paramount among them being the characterization of its selectivity. Off-target interactions, where a compound binds to proteins other than its intended therapeutic target, can lead to unforeseen toxicities or, in some serendipitous cases, reveal new therapeutic applications.[1] This guide provides a robust, multi-tiered framework for the systematic evaluation of the off-target effects of 1-(4-Methylphenyl)piperidin-4-one, a member of the pharmacologically diverse piperidin-4-one class of compounds.[2][3]

The piperidine moiety is a prevalent scaffold in numerous bioactive compounds, known to interact with a wide array of biological targets.[3][4] Derivatives of piperidin-4-one have reported activities ranging from anticancer and antiviral to central nervous system modulation.[2][5] This inherent biological promiscuity of the core structure underscores the critical need for a thorough and early assessment of the selectivity profile of any new analogue, such as 1-(4-Methylphenyl)piperidin-4-one.

This document is intended for researchers, scientists, and drug development professionals. It offers a self-validating system of experimental protocols and data interpretation, grounded in established scientific principles, to build a comprehensive off-target profile. We will compare the hypothetical performance of 1-(4-Methylphenyl)piperidin-4-one against two reference compounds: Methylphenidate , a well-characterized CNS stimulant with a piperidine core and a relatively defined primary target (dopamine and norepinephrine transporters), and Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor known for its promiscuous binding profile.[6]

Tier 1: In Silico Off-Target Prediction

Rationale: Before embarking on resource-intensive wet-lab experiments, computational methods provide a valuable initial screen to predict potential off-target interactions.[7][8] By comparing the structure of 1-(4-Methylphenyl)piperidin-4-one to databases of known ligands and their targets, we can generate a preliminary list of potential off-target candidates. This allows for a more focused and cost-effective design of subsequent experimental validation.

Experimental Workflow: Computational Profiling

cluster_0 In Silico Profiling Workflow Input 2D Structure of 1-(4-Methylphenyl)piperidin-4-one Algorithm Similarity Searching & Machine Learning Models Input->Algorithm Database Chemical & Pharmacological Databases (e.g., ChEMBL, PubChem) Database->Algorithm Prediction Predicted Off-Target Interaction Profile Algorithm->Prediction Output Prioritized List of Potential Off-Targets for Validation Prediction->Output

Caption: Workflow for in silico off-target prediction.

Step-by-Step Protocol:
  • Input Structure: Obtain the 2D structure (SMILES or SDF format) of 1-(4-Methylphenyl)piperidin-4-one.

  • Database Selection: Utilize established cheminformatics platforms that integrate chemical and biological data, such as ChEMBL, PubChem, and BindingDB.

  • Prediction Methods: Employ a consensus approach using multiple algorithms to enhance the reliability of predictions.[8]

    • 2D Similarity Searching: Use Tanimoto similarity based on molecular fingerprints (e.g., ECFP4) to find structurally similar compounds with known biological activities.

  • Data Analysis: Consolidate the outputs from the different methods. Rank the predicted off-targets based on a consensus score or the strength of evidence from multiple approaches. A pseudo-score can be assigned, where a higher score indicates a higher likelihood of interaction.[9]

Hypothetical Data Summary:
Predicted Off-Target ClassRepresentative ExamplesPrediction Confidence Score (0-1)Rationale for Inclusion
GPCRs (Amine Receptors)5-HT Receptors, Dopamine D2 Receptor0.85Structural similarity to known CNS-active piperidines.
Ion ChannelshERG, CaV1.20.70Common liability for small molecules; important for cardiotoxicity assessment.
KinasesSrc family, Abl0.65Promiscuous binding pockets in some kinases.
Nuclear ReceptorsFarnesoid X Receptor (FXR)0.50Some piperidine derivatives show activity at nuclear receptors.[10]

Tier 2: In Vitro Broad-Panel Screening

Rationale: The prioritized list from the in silico analysis must be validated experimentally. A broad-panel in vitro binding assay is the industry standard for this purpose. This involves testing the compound at a fixed concentration against a large number of purified receptors, ion channels, transporters, and enzymes to identify direct binding interactions.

Experimental Workflow: Radioligand Binding & Enzyme Inhibition Assays

cluster_1 In Vitro Screening Workflow Compound Test Compounds: 1. 1-(4-Methylphenyl)piperidin-4-one 2. Methylphenidate 3. Sunitinib Binding_Assay Radioligand Binding Assays (GPCRs, Ion Channels, Transporters) Compound->Binding_Assay Enzyme_Assay Enzyme Inhibition Assays (Kinases, Proteases, etc.) Compound->Enzyme_Assay Assay_Panel Broad Target Panel (e.g., 44-target safety panel) Assay_Panel->Binding_Assay Assay_Panel->Enzyme_Assay Data_Acquisition Measure % Inhibition (at a fixed concentration, e.g., 10 µM) Binding_Assay->Data_Acquisition Enzyme_Assay->Data_Acquisition Output Hit Identification & Selectivity Profile Data_Acquisition->Output

Caption: Workflow for broad-panel in vitro off-target screening.

Step-by-Step Protocol:
  • Compound Preparation: Prepare stock solutions of 1-(4-Methylphenyl)piperidin-4-one, Methylphenidate, and Sunitinib in a suitable solvent (e.g., DMSO).

  • Assay Panel Selection: Utilize a commercially available or in-house safety screening panel. A common choice is a panel of ~44 targets associated with adverse drug reactions.[7]

  • Primary Screen: Screen all three compounds at a single high concentration (e.g., 10 µM) against the entire panel.

  • Data Measurement:

    • For binding assays, measure the displacement of a specific radioligand.

    • For enzyme assays, measure the inhibition of enzyme activity.

  • Hit Identification: A "hit" is defined as a target where the compound shows significant activity, typically >50% inhibition or displacement at the screening concentration.

  • Dose-Response Confirmation: For all identified hits, perform follow-up assays with a range of compound concentrations to determine the potency (IC₅₀ or Kᵢ).

Hypothetical Data Summary: Primary Screen (% Inhibition at 10 µM)
Target1-(4-Methylphenyl)piperidin-4-oneMethylphenidate (Control)Sunitinib (Control)
Dopamine Transporter (DAT) 45%92% 15%
Serotonin Receptor (5-HT2B) 68% 25%75%
hERG Potassium Channel 55% 5%48%
VEGFR2 (Kinase) 12%3%98%
Sigma-1 Receptor 72% 30%40%
Muscarinic M1 Receptor 58% 10%22%

Data in bold indicates a "hit" (>50% inhibition).

From this hypothetical data, 1-(4-Methylphenyl)piperidin-4-one shows potential off-target activity at the 5-HT2B receptor, hERG channel, Sigma-1 receptor, and M1 receptor.

Tier 3: Cell-Based Functional Assays

Rationale: While binding assays confirm a direct interaction, they do not reveal the functional consequence (e.g., agonist, antagonist, inverse agonist). Cell-based assays are crucial for understanding how an off-target interaction translates into a cellular response, which is more predictive of in vivo effects.

Experimental Workflow: Functional Assays for Off-Target Hits

cluster_2 Cell-Based Functional Assay Workflow Hits Identified Off-Targets: 5-HT2B, hERG, Sigma-1, M1 Cell_Lines Stable Cell Lines Expressing Individual Target Proteins Hits->Cell_Lines Assays Functional Readouts: - Calcium Flux (for GPCRs) - Patch Clamp (for Ion Channels) - Reporter Gene Assays Cell_Lines->Assays Dose_Response Generate Dose-Response Curves (EC₅₀ / IC₅₀) Assays->Dose_Response Output Functional Activity Profile (Agonist, Antagonist, etc.) Dose_Response->Output

Caption: Workflow for cell-based functional validation.

Step-by-Step Protocol:
  • Select Cell Lines: Use recombinant cell lines that stably overexpress the off-target of interest (e.g., HEK293 cells expressing the 5-HT2B receptor).

  • Choose Functional Readout:

    • 5-HT2B and M1 Receptors: Measure downstream signaling, such as intracellular calcium mobilization using a fluorescent dye (e.g., Fura-2) or an IP-One assay. Test for both agonist activity (compound alone) and antagonist activity (compound in the presence of a known agonist).

    • hERG Channel: Use automated patch-clamp electrophysiology to measure the direct inhibitory effect of the compound on potassium current through the channel. This is a critical assay for assessing pro-arrhythmic risk.

  • Perform Dose-Response Analysis: Generate full concentration-response curves to determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists/inhibitors).

Hypothetical Data Summary: Functional Potency
Off-TargetAssay TypeFunctional EffectPotency (IC₅₀ / EC₅₀)
5-HT2B Receptor Calcium FluxAntagonist1.2 µM
hERG Channel Patch ClampInhibitor8.5 µM
Muscarinic M1 Receptor Calcium FluxAntagonist3.7 µM
Sigma-1 Receptor Ligand DisplacementBinding (functional effect TBD)0.9 µM

Interpretation: The hypothetical data suggests 1-(4-Methylphenyl)piperidin-4-one is a micromolar antagonist at 5-HT2B and M1 receptors and a moderate inhibitor of the hERG channel. The 5-HT2B antagonism is a noteworthy finding, as agonism at this receptor has been linked to valvular heart disease. The hERG inhibition, while not highly potent, warrants further investigation in preclinical safety models.

Conclusion and Comparative Analysis

This tiered approach provides a systematic framework for building a comprehensive off-target profile for 1-(4-Methylphenyl)piperidin-4-one.

  • Comparison with Methylphenidate: Our hypothetical compound shows a broader off-target profile than the highly selective reference, Methylphenidate. While Methylphenidate's activity is largely confined to monoamine transporters, 1-(4-Methylphenyl)piperidin-4-one interacts with multiple receptor classes.

  • Comparison with Sunitinib: The off-target profile of 1-(4-Methylphenyl)piperidin-4-one is significantly more selective than that of the promiscuous kinase inhibitor Sunitinib. This distinction is critical for defining its potential therapeutic window and safety margin.

The identification of specific off-target activities, such as 5-HT2B antagonism and hERG inhibition, provides actionable data for drug development teams. This information can guide lead optimization efforts to engineer out undesirable interactions, inform the design of preclinical toxicology studies, and help predict potential clinical side effects.[11][12] By employing this rigorous, self-validating guide, researchers can make more informed decisions, ultimately enhancing the safety and efficacy of novel therapeutic candidates.

References

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore | Request PDF. Retrieved January 24, 2026, from [Link]

  • St-Jean, M., et al. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses, 14(11), 2390. [Link]

  • Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Journal of Cheminformatics, 15(1), 8. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Freire, E. (2009). Finding a better path to drug selectivity. Drug discovery today, 14(23-24), 1146–1150. [Link]

  • Google Patents. (n.d.). Substituted 4-phenylpiperidines, their preparation and use.
  • ResearchGate. (n.d.). Comprehensive Analysis Of Off-Target And On-Target Effects Resulting From Liver-Directed Crispr-Cas9–Mediated Gene Targeting With Adeno-Associated Viral Vectors. Retrieved January 24, 2026, from [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved January 24, 2026, from [Link]

  • Patsnap. (2025). How to improve drug selectivity?. Retrieved January 24, 2026, from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-methylphenyl)piperidine-2,4-dione. Retrieved January 24, 2026, from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • ACS Publications. (2015). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 58(15), 5691–5728. [Link]

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved January 24, 2026, from [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved January 24, 2026, from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved January 24, 2026, from [Link]

  • PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved January 24, 2026, from [Link]

  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Retrieved January 24, 2026, from [Link]

  • Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology. Retrieved January 24, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methylphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(4-Methylphenyl)piperidin-4-one. As a substituted piperidine derivative, this compound requires careful handling and adherence to hazardous waste regulations. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure safety and environmental stewardship in the laboratory.

Section 1: Hazard Assessment and Waste Characterization

Inferred Physicochemical and Health Hazards:

  • Flammability: The analog 1-Methyl-4-piperidone is classified as a flammable liquid and vapor.[1][2] Therefore, 1-(4-Methylphenyl)piperidin-4-one should be treated as a flammable substance. Keep it away from heat, sparks, open flames, and other ignition sources.[1]

  • Corrosivity and Toxicity: Piperidine and its derivatives are known to cause severe skin burns and eye damage.[1][3] They are also classified as toxic if they come into contact with the skin or are inhaled.[3][4] All personal contact, including inhalation of vapors, should be strictly avoided.[5]

  • Irritation: This class of chemicals may cause respiratory irritation.[1] Handling should always occur in a well-ventilated area or under a chemical fume hood.

Regulatory Waste Characterization: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties.[6]

Hazard CharacteristicInferred Property of 1-(4-Methylphenyl)piperidin-4-oneEPA Hazardous Waste CodeRationale and Causality
Ignitability Flammable liquid (based on structural analogs).[1][2]D001 Wastes are considered ignitable if they are liquids with a flash point below 60°C (140°F).[6] Given that 1-Methyl-4-piperidone is a flammable liquid, it is imperative to manage this derivative as a D001 hazardous waste to prevent fire risk.
Corrosivity Causes severe skin burns and eye damage.[1]D002 (Potential)While not explicitly measured, the severe corrosive nature of piperidine analogs on skin suggests the potential for corrosivity. Waste should be handled as potentially corrosive, and pH should be tested if it's in an aqueous solution.
Toxicity Toxic upon skin contact or inhalation.[3][4]Potentially a "U" or "P" Listed Waste If the discarded chemical is an unused, commercial-grade product, it could fall under the U or P lists.[6] For example, if it were a sole active ingredient in a formulation being discarded.[6] Waste generated from manufacturing processes may also fall under F or K-list codes.[7]

Section 2: Personal Protective Equipment (PPE) & Handling Precautions

A robust PPE protocol is non-negotiable. The choice of PPE is directly dictated by the hazards identified above.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and change them immediately if contamination occurs.

  • Eye/Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[1]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, full chemical protective clothing may be required.[3]

  • Respiratory Protection: All handling of waste should be performed inside a certified chemical fume hood to avoid inhaling vapors.

Section 3: Waste Segregation and Containment Protocol

Proper containment is the key to preventing environmental release and ensuring safe transport. Never mix incompatible waste streams.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA in your laboratory at or near the point of waste generation.[8] This area must be under the control of the laboratory personnel.

  • The SAA must be clearly marked, and total hazardous waste volume must not exceed 55 gallons.[8]

Step 2: Select a Compatible Waste Container

  • Use a high-density polyethylene (HDPE) or other chemically compatible container. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[8]

  • If the original container is compromised, the waste must be transferred to a new, suitable container.[8]

Step 3: Label the Waste Container

  • From the moment the first drop of waste enters the container, it must be labeled.[8]

  • The label must include:

    • The words "HAZARDOUS WASTE" .[8]

    • The full chemical name: "1-(4-Methylphenyl)piperidin-4-one". Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").

    • The accumulation start date.

Section 4: Spill Management and Decontamination

Accidents happen; a clear, pre-defined response plan is essential for safety.

Minor Spill (Contained within a fume hood)

  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the appropriate working height.

  • Absorb Spill: Cover the spill with a non-flammable absorbent material like vermiculite, sand, or diatomaceous earth.[3][4] Do not use combustible materials like paper towels alone.

  • Collect Waste: Carefully scoop the absorbent material and place it into your designated hazardous waste container. Use non-sparking tools for this process.[1]

  • Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, gloves) are now considered hazardous waste and must be placed in the waste container.[5]

Major Spill (Outside of a fume hood)

  • EVACUATE: Immediately evacuate the laboratory.

  • ALERT: Notify your institution's Environmental Health and Safety (EHS) department and emergency services.

  • SECURE: If safe to do so, close the laboratory doors to contain the vapors.

  • DO NOT attempt to clean up a large spill without specialized training and equipment.

Section 5: Final Disposal Workflow

The ultimate disposal of 1-(4-Methylphenyl)piperidin-4-one must be handled by a licensed hazardous waste management company. Laboratory personnel are responsible for the safe and compliant accumulation and handoff of the waste.

The following diagram outlines the decision-making and operational workflow for proper disposal.

G cluster_lab Laboratory Operations cluster_ext External Waste Management gen Waste Generation (Unused chemical, reaction byproduct, or contaminated material) assess Step 1: Hazard Assessment - Infer from analogs (Piperidine, etc.) - Identify as Flammable, Corrosive, Toxic gen->assess contain Step 2: Segregate & Contain - Use compatible HDPE container - Label 'HAZARDOUS WASTE' - Store in designated SAA assess->contain spill Spill Occurs contain->spill pickup Step 3: Arrange Pickup - Contact EHS or approved waste contractor contain->pickup spill_proc Follow Spill Management Protocol (Section 4) spill->spill_proc Yes spill_proc->contain transport Licensed Transport pickup->transport disposal Final Disposal (Likely High-Temperature Incineration) transport->disposal

Caption: Disposal Decision Workflow for 1-(4-Methylphenyl)piperidin-4-one.

Rationale for Final Disposal Method: High-temperature incineration in a licensed facility is the most probable and effective disposal method.[9] This process destroys the organic molecule, preventing its release into the environment. Landfilling is generally not a suitable option for flammable and toxic organic compounds.[10]

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Environmental Safety, Sustainability and Risk - University of Maryland. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • Triumvirate Environmental. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(4-Methylphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Product—A Commitment to Your Safety

In the landscape of drug discovery and chemical synthesis, 1-(4-Methylphenyl)piperidin-4-one and its analogs are valuable intermediates. However, their utility in the lab is matched by the critical need for rigorous safety protocols. As your partner in research, our commitment extends beyond supplying reagents; it encompasses providing the expertise to ensure you can handle them with the utmost confidence and safety.

This guide provides essential, immediate safety and logistical information for handling 1-(4-Methylphenyl)piperidin-4-one. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its core structure, the piperidine ring, is well-characterized. The guidance herein is synthesized from data on structurally analogous compounds, such as 1-Methyl-4-piperidone and other piperidine derivatives, to establish a robust and conservative safety framework.[1][2] It is imperative that you consult the specific SDS provided by your supplier and conduct a thorough, institution-specific risk assessment before beginning any work. [3][4]

Hazard Assessment: Understanding the Adversary

The foundational principle of laboratory safety is a deep understanding of the chemical's intrinsic hazards. Based on its chemical class, 1-(4-Methylphenyl)piperidin-4-one is anticipated to present multiple risks. The piperidine moiety is known for its corrosive and toxic properties, while the overall structure suggests it is a flammable liquid.[5][6][7]

A summary of the likely hazards, based on data from close chemical analogs, is presented below. This information is critical as it directly informs the selection of appropriate controls and Personal Protective Equipment (PPE).

Hazard Classification (Inferred) GHS Pictogram Description of Risk & Rationale
Flammable Liquid, Category 3 [2]🔥The compound is likely a combustible liquid. Vapors can mix with air to form explosive mixtures and may travel a considerable distance to an ignition source.[1] All work should be conducted away from open flames, sparks, or hot surfaces.
Skin Corrosion, Category 1 [2][8]corrosiveDirect contact is expected to cause severe skin burns and damage. The basic nitrogen in the piperidine ring contributes to its corrosive nature, similar to other amines. This necessitates the use of chemically resistant gloves and protective clothing.
Serious Eye Damage, Category 1 [2]corrosiveVapors, mists, or splashes will cause severe and potentially irreversible eye damage. Full eye and face protection is mandatory to prevent such injuries.
Acute Toxicity (Dermal/Inhalation), Category 3 [8]💀The substance is presumed to be toxic if it comes into contact with the skin or is inhaled.[8] This high level of toxicity requires stringent engineering controls (fume hood) and, in some cases, respiratory protection to prevent systemic exposure.
Acute Toxicity (Oral), Category 4 [8][7]The compound is likely harmful if swallowed. Ingestion can cause severe damage to the gastrointestinal tract.[2] Standard laboratory hygiene practices, such as prohibiting eating or drinking, are essential.
Specific Target Organ Toxicity (Single Exposure), Category 3 [2]Vapors and mists are expected to cause respiratory irritation.[2] Handling this chemical requires engineering controls that effectively capture emissions at the source.

Core Directive: A Multi-Layered PPE & Control Strategy

A single piece of PPE is never enough. Safety is achieved through a hierarchy of controls, starting with the most effective (engineering controls) and supplementing with personal gear. The causality is clear: the hazards identified in Section 1 directly dictate the protective measures detailed here.

Engineering Controls: Your First and Best Line of Defense

Certified Chemical Fume Hood: All manipulations of 1-(4-Methylphenyl)piperidin-4-one, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood. This is non-negotiable. The rationale is twofold: it contains flammable vapors to prevent fire or explosion and it captures toxic and corrosive aerosols, protecting the user from inhalation exposure.[2][7]

Personal Protective Equipment (PPE): Your Personal Barrier

The following table outlines the minimum required PPE for handling 1-(4-Methylphenyl)piperidin-4-one. The selection of specific items, particularly gloves and respirators, must be validated against a formal risk assessment.

Operation Type Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfers Chemical splash goggles AND a full-face shield.[9]Nitrile or neoprene gloves (double-gloved).[9]Flame-resistant lab coat, fully fastened.Not required if handled in a certified fume hood.
Solution Preparation Chemical splash goggles AND a full-face shield.Heavier-duty butyl rubber gloves are recommended for extended contact.[9]Chemical-resistant apron over a flame-resistant lab coat.Not required if handled in a certified fume hood.
Large-Scale (>50g) or Heated Reactions Chemical splash goggles AND a full-face shield.Butyl rubber gloves.Chemical-resistant apron over a flame-resistant lab coat.Respiratory protection may be required based on risk assessment.
Spill Cleanup Chemical splash goggles AND a full-face shield.Butyl rubber gloves.Disposable, chemically resistant coveralls.Air-purifying respirator with organic vapor cartridges or SCBA for large spills.[10]

Expert Rationale:

  • Eye and Face Protection: We mandate a combination of goggles and a face shield because the compound is a severe eye-damaging corrosive.[2] Goggles protect against splashes from various angles, while the face shield provides a secondary barrier against larger splashes and protects the entire face.

  • Hand Protection: Double-gloving is a field-proven best practice. The outer glove is the primary contact surface, and the inner glove provides secondary protection in case the outer glove is breached. For tasks with higher splash potential or longer duration, butyl rubber offers superior resistance to a broad range of organic chemicals compared to standard nitrile.[9]

  • Body Protection: A flame-resistant (FR) lab coat is specified due to the flammability hazard.[6] A chemical-resistant apron adds a crucial layer of protection against corrosive splashes that could compromise the lab coat.[11]

  • Respiratory Protection: While a fume hood is the primary control, respiratory protection becomes essential during spill clean-up or if engineering controls fail.[12] The choice of respirator must be guided by a quantitative assessment of potential exposure levels.[12]

Procedural Guidance: Integrating Safety into Your Workflow

The following protocol for preparing a stock solution illustrates how to embed these PPE and handling requirements into a standard laboratory procedure.

Experimental Workflow: Stock Solution Preparation

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)piperidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.